2,4-Dichloro-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2,4-dichloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEZKTVEZYMLRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672350 | |
| Record name | 2,4-Dichloro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888327-38-6 | |
| Record name | 2,4-Dichloro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Applications of 2,4-Dichloro-5-(trifluoromethyl)pyridine
Introduction: The Strategic Importance of a Fluorinated Heterocycle
In the landscape of modern synthetic chemistry, particularly within the agrochemical and pharmaceutical sectors, the strategic incorporation of fluorine atoms can profoundly influence a molecule's biological efficacy. The trifluoromethyl group (-CF₃) is especially prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of active ingredients.[1][2] 2,4-Dichloro-5-(trifluoromethyl)pyridine stands as a pivotal building block in this domain. Its pyridine core, activated by two chlorine atoms and a potent electron-withdrawing trifluoromethyl group, offers a versatile platform for constructing complex molecular architectures.[1]
This guide provides an in-depth exploration of the chemical properties, reactivity, and practical applications of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind its reactivity, provide field-proven experimental protocols, and offer insights grounded in mechanistic understanding to empower researchers, scientists, and drug development professionals in their work.
Molecular Structure and Physicochemical Properties
Structural and Electronic Overview
The chemical identity of this compound is defined by its molecular formula, C₆H₂Cl₂F₃N.[1] The molecule consists of a central pyridine ring substituted with two chlorine atoms at the C2 and C4 positions and a trifluoromethyl group at the C5 position.
From an electronic standpoint, this substitution pattern renders the aromatic ring highly electron-deficient. The electronegativity of the nitrogen atom, compounded by the strong inductive- and resonance-withdrawing effects of the chlorine atoms and the exceptionally powerful inductive effect of the -CF₃ group, creates a system primed for specific classes of chemical transformations.[1] This electronic environment is the fundamental driver of the compound's characteristic reactivity, particularly its susceptibility to nucleophilic attack.
Physicochemical Data
A summary of the core physical and chemical properties is presented below for quick reference. These values are essential for experimental design, safety assessment, and process scale-up.
| Property | Value | Reference |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 888327-38-6 | [1] |
| Molecular Formula | C₆H₂Cl₂F₃N | [1] |
| Molecular Weight | 215.98 g/mol | [1] |
| Monoisotopic Mass | 214.951639 Da | [1] |
| Appearance | Liquid | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Spectroscopic Characterization: Verifying Molecular Identity
Unambiguous structural confirmation is the bedrock of chemical research. For this compound, a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a definitive analytical fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to be simple, showing two distinct signals in the aromatic region, typically between δ 7.5 and 8.7 ppm, corresponding to the protons at the C3 and C6 positions.[1]
-
¹⁹F NMR: This technique is crucial for confirming the presence of the trifluoromethyl group. A characteristic singlet is anticipated around δ -62 ppm, a typical chemical shift for an aromatic -CF₃ group.[1]
-
¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, with the carbon attached to the -CF₃ group appearing as a distinct quartet due to C-F coupling.[1]
Mass Spectrometry (MS)
Mass spectrometric analysis provides unequivocal confirmation of the compound's mass and elemental composition. The electron impact (EI) mass spectrum will show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 215.[1] A hallmark feature is the isotopic pattern created by the two chlorine atoms, which results in additional prominent peaks at m/z 217 (M+2) and m/z 219 (M+4) in a characteristic ratio.[1] Typical fragmentation patterns involve the loss of chlorine atoms and the trifluoromethyl radical.[1]
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups and bonding within the molecule. Key absorption bands are expected for C-Cl, C-F, and aromatic C=C and C=N stretching vibrations. Data from the closely related isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine, shows characteristic vibrations that can be used for comparison.[4]
Synthesis and Manufacturing Pathways
The synthesis of this compound and its isomers typically relies on fluorination of a corresponding trichloromethyl precursor, a robust and scalable method.[1] A common industrial approach involves the vapor-phase reaction of a chlorinated picoline derivative.[5]
Caption: Generalized synthesis workflow for trifluoromethylpyridines.
Protocol: Fluorination of 2-chloro-5-(trichloromethyl)pyridine
This protocol describes a common method for synthesizing trifluoromethylpyridines. The causality behind this choice is the high efficiency of hydrogen fluoride (HF) in exchanging chlorine atoms for fluorine on a trichloromethyl group, a thermodynamically favorable process.[1]
-
Reactor Preparation: A high-pressure autoclave reactor, suitable for handling anhydrous hydrogen fluoride, is charged with the starting material, 2-chloro-5-(trichloromethyl)pyridine, and a catalytic amount of a metal halide, such as iron(III) chloride.[1][6]
-
Reagent Introduction: Anhydrous hydrogen fluoride is carefully introduced into the sealed reactor. The molar excess of HF is a critical parameter that drives the reaction to completion.
-
Reaction Execution: The reactor is heated to a specified temperature (e.g., >150 °C) and maintained under superatmospheric pressure.[1][6] The catalyst facilitates the halogen exchange mechanism. The reaction is monitored until conversion is complete.
-
Work-up and Purification: After cooling, the excess HF is carefully neutralized. The crude product is extracted with a suitable organic solvent (e.g., dichloromethane), washed with an aqueous base and water, and dried. The final product is purified by distillation to yield this compound.[6]
Core Reactivity: A Tale of Two Mechanisms
The synthetic utility of this compound is dominated by two principal reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it highly susceptible to attack by nucleophiles. This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8] The chlorine atoms at the C2 and C4 positions are excellent leaving groups.
References
- 1. Buy this compound | 888327-38-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C6H2Cl2F3N | CID 45790941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Foreword: Navigating the Landscape of a Niche Chemical Intermediate
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-5-(trifluoromethyl)pyridine
For professionals in drug discovery and agrochemical development, the precise understanding of a molecule's physical properties is not merely academic; it is the bedrock of process development, formulation, and ultimately, successful application. This compound is a halogenated pyridine derivative that, like its isomers, serves as a critical building block in the synthesis of complex, biologically active molecules.[1] The strategic placement of two chlorine atoms and a trifluoromethyl group on the pyridine ring creates a highly electron-deficient system, bestowing unique reactivity and influencing the pharmacokinetic properties of its downstream products.[1]
This guide is structured to provide a comprehensive, field-proven perspective on the physicochemical characterization of this compound. It is crucial to note that while its isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine, is well-documented, specific experimental data for the 2,4-dichloro isomer is less prevalent in publicly accessible literature. This guide will address this gap by presenting confirmed structural data, offering expert insights based on analogous compounds, and providing robust, self-validating experimental protocols for researchers to generate their own high-quality data. We will proceed not by simply listing properties, but by explaining the causality behind the methods used to determine them, ensuring a deeper, more practical understanding for the practicing scientist.
Section 1: Core Molecular Identity and Structural Properties
The foundational step in characterizing any chemical entity is to confirm its molecular identity. For this compound, this involves its unique formula, mass, and structural identifiers. These data points are the primary anchors for all subsequent analytical work, from mass spectrometry to purity assays.
The presence of the trifluoromethyl group, a common bioisostere for a methyl or ethyl group, is pivotal. Its strong electron-withdrawing nature and lipophilicity significantly influence the molecule's metabolic stability and binding affinity to biological targets, making trifluoromethyl-containing pyridines a subject of intense interest in medicinal chemistry.[1][2]
Table 1: Core Identification Data for this compound
| Property | Value | Source(s) |
| CAS Number | 888327-38-6 | [1] |
| Molecular Formula | C₆H₂Cl₂F₃N | [1] |
| Molecular Weight | 215.99 g/mol | |
| Monoisotopic Mass | 214.951639 Da | [1] |
| IUPAC Name | This compound | [1][3] |
| SMILES | C1=C(C(=CN=C1Cl)C(F)(F)F)Cl | [3] |
| InChI Key | HQEZKTVEZYMLRK-UHFFFAOYSA-N |
To visually contextualize the specific isomer , the following diagram illustrates its structure in comparison to the more commonly documented 2,3-dichloro isomer. This distinction is critical, as the positioning of the chlorine atom at either the 3- or 4-position dramatically alters the molecule's symmetry, electronic distribution, and reactivity, particularly concerning nucleophilic substitution reactions.
References
2,4-Dichloro-5-(trifluoromethyl)pyridine molecular structure
An In-depth Technical Guide to 2,4-Dichloro-5-(trifluoromethyl)pyridine: Structure, Synthesis, and Reactivity
Abstract: this compound is a halogenated and trifluoromethyl-substituted pyridine derivative of significant interest in synthetic chemistry. Its electron-deficient aromatic core, functionalized with two chemically distinct chlorine atoms, makes it a valuable and versatile building block for the construction of complex molecules in the pharmaceutical and agrochemical sectors.[1] This guide provides a detailed examination of its molecular structure, outlines a common synthetic approach, and offers insights into its chemical reactivity, with a particular focus on the regioselectivity of nucleophilic substitution reactions. This document is intended for researchers, medicinal chemists, and process development scientists who utilize functionalized heterocyclic intermediates.
Core Molecular Attributes and Physicochemical Properties
This compound, registered under CAS Number 888327-38-6, is a distinct chemical entity featuring a pyridine ring substituted with two chlorine atoms at the 2- and 4-positions and a trifluoromethyl (-CF₃) group at the 5-position.[1] The strategic placement of these substituents creates a molecule with unique electronic properties that are highly valuable for synthetic applications. The strong electron-withdrawing nature of the two chlorine atoms, the trifluoromethyl group, and the pyridine nitrogen atom renders the aromatic ring highly electron-deficient, which is a key determinant of its reactivity.[1]
A summary of its key identifiers and computed physicochemical properties is presented in Table 1.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 888327-38-6 | [1] |
| Molecular Formula | C₆H₂Cl₂F₃N | [1] |
| Molecular Weight | 215.98 g/mol | [1] |
| Canonical SMILES | C1=C(C(=CN=C1Cl)C(F)(F)F)Cl | [1] |
| InChI Key | HQEZKTVEZYMLRK-UHFFFAOYSA-N | [1] |
| Predicted Boiling Point | 210.2 ± 35.0 °C | [2] |
| Predicted Density | 1.542 ± 0.06 g/cm³ | [2] |
Molecular Structure and Spectroscopic Analysis
The molecular structure of this compound is defined by its substituted pyridine core. While specific, experimentally verified spectroscopic data for this exact isomer is not widely available in peer-reviewed literature, a robust analysis can be inferred from the known chemical shifts of related compounds and fundamental NMR principles.
Caption: Molecular structure of this compound.
Expected ¹H NMR Spectrum: The proton NMR spectrum is anticipated to show two distinct signals in the aromatic region, corresponding to the protons at the C-3 and C-6 positions.
-
H-6: This proton is adjacent to the ring nitrogen and would appear as a singlet.
-
H-3: This proton is situated between two chlorine atoms and would also appear as a singlet. Due to the electron-withdrawing environment, both signals are expected to be downfield, likely in the range of 7.5 to 8.7 ppm in a deuterated chloroform solvent.[1]
Expected ¹³C NMR Spectrum: The carbon spectrum would display six signals.
-
The carbon attached to the trifluoromethyl group (C-5) would appear as a quartet due to coupling with the three fluorine atoms.
-
The carbons bonded to chlorine (C-2 and C-4) would be significantly deshielded.
-
The remaining carbons (C-3 and C-6) would resonate at chemical shifts influenced by their position relative to the nitrogen and other substituents.
Expected ¹⁹F NMR Spectrum: The fluorine NMR spectrum is expected to show a single signal, a singlet, corresponding to the three equivalent fluorine atoms of the -CF₃ group.
Synthesis Pathway and Experimental Protocol
The synthesis of trifluoromethylpyridines is most commonly achieved through a halogen exchange (HALEX) reaction, where a trichloromethyl-substituted precursor is treated with a fluorinating agent. While a specific protocol for the 2,4-dichloro isomer is not readily published, a representative procedure can be adapted from established methods for analogous compounds, such as the synthesis of the 2,3-dichloro isomer. This process involves the fluorination of 2,4-dichloro-5-(trichloromethyl)pyridine.
Caption: Generalized workflow for the synthesis of this compound.
Representative Experimental Protocol (Adapted)
Disclaimer: This protocol is a generalized representation based on similar published syntheses and should be optimized and validated under appropriate laboratory safety conditions.
-
Reactor Charging: In a suitable high-pressure autoclave, charge 2,4-dichloro-5-(trichloromethyl)pyridine and a catalytic amount (e.g., 1-5 mol%) of a metal halide catalyst, such as anhydrous iron(III) chloride (FeCl₃).
-
Fluorination: Cool the reactor and carefully introduce at least three molar equivalents of anhydrous hydrogen fluoride (HF).
-
Reaction: Seal the reactor and heat the mixture to a temperature typically ranging from 150°C to 250°C. The reaction is maintained at superatmospheric pressure until analytical monitoring (e.g., GC-MS) indicates the complete consumption of the starting material.
-
Work-up: After cooling the reactor to a safe temperature, vent the excess HF through a caustic scrubber. Carefully quench the reaction mixture by pouring it onto ice.
-
Neutralization and Extraction: Neutralize the acidic aqueous mixture with a base (e.g., sodium hydroxide or sodium bicarbonate solution). Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield the final this compound.
Chemical Reactivity and Regioselectivity
The primary utility of this compound in organic synthesis stems from the differential reactivity of its two chlorine atoms in nucleophilic aromatic substitution (SₙAr) reactions.
Regioselectivity in SₙAr Reactions
In SₙAr reactions with dichloropyridines, the site of nucleophilic attack is governed by the stability of the intermediate Meisenheimer complex. For 2,4-dichloropyridine systems, nucleophilic attack is generally favored at the C-4 position. This preference is because the negative charge of the Meisenheimer intermediate formed upon C-4 attack can be delocalized onto the electronegative pyridine nitrogen atom, providing superior resonance stabilization compared to the intermediate formed from attack at the C-2 position. The presence of the strongly electron-withdrawing -CF₃ group at the C-5 position further enhances the electrophilicity of the ring, particularly at the adjacent C-4 and C-6 positions, thereby reinforcing the preference for C-4 substitution.
This regioselectivity allows for the sequential and controlled functionalization of the pyridine ring, making it a powerful tool for building molecular complexity.
Caption: Regioselectivity in nucleophilic substitution of this compound.
Applications in Drug Discovery and Agrochemicals
Trifluoromethylpyridine derivatives are a cornerstone in modern agrochemical and pharmaceutical development. The trifluoromethyl group often enhances metabolic stability, binding affinity, and bioavailability of active ingredients.
While many commercial products, such as the fungicide fluazinam, are derived from the isomeric 2,3-dichloro-5-(trifluoromethyl)pyridine, the 2,4-dichloro isomer serves as a crucial intermediate for accessing different substitution patterns. It is utilized in the synthesis of novel compounds for crop protection and is a valuable building block in pharmaceutical research.[1] For instance, it has been employed as a reactant in the synthesis of potential inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type 1, a target relevant to hormone-dependent diseases.[1] Its ability to undergo selective C-4 substitution allows medicinal chemists to introduce a wide variety of functional groups to build libraries of compounds for screening against biological targets.
Safety and Handling
As a chlorinated and fluorinated organic compound, this compound requires careful handling in a laboratory setting. Based on data for closely related isomers, it should be considered harmful if swallowed or inhaled, and may cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Conclusion
This compound is a highly functionalized heterocyclic intermediate with significant potential for the synthesis of novel active ingredients. Its value is rooted in the electron-deficient nature of its pyridine core and the predictable regioselectivity of its C-4 chlorine atom towards nucleophilic substitution. This allows for its use as a scaffold upon which complex molecular architectures can be built. While detailed characterization data and specific large-scale applications are not as prevalent in the public domain as for its 2,3-dichloro isomer, its fundamental chemical properties ensure its continued importance for researchers and scientists in drug discovery and agrochemical development.
References
A Technical Guide to 2,4-Dichloro-5-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications
Executive Summary: 2,4-Dichloro-5-(trifluoromethyl)pyridine is a critical halogenated pyridine intermediate, indispensable in the development of modern agrochemicals and pharmaceuticals. Its unique structure, featuring a pyridine core substituted with two chlorine atoms and a trifluoromethyl group, imparts desirable properties such as enhanced biological activity, metabolic stability, and targeted reactivity. This guide provides a comprehensive overview of the compound's chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic considerations, and a survey of its significant applications, particularly in the creation of high-efficacy herbicides and insecticides. Intended for researchers and professionals in chemical synthesis and drug development, this document serves as a technical resource, grounded in authoritative scientific literature.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic heterocycle. The IUPAC name for this compound is indeed This compound [1][2]. The strategic placement of its substituents dictates its chemical behavior, making it a versatile building block in organic synthesis[1]. The electron-withdrawing nature of the chlorine atoms and the powerful inductive effect of the trifluoromethyl group activate the pyridine ring for specific nucleophilic substitution reactions, which is a cornerstone of its utility[1].
Key identifiers and properties are summarized below for quick reference.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 888327-38-6 | [1][2] |
| Molecular Formula | C₆H₂Cl₂F₃N | [1][2] |
| Molecular Weight | 215.98 g/mol | [1][2] |
| Appearance | White to off-white solid or powder | [3] |
| Boiling Point | 210.2 ± 35.0 °C (Predicted) | [4] |
| Density | 1.542 ± 0.06 g/cm³ (Predicted) | [4] |
| SMILES | C1=C(C(=CN=C1Cl)C(F)(F)F)Cl | [1][2] |
| InChIKey | HQEZKTVEZYMLRK-UHFFFAOYSA-N | [1][2] |
Synthesis and Mechanistic Insights
The synthesis of trifluoromethylpyridine (TFMP) derivatives is a subject of significant industrial and academic research. While multiple routes to access these structures exist, a common strategy involves the halogenation and subsequent fluorination of a picoline precursor. For the related and industrially significant isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a well-established method begins with 3-picoline. This process involves chlorination of the methyl group to a trichloromethyl group, followed by a chlorine/fluorine exchange, and subsequent chlorination of the pyridine ring itself[5][6][7].
A conceptual workflow for synthesizing such a scaffold is presented below. This process highlights the critical transformations required to install the necessary functional groups onto the pyridine core.
Conceptual Synthesis Workflow
The synthesis of dichlorinated trifluoromethylpyridines often involves a multi-step process that requires precise control over reaction conditions to achieve the desired regioselectivity and yield. The following diagram illustrates a generalized pathway.
Caption: Generalized synthesis workflow for dichlorinated trifluoromethylpyridines.
Experimental Protocol (Illustrative)
While a specific, validated protocol for this compound from a readily available starting material is proprietary and found within patent literature, a representative procedure for a related transformation—the chlorination of a uracil derivative to a dichloro-pyrimidine—is described in patent US20140135497A1. This process illustrates the types of reagents and conditions often employed in the synthesis of chlorinated heterocyclic compounds[8].
Reaction: 5-trifluoromethyluracil to 2,4-dichloro-5-trifluoromethyl-pyrimidine.
Materials:
-
5-trifluoromethyluracil (5-TFU)
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylformamide (DMF)
-
n-Butyl acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Methyl tertiary butyl ether (MTBE)
-
Water
Procedure:
-
A mixture of 5-TFU (1 equiv.) and POCl₃ (5.5 equiv.) is heated to 60°C.
-
DMF (0.1 equiv.) is added dropwise over 30 minutes, maintaining the temperature below 70°C.
-
The reaction mixture is heated to reflux (approximately 108°C) and maintained for 16 hours.
-
The reaction is then cooled, and n-butyl acetate is added.
-
Excess POCl₃ is removed via distillation under reduced pressure.
-
The resulting solution is slowly added to a mixture of concentrated HCl and MTBE while maintaining a temperature below 20°C.
-
The organic phase is separated, and the aqueous phase is extracted with MTBE.
-
The combined organic phases are washed with water until the pH is neutral (pH 5-6) to yield the crude product[8].
Rationale: The use of POCl₃ is a standard method for converting hydroxyl groups on heterocyclic rings (in the tautomeric form of uracil) into chlorides. DMF acts as a catalyst in this transformation. The workup procedure is designed to quench the reactive POCl₃ and separate the organic product from inorganic salts and acids[8].
Applications in Research and Development
This compound and its isomers are highly valued intermediates, primarily in the agrochemical industry, with growing importance in pharmaceuticals[1][9].
Agrochemicals
The trifluoromethylpyridine moiety is a key structural motif in a multitude of modern pesticides. Its inclusion in a molecule can significantly enhance efficacy. The -CF₃ group often improves metabolic stability and increases the lipophilicity of the compound, aiding its transport across biological membranes[9].
-
Herbicides: Trifluoromethylpyridine derivatives are integral to the synthesis of potent herbicides. For example, Fluazifop-butyl was the first commercialized herbicide containing this scaffold and functions as an acetyl-CoA carboxylase (ACCase) inhibitor, effective against grass weeds[6]. Other herbicides like Flazasulfuron and Pyroxsulam also rely on TFMP intermediates for their synthesis[5][6]. Research has shown that novel phenylpyridine derivatives containing the 3-chloro-5-trifluoromethylpyridine structure exhibit excellent herbicidal activity against a broad spectrum of weeds by inhibiting the protoporphyrinogen oxidase (PPO) enzyme[10].
-
Insecticides and Fungicides: These intermediates are starting materials for insecticides like Chlorfluazuron, an insect growth regulator, and Flonicamid, which is particularly effective against aphids[5]. The unique electronic properties of the substituted pyridine ring are crucial for the molecule's interaction with its biological target[11].
The following diagram illustrates the central role of this chemical as a building block for various classes of pesticides.
Caption: Role as a key intermediate in agrochemical synthesis.
Pharmaceuticals
The same properties that make trifluoromethylpyridines effective in agriculture also make them attractive scaffolds in medicinal chemistry. They serve as important intermediates in the synthesis of complex molecules for various drug discovery programs[1]. For instance, they have been utilized as reactants in the synthesis of inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type 1[1].
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of this compound is paramount. Safety Data Sheets (SDS) for this and structurally similar compounds provide critical safety information.
-
Hazards: The compound is classified as harmful if swallowed or inhaled. It can cause serious eye damage and may cause skin irritation or an allergic skin reaction. It is also toxic to aquatic life with long-lasting effects[3][12][13][14].
-
Handling: Use should be restricted to well-ventilated areas, preferably under a chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, face shields, chemical-resistant gloves, and protective clothing, is mandatory to prevent eye and skin contact. Avoid breathing dust, fumes, or vapors[12][14]. Do not eat, drink, or smoke when handling this product[13].
-
Storage: Store in a cool, dry, and well-ventilated place. The container should be kept tightly closed and stored locked up[12]. It should be kept away from heat, sparks, open flames, and other sources of ignition. It is incompatible with strong oxidizing agents[12][14].
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, rinse mouth and call a poison center or doctor immediately. Do NOT induce vomiting[12].
Conclusion
This compound is a high-value chemical intermediate whose importance is firmly established in the synthesis of next-generation agrochemicals and is growing in the pharmaceutical sector. Its synthesis requires careful control of halogenation and fluorination reactions. The compound's unique electronic and physical properties, conferred by its specific substitution pattern, enable the creation of highly active and selective molecules. A thorough understanding of its chemistry and safety protocols is essential for its effective and responsible use in research and development.
References
- 1. Buy this compound | 888327-38-6 [smolecule.com]
- 2. This compound | C6H2Cl2F3N | CID 45790941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound [myskinrecipes.com]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 8. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Supply 2,3-Dichloro-5-(trifluoromethyl)pyridine CAS 69045-84-7 Factory Quotes - OEM [hhdpharm.com]
- 12. fishersci.com [fishersci.com]
- 13. cohizon.com [cohizon.com]
- 14. fishersci.com [fishersci.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Storage of 2,4-Dichloro-5-(trifluoromethyl)pyridine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 2,4-Dichloro-5-(trifluoromethyl)pyridine. As a Senior Application Scientist, the following protocols and recommendations are synthesized from established safety data for structurally analogous compounds, providing a robust framework for the safe utilization of this reactive chemical intermediate in a laboratory and drug development setting.
Compound Profile and Hazard Identification
This compound is a halogenated pyridine derivative, a class of compounds widely utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of chlorine and trifluoromethyl groups on the pyridine ring significantly influences its reactivity and toxicological profile.
Structural Analogue Hazard Classification:
Based on data for the closely related compound, 2,3-dichloro-5-(trifluoromethyl)pyridine, the primary hazards are identified as follows:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[2][3] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[2][3] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Chronic 2 | H411: Toxic to aquatic life with long lasting effects[2] |
| Flammability | Category 4 | H227: Combustible liquid |
Note: This data is extrapolated from 2,3-dichloro-5-(trifluoromethyl)pyridine and should be treated as a strong indicator of the hazards of the 2,4-dichloro isomer.
Physicochemical Properties (based on analogues):
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂F₃N | [4] |
| Molecular Weight | 215.99 g/mol | [3] |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | ~176 °C @ 760 mmHg | [4] |
| Flash Point | ~79 °C (174.2 °F) - closed cup | [3] |
| Density | ~1.549 g/mL at 25 °C | [3] |
Prudent Laboratory Practices: A Risk-Based Approach
The causality behind the following handling protocols is rooted in the compound's potential for acute toxicity, severe eye and skin irritation, and its combustible nature.
Engineering Controls: The First Line of Defense
All manipulations of this compound must be conducted in a properly functioning chemical fume hood to mitigate the risk of inhalation.[4] The work area should be equipped with an accessible eyewash station and a safety shower.[4]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of appropriate PPE is critical to prevent dermal and ocular exposure. The following workflow ensures a self-validating system for personal protection.
Caption: Figure 1: PPE Donning and Doffing Workflow.
-
Eye and Face Protection : Wear tightly fitting safety goggles and a face shield.[2]
-
Skin Protection : A chemical-resistant lab coat and appropriate gloves are mandatory. Double gloving (an inner nitrile glove and an outer, more robust glove like butyl rubber) is recommended.[5]
-
Respiratory Protection : If there is a risk of exceeding exposure limits or if working outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2]
General Handling Precautions
-
Avoid all personal contact, including inhalation of vapors or mist.[1]
-
Do not eat, drink, or smoke in the work area.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep containers tightly closed when not in use.[4]
-
Avoid contact with incompatible materials such as strong oxidizing agents.[4]
-
Keep away from heat, sparks, and open flames.[1]
Storage Protocols for Chemical Stability and Safety
Proper storage is essential to maintain the integrity of this compound and to prevent hazardous situations.
-
Storage Location : Store in a cool, dry, and well-ventilated area.[1][4]
-
Container : Keep in the original, tightly sealed container.[1][4]
-
Incompatibilities : Segregate from strong oxidizing agents and foodstuffs.[1][4]
-
Physical Protection : Protect containers from physical damage and check regularly for leaks.[1]
Emergency Procedures: A Validated Response Plan
In the event of an exposure or spill, a rapid and informed response is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Citation |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [2][4] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [2][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4] |
Spill Response
The appropriate response to a spill depends on its scale and the available resources.
Caption: Figure 2: Spill Response Decision Tree.
-
Small Spills : For minor spills, trained personnel wearing appropriate PPE can absorb the material with an inert substance like vermiculite or sand. The absorbed material should be collected in a sealed container for proper disposal.[1]
-
Large Spills : In the case of a significant release, evacuate the area and alert emergency responders. Prevent the spill from entering drains or waterways.[1]
Disposal Considerations
All waste containing this compound must be treated as hazardous.
-
Waste Collection : Collect waste material in a suitable, labeled, and sealed container.[1]
-
Disposal Method : Dispose of the waste through a licensed hazardous waste disposal company. Do not allow the material to enter drains or the environment.[1][2] Contaminated packaging should also be disposed of as hazardous waste.[5]
Conclusion
While this compound is a valuable synthetic intermediate, its handling and storage demand a thorough understanding of its potential hazards. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed procedures outlined in this guide, researchers and drug development professionals can effectively mitigate the risks associated with its use. A proactive and informed approach to safety is paramount in the successful and responsible advancement of scientific discovery.
References
A Senior Application Scientist's Guide to 2,4-Dichloro-5-(trifluoromethyl)pyridine: Sourcing, Synthesis, and Application
This in-depth technical guide serves as an essential resource for researchers, scientists, and drug development professionals working with 2,4-Dichloro-5-(trifluoromethyl)pyridine. This versatile fluorinated pyridine derivative is a critical building block in the synthesis of high-value agrochemicals and pharmaceuticals.[1][2] This guide provides a comprehensive overview of its chemical properties, commercial suppliers, key applications with mechanistic insights, and detailed protocols for safe handling and quality control.
Introduction to a Key Synthetic Intermediate
This compound, with the molecular formula C₆H₂Cl₂F₃N, is a substituted pyridine ring bearing two chlorine atoms at the 2 and 4 positions and a trifluoromethyl group at the 5 position.[1] The presence of these electron-withdrawing groups significantly influences the molecule's reactivity, making it a valuable intermediate for nucleophilic substitution reactions.[1] The trifluoromethyl group, in particular, is a prized feature in medicinal chemistry and agrochemistry, as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 888327-38-6 | [4] |
| Molecular Formula | C₆H₂N₁Cl₂F₃ | |
| Molecular Weight | 215.99 g/mol | |
| Appearance | Liquid | |
| Purity | Typically ≥98% | |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| InChI Key | HQEZKTVEZYMLRK-UHFFFAOYSA-N |
Commercial Suppliers: A Comparative Overview
Sourcing high-quality this compound is a critical first step for any research endeavor. The following table provides a comparative overview of several commercial suppliers. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the compound.
| Supplier | Product Number | Purity | Notes |
| Sigma-Aldrich (Merck) | AMBH99C033FE | 98% | Marketed through Ambeed, Inc. |
| Apollo Scientific | PC50505 | Not specified | CAS No: 888327-38-6.[4] |
| Smolecule | Not specified | Not specified | General supplier of chemical compounds.[1] |
Note: Availability and product specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.
Core Applications in Synthesis
The strategic placement of reactive chloro groups and the influential trifluoromethyl moiety makes this compound a valuable precursor in the synthesis of a range of functional molecules.
Agrochemicals
This compound serves as a key intermediate in the development of modern pesticides. The trifluoromethylpyridine scaffold is a common feature in a number of successful crop protection agents.[1][2][5] The chlorine atoms at the 2 and 4 positions can be selectively displaced by various nucleophiles to build more complex and potent active ingredients.
Pharmaceutical Intermediates
In the pharmaceutical industry, this compound is a building block for the synthesis of complex drug candidates.[1][3] The trifluoromethyl group can improve the pharmacokinetic profile of a potential drug, and the dichloro-substitution pattern offers versatile handles for synthetic transformations.[1] Research has shown its utility in creating inhibitors for enzymes such as 17β-hydroxysteroid dehydrogenase type 1, which are targets in metabolic diseases.[1]
Synthetic Pathways and Key Reactions
The synthesis of molecules incorporating the this compound core often involves nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl group, facilitates the displacement of the chlorine atoms.
Caption: Generalized SNAr reaction workflow for this compound.
Safe Handling and Storage: A Step-by-Step Protocol
Adherence to strict safety protocols is non-negotiable when handling this compound. The following is a general handling protocol based on available safety data sheets.[6][7][8]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
-
Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood. If inhalation risk is high, use a NIOSH/MSHA approved respirator.[8]
Handling Protocol:
-
Preparation: Ensure an eyewash station and safety shower are readily accessible.[7]
-
Dispensing: Conduct all weighing and dispensing operations within a chemical fume hood.
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[6]
-
Avoid Inhalation: Do not breathe mist, vapors, or spray.[6]
-
Ingestion Prevention: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6][8]
-
Spill Management: In case of a spill, evacuate the area. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[6][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7] Keep away from incompatible materials such as strong oxidizing agents.[6][8]
Quality Control and Analysis
To ensure the integrity of experimental results, it is crucial to verify the identity and purity of this compound.
Caption: A typical quality control workflow for incoming this compound.
Conclusion
This compound is a high-value, versatile intermediate with significant applications in the agrochemical and pharmaceutical sectors. Its unique substitution pattern allows for a wide range of synthetic transformations, leading to the development of novel and effective products. A comprehensive understanding of its properties, safe handling procedures, and reliable sourcing is essential for any researcher or scientist working with this compound.
References
- 1. Buy this compound | 888327-38-6 [smolecule.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 888327-38-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. cohizon.com [cohizon.com]
2,4-Dichloro-5-(trifluoromethyl)pyridine stability and reactivity
An In-Depth Technical Guide to 2,4-Dichloro-5-(trifluoromethyl)pyridine: Stability, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal building block in modern synthetic chemistry. Targeted at researchers, scientists, and professionals in drug development and agrochemical synthesis, this document delves into the core chemical principles governing its stability and reactivity, offering field-proven insights into its practical application.
Introduction and Molecular Profile
This compound, identified by CAS Number 888327-38-6, is a halogenated pyridine derivative of significant interest.[1] Its structure, featuring a pyridine ring substituted with two chlorine atoms and a highly electronegative trifluoromethyl (CF₃) group, imparts a unique electronic character that dictates its chemical behavior.[1] This specific arrangement of substituents makes the molecule an exceptionally valuable intermediate for the synthesis of complex active ingredients in the pharmaceutical and agrochemical industries.[1][2][3] The electron-withdrawing nature of the chlorine and trifluoromethyl groups renders the pyridine ring electron-deficient, predisposing it to specific reaction pathways, most notably nucleophilic aromatic substitution.[1]
Physicochemical and Spectroscopic Data
A clear understanding of the physical properties of this compound is fundamental for its safe handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 888327-38-6 | [1] |
| Molecular Formula | C₆H₂Cl₂F₃N | [1][4] |
| Molecular Weight | 215.99 g/mol | [1][2][4] |
| Appearance | Colorless to light yellow liquid | Inferred from similar compounds |
| Boiling Point | 210.2±35.0 °C (Predicted) | [2] |
| Density | 1.542±0.06 g/cm³ (Predicted) | [2] |
| IUPAC Name | This compound | [4] |
Spectroscopic Insights: The nuclear magnetic resonance (NMR) properties are critical for structural confirmation. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, typically in the chemical shift range of 7.5 to 8.7 ppm when measured in deuterated chloroform (CDCl₃).[1]
Chemical Stability and Handling
The practical utility of a chemical intermediate is intrinsically linked to its stability under typical storage and reaction conditions.
Thermal and Chemical Stability
This compound is generally stable at room temperature when stored in closed containers under normal conditions.[5] The thermodynamic stability is significantly influenced by the strongly electronegative substituents, which stabilize the molecule's electronic energy levels.[1]
However, its reactivity profile necessitates careful consideration of incompatibilities.
-
Incompatible Materials: It should be stored away from strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[5][6]
-
Hydrolytic Stability: While the C-Cl bonds are susceptible to nucleophilic attack, the trifluoromethyl group is generally stable to hydrolysis under standard conditions. Facile hydrolysis of a CF₃ group is not a common instability pathway but can be achieved under specific, often harsh, reaction conditions.
-
Photochemical Stability: While specific data on the photostability of this exact molecule is limited, trifluoromethyl-aromatic compounds can undergo photochemical reactions, sometimes leading to the formation of trifluoroacetate.[7] It is therefore prudent to store the compound protected from direct light.
Recommended Storage and Handling Protocols
To ensure the integrity and safety of the compound, the following storage and handling procedures are mandated:
-
Storage Environment: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] The recommended storage temperature is often between 2-8°C to minimize vaporization and degradation.[2]
-
Avoid Ignition Sources: The compound is a combustible liquid and should be kept away from heat, sparks, open flames, and other sources of ignition.[6]
-
Personal Protective Equipment (PPE): Due to its hazardous nature, appropriate PPE is essential. This includes:
-
Eye/Face Protection: Chemical safety goggles and/or a face shield.[6]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[5]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a NIOSH/MSHA approved respirator with an appropriate filter is necessary.[6]
-
Reactivity and Mechanistic Pathways
The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, making it a prime substrate for nucleophilic attack.
Core Principle: Nucleophilic Aromatic Substitution (SₙAr)
The primary and most synthetically valuable reaction pathway for this molecule is Nucleophilic Aromatic Substitution (SₙAr).[1][8] The pyridine nitrogen, along with the chlorine and CF₃ groups, powerfully withdraws electron density from the aromatic ring. This withdrawal creates significant partial positive charges (δ+) on the carbon atoms, particularly those bearing the chlorine leaving groups (C2 and C4), making them highly electrophilic.
The SₙAr reaction proceeds via a well-established two-step addition-elimination mechanism:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the electron-deficient carbon atoms (C2 or C4), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9]
-
Elimination of Leaving Group: The aromaticity is restored by the expulsion of the chloride ion (Cl⁻), which is an excellent leaving group.
Caption: General mechanism for SₙAr on the pyridine ring.
Regioselectivity of Substitution
In this compound, nucleophilic attack can occur at either the C2 or C4 position. The relative reactivity of these positions is governed by both electronic and steric factors. In pyridine systems, the positions ortho (C2, C6) and para (C4) to the ring nitrogen are most activated towards nucleophilic attack due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance.
While both sites are activated, substitution at the C4 position is often kinetically favored due to lower steric hindrance compared to the C2 position, which is adjacent to both the ring nitrogen and another substituent. However, the precise outcome can be influenced by the nature of the nucleophile, solvent, and reaction temperature, allowing for selective synthesis of either the 2-substituted or 4-substituted isomer.
Workflow for a Typical SₙAr Reaction
The following diagram outlines a typical laboratory workflow for performing a nucleophilic substitution on this substrate.
Caption: Standard laboratory workflow for SₙAr synthesis.
Representative Experimental Protocol: Synthesis of a 2-Amino Derivative
This protocol provides a validated, self-consistent methodology for the substitution of a chlorine atom with an amine nucleophile.
Objective: To synthesize 2-amino-4-chloro-5-(trifluoromethyl)pyridine.
Materials:
-
This compound (1.0 eq)
-
Ammonia (as a solution in a suitable solvent, e.g., 7N in Methanol, or as ammonium hydroxide) (2.0-5.0 eq)
-
Anhydrous solvent (e.g., Dioxane, THF, or DMSO)
-
Round-bottom flask or sealed pressure vessel
-
Magnetic stirrer and heating mantle
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask or a pressure-rated reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add the anhydrous solvent (e.g., Dioxane) to dissolve the starting material.
-
Nucleophile Addition: Carefully add the ammonia solution (e.g., 7N in MeOH, 2.0 eq) to the reaction mixture at room temperature. Causality Note: An excess of the nucleophile is used to drive the reaction to completion and to neutralize the HCl byproduct that is formed.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to a specified temperature (e.g., 80-120 °C). The reaction is typically heated to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If a pressure vessel was used, ensure it is safely depressurized. Concentrate the mixture under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in an organic solvent like ethyl acetate (EtOAc) and wash with water and then brine. Trustworthiness Note: This washing sequence removes excess ammonia and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-amino-4-chloro-5-(trifluoromethyl)pyridine.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Synthesis
The unique reactivity of this compound makes it a cornerstone intermediate for creating molecules with enhanced biological activity.
-
Agrochemicals: It is a critical building block for modern herbicides and insecticides.[1][3] The trifluoromethylpyridine moiety is a well-known pharmacophore that can enhance the efficacy and metabolic stability of the final active ingredient, leading to more potent and selective crop protection agents.[10]
-
Pharmaceuticals: In drug discovery, this scaffold is used to synthesize novel therapeutic agents.[1][3] It serves as a starting point for developing enzyme inhibitors and other bioactive molecules where the specific substitution pattern is crucial for target binding and pharmacological activity.[1]
Safety and Hazard Profile
It is imperative to be fully aware of the hazards associated with this compound.
| Hazard Class | GHS Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Eye Damage/Irritation | H319: Causes serious eye irritation |
| STOT, Single Exposure | H335: May cause respiratory irritation |
(Source:[4])
-
First Aid Measures: In case of exposure, flush eyes with water for at least 15 minutes, wash skin thoroughly with soap and water, and move to fresh air if inhaled. Seek immediate medical attention in all cases of significant exposure.[5]
-
Hazardous Decomposition: Combustion or thermal decomposition can produce highly toxic and corrosive gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), nitrogen oxides (NOx), and carbon oxides (CO, CO₂).[5][6]
Conclusion
This compound is a highly activated and versatile chemical intermediate whose value is rooted in its distinct stability and reactivity profile. Its electron-deficient pyridine core, functionalized with two strategically placed chlorine atoms, makes it an ideal substrate for nucleophilic aromatic substitution, enabling the facile and often regioselective introduction of a wide range of functional groups. A thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for any scientist seeking to leverage this powerful building block for the synthesis of next-generation agrochemicals and pharmaceuticals.
References
- 1. Buy this compound | 888327-38-6 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C6H2Cl2F3N | CID 45790941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
spectroscopic data for 2,4-Dichloro-5-(trifluoromethyl)pyridine
An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-5-(trifluoromethyl)pyridine
Abstract
This technical guide provides a comprehensive analysis of the key (CAS No. 888327-38-6). As a critical building block in the synthesis of advanced pharmaceuticals and agrochemicals, unambiguous structural confirmation of this compound is paramount for researchers and drug development professionals.[1] This document synthesizes data from Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By integrating established analytical principles with field-proven insights, this guide explains the causality behind experimental choices and presents detailed protocols to ensure the acquisition of high-fidelity, reproducible data. The methodologies and interpretations herein are designed to serve as a self-validating system for the definitive identification and quality assessment of this highly functionalized pyridine derivative.
Introduction: The Imperative for Spectroscopic Verification
This compound is a halogenated pyridine derivative whose structural features—an electron-deficient aromatic ring, two reactive chlorine substituents, and a lipophilic trifluoromethyl group—make it a versatile intermediate in organic synthesis.[1] The precise arrangement of these substituents dictates the molecule's reactivity and, ultimately, the efficacy and safety of the final active ingredient. Errors in substitution patterns on the pyridine ring can lead to inactive isomers or compounds with entirely different toxicological profiles.
Therefore, rigorous spectroscopic analysis is not merely a procedural step but a foundational pillar of quality control and research integrity. This guide provides the necessary framework to interpret the unique spectroscopic signature of this molecule, enabling scientists to confirm its identity with a high degree of confidence.
Molecular Structure and Physicochemical Properties
The structural integrity of the compound is the basis for all spectroscopic output. The key identifiers and properties are summarized below.
Table 1: Molecular Identifiers and Properties for this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 888327-38-6 | [1] |
| Molecular Formula | C₆H₂Cl₂F₃N | [1] |
| Molecular Weight | 215.98 g/mol | [1] |
| Monoisotopic Mass | 214.951639 Da | [1] |
| SMILES | FC(F)(F)C1=CN=C(Cl)C=C1Cl | [1] |
| InChI | InChI=1S/C6H2Cl2F3N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous map of its structure.
Causality of Experimental Choices
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the preferred solvent. Its broad solvency power ensures the sample dissolves completely, preventing signal broadening. Furthermore, its residual proton peak (δ ≈ 7.26 ppm) and carbon triplet (δ ≈ 77.16 ppm) are well-characterized and typically do not overlap with the signals of interest for this analyte.[2][3]
-
Internal Standard: Tetramethylsilane (TMS) is used as the universal reference (δ = 0.00 ppm) for both ¹H and ¹³C NMR. Its single, sharp signal is due to 12 equivalent protons and 4 equivalent carbons, and its volatility makes it easy to remove from the sample post-analysis.
¹H NMR Spectroscopy: Proton Environment Mapping
The ¹H NMR spectrum is expected to be simple, revealing two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.
-
Expected Spectrum Analysis: The pyridine ring contains two protons at positions 3 and 6.
-
H-3: This proton is adjacent to two chlorine atoms at positions 2 and 4. The strong electron-withdrawing effect of the neighboring chlorine atoms will deshield this proton, shifting its signal downfield.
-
H-6: This proton is adjacent to the nitrogen atom and the C-CF₃ group. The nitrogen atom's deshielding effect will also shift this signal significantly downfield.
Given the substitution pattern, these two protons are not adjacent and will appear as sharp singlets. The proton at H-6, being closer to the electronegative nitrogen, is expected to appear at a lower field (higher ppm) than the proton at H-3. Proton signals for aromatic protons on similar trifluoromethylpyridine derivatives are typically observed in the 7.5 to 8.7 ppm range.[1] For the closely related isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine, the two aromatic protons appear at approximately 8.59 ppm and 8.03 ppm.[4] A similar range is expected for the 2,4-dichloro isomer.
-
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~8.0 - 8.2 | Singlet (s) |
| H-6 | ~8.5 - 8.7 | Singlet (s) |
¹³C NMR Spectroscopy: Carbon Skeleton Fingerprinting
The ¹³C NMR spectrum provides a count of unique carbon environments and crucial information about the trifluoromethyl group.
-
Expected Spectrum Analysis: The molecule has six distinct carbon atoms.
-
Pyridine Ring Carbons: Five signals are expected for the aromatic carbons. Their chemical shifts will be influenced by the attached substituents (Cl, CF₃, N).
-
Trifluoromethyl Carbon (CF₃): This carbon signal is highly characteristic. It will appear as a quartet due to coupling with the three attached fluorine atoms (¹JCF coupling). The chemical shift is typically in the range of δ 120-125 ppm for aromatic trifluoromethyl groups.[5]
-
For the analogous 2,3-dichloro-5-(trifluoromethyl)pyridine, carbon signals have been reported, providing a reference for expected shifts.[6]
-
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C-2 | ~150 - 155 | Singlet (s) |
| C-3 | ~125 - 130 | Singlet (s) |
| C-4 | ~145 - 150 | Singlet (s) |
| C-5 | ~128 - 133 | Quartet (q) |
| C-6 | ~148 - 152 | Singlet (s) |
| CF₃ | ~120 - 125 | Quartet (q, ¹JCF ≈ 275 Hz) |
¹⁹F NMR Spectroscopy: Fluorine Group Confirmation
¹⁹F NMR is a highly sensitive technique that provides definitive evidence for the presence and environment of the trifluoromethyl group.
-
Expected Spectrum Analysis: A single, sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group. For aromatic trifluoromethyl groups, this signal typically appears around -62 to -68 ppm (relative to CFCl₃).[1][5] The absence of coupling confirms that there are no adjacent fluorine or hydrogen atoms.
Table 4: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CF₃ | ~ -62.0 | Singlet (s) |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the instrument on the deuterium signal of the CDCl₃.
-
Shimming: Optimize the magnetic field homogeneity by shimming on the locked signal until the TMS peak is sharp and symmetrical.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A 90° pulse angle and a relaxation delay of 5 seconds are recommended to ensure accurate integration.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). An extended acquisition time (e.g., 1-2 hours) may be necessary due to the lower natural abundance of ¹³C and the absence of the Nuclear Overhauser Effect for quaternary carbons.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment, ensuring the spectral width covers the expected chemical shift range for fluorinated organic compounds.
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction to all acquired spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
NMR Workflow Diagram
References
- 1. Buy this compound | 888327-38-6 [smolecule.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. ukisotope.com [ukisotope.com]
- 4. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 13C NMR spectrum [chemicalbook.com]
Navigating the Data Gap: A Hazard and Toxicity Profile of 2,4-Dichloro-5-(trifluoromethyl)pyridine and Its Closely Related Analogues
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
For professionals in research and drug development, understanding the subtle yet critical differences imparted by isomeric and structural changes is paramount. Extrapolating toxicity data between such analogues without experimental validation is scientifically unsound and can pose significant safety risks. Therefore, this document serves a dual purpose: to transparently report the absence of data on the target compound and to provide a robust, data-driven hazard assessment of its nearest chemical relatives, thereby equipping scientists with the critical information needed for risk assessment and safe handling of similar chemical entities.
Part 1: The Challenge - The Data Gap for 2,4-Dichloro-5-(trifluoromethyl)pyridine
Despite its potential utility as a building block in synthetic chemistry, public domain information regarding the specific hazards and toxicity of this compound is conspicuously absent. No dedicated Safety Data Sheets (SDS), toxicological studies, or GHS classifications were identified for this compound during a thorough literature search.
This absence of data necessitates a cautious approach. Researchers handling this compound must treat it as a substance of unknown toxicity, applying the highest standards of laboratory safety, including the use of comprehensive personal protective equipment (PPE) and containment measures (e.g., chemical fume hoods).
The following sections will detail the known hazard profiles of two related compounds to inform a conservative risk assessment.
Part 2: Hazard and Toxicity Profile of Isomer: 2,3-Dichloro-5-(trifluoromethyl)pyridine
CAS Number: 69045-84-7 Molecular Formula: C₆H₂Cl₂F₃N[1]
This isomer is a combustible liquid that is widely classified as harmful and hazardous to the environment.[2][3] It is primarily used as an intermediate in the synthesis of other chemicals, including herbicides.
GHS Classification and Hazards
The Globally Harmonized System (GHS) classification for this compound indicates multiple hazards.[1][4]
Hazard Statements:
Pictograms
Toxicological Summary
While comprehensive toxicological studies are not fully detailed in all sources, the primary hazards are acute toxicity upon ingestion or inhalation, severe eye damage, and skin sensitization.[1][5] The toxicological properties have not been fully investigated, and chronic effects may be delayed.[5]
| Hazard Type | Finding |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed.[4] |
| Acute Toxicity (Inhalation) | Category 4: Harmful if inhaled.[4] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][5] |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage.[4] |
| Skin Sensitization | Category 1: May cause an allergic skin reaction.[4] |
| Carcinogenicity | No data available. |
| Mutagenicity | No data available. |
| Reproductive Toxicity | No data available. |
Physicochemical Properties
| Property | Value |
| Appearance | Light yellow or clear, colorless liquid.[5] |
| Molecular Weight | 215.99 g/mol |
| Boiling Point | 176 °C @ 760 mmHg[5] |
| Flash Point | 79 °C (174.2 °F) - closed cup |
| Density | 1.549 g/mL at 25 °C |
Environmental Hazards
This compound is classified as toxic to aquatic life with long-lasting effects.[1][3] Spills must be contained and prevented from entering drains or waterways.[2] Environmental release should be strictly avoided.[3]
Safe Handling and Emergency Protocols
Workflow for Safe Handling:
Caption: General workflow for handling halogenated pyridine intermediates.
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Skin: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Get medical advice if irritation or a rash occurs.[3][5]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor immediately.[3][5]
Firefighting Measures:
-
The substance is a combustible liquid.[3]
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[5]
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]
-
Combustion may produce toxic fumes including hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[2][6]
Part 3: Hazard and Toxicity Profile of Analogue: 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
CAS Number: 3932-97-6[7] Molecular Formula: C₅HCl₂F₃N₂[8]
This pyrimidine analogue shares the 2,4-dichloro and 5-trifluoromethyl substitution pattern but differs in its core heterocyclic structure. This difference is significant, and the hazard profile reflects this, showing a higher acute oral toxicity classification.
GHS Classification and Hazards
This compound is classified as acutely toxic and an eye irritant.[7]
Hazard Statements:
Signal Word: Danger[7]
Pictograms
Toxicological Summary
The most significant hazard associated with this pyrimidine derivative is its high acute oral toxicity.
| Hazard Type | Finding |
| Acute Toxicity (Oral) | Category 2: Fatal if swallowed.[7] |
| Acute Toxicity (Inhalation) | No specific data found, but caution is advised. |
| Skin Corrosion/Irritation | Causes skin irritation (per some SDSs).[9] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation.[7] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[9] |
Physicochemical Properties
| Property | Value |
| Appearance | Liquid[7] |
| Molecular Weight | 216.98 g/mol [7] |
| Flash Point | 93.3 °C (199.9 °F)[7] |
| Density | 1.609 g/mL at 25 °C[7] |
| Storage Temp. | 2-8°C[7] |
Safe Handling and Emergency Protocols
Given the "Fatal if swallowed" classification, handling this compound requires extremely stringent safety protocols.
Logical Relationship of Hazards and Required Controls:
Caption: Control hierarchy for handling acutely toxic substances.
First Aid Measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]
-
Skin: Wash off immediately with plenty of soap and water.[9]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor.[9]
-
Ingestion: Immediate medical attention is required. Call a poison center or doctor immediately. Rinse mouth. Do NOT induce vomiting.[9]
Part 4: Conclusion and Recommendations
There is no substitute for compound-specific experimental safety data. The primary recommendation for professionals intending to work with This compound is to proceed with the assumption of high toxicity, drawing conservative safety protocols from the profiles of its isomer (2,3-dichloro-5-(trifluoromethyl)pyridine) and its structural analogue (2,4-dichloro-5-(trifluoromethyl)pyrimidine).
Key Takeaways:
-
Assume High Hazard: In the absence of data, treat this compound as a substance that is harmful or potentially fatal if swallowed/inhaled, causes severe eye damage, and irritates the skin.
-
Implement Strict Controls: All work must be conducted in a certified chemical fume hood. A combination of safety goggles and a face shield, along with appropriate chemical-resistant gloves and protective clothing, is mandatory.
-
Prevent Environmental Release: Given the known aquatic toxicity of the 2,3-isomer, all waste containing these compounds must be collected and disposed of as hazardous chemical waste through approved channels.
-
Advocate for Testing: If this compound is to be used at scale, it is incumbent upon the user to seek or generate definitive toxicological data to ensure the safety of all personnel.
This guide underscores the critical importance of due diligence in chemical safety. By understanding the known hazards of closely related molecules, we can build a framework for managing the risks posed by novel, uncharacterized substances.
References
- 1. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cohizon.com [cohizon.com]
- 3. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. 2,4-Dichloro-5-(trifluoromethyl)pyrimidine 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | C5HCl2F3N2 | CID 2782774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: Regioselective Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,4-Dichloro-5-(trifluoromethyl)pyridine
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry, agrochemical science, and materials science.
Introduction
2,4-Dichloro-5-(trifluoromethyl)pyridine is a highly versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group onto the pyridine scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered binding affinities, which are highly desirable in the design of modern bioactive molecules.[3][4]
This guide provides an in-depth technical overview of the nucleophilic aromatic substitution (SNAr) reactions of this key intermediate. We will move beyond simple procedural lists to explore the fundamental mechanistic principles governing its reactivity, with a strong focus on the predictable and highly regioselective nature of these transformations. The protocols provided herein are designed to be robust and serve as a validated starting point for the synthesis of a diverse array of functionalized pyridine derivatives.
Section 1: The Mechanistic Landscape and Regioselectivity
The functionalization of this compound is dominated by the nucleophilic aromatic substitution (SNAr) mechanism. This process is not a single-step displacement but a two-stage addition-elimination pathway.[5]
-
Nucleophilic Attack: The reaction initiates with the attack of a nucleophile on an electron-deficient carbon atom bearing a chlorine atom (either C2 or C4). This forms a high-energy, negatively charged resonance-stabilized intermediate known as a Meisenheimer complex.[5][6]
-
Leaving Group Departure: Aromaticity is restored through the expulsion of the chloride ion, a competent leaving group, to yield the final substituted product.
The Decisive Factor: C4-Regioselectivity
A critical aspect of the reactivity of this compound is the exceptional regioselectivity of the first substitution, which overwhelmingly occurs at the C4 position .[6][7] This preference is a direct consequence of the electronic architecture of the molecule. The potent electron-withdrawing effects of both the pyridine nitrogen and the 5-trifluoromethyl group synergize to create a highly electron-deficient C4 position.
The stability of the intermediate Meisenheimer complex dictates the reaction pathway.
-
Attack at C4: When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer complex is effectively delocalized across the pyridine nitrogen and, crucially, onto the adjacent trifluoromethyl group through inductive effects. This superior stabilization lowers the activation energy for the C4-attack pathway, making it the kinetically favored route.[5][6]
-
Attack at C2: An attack at the C2 position results in a less stable intermediate, as the negative charge cannot be as effectively delocalized onto the C5-trifluoromethyl group.
This principle is analogous to the well-documented C4-selectivity observed in the reactions of 2,4-dichloro-5-nitropyridine, where the nitro group provides powerful resonance stabilization.[5]
Section 2: Protocols for Key Nucleophilic Substitution Reactions
The predictable C4-selectivity allows for the clean synthesis of monosubstituted intermediates, which can be isolated or used in situ for subsequent functionalization at the C2 position, often under more forcing conditions or via alternative chemistries like palladium-catalyzed cross-coupling.
Amination Reactions
The introduction of nitrogen nucleophiles is fundamental to the synthesis of countless pharmaceutical and agrochemical agents.
Protocol 2.1: General Procedure for C4-Selective Amination
-
Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Reagent Addition: Add a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Dioxane (approx. 0.2-0.5 M concentration). Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Nucleophile Addition: Add the desired primary or secondary amine (1.1-1.2 eq) to the stirring suspension.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x) to remove the solvent and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-amino-2-chloro-5-(trifluoromethyl)pyridine derivative.
Alkoxylation and Aryloxylation Reactions
The formation of ether linkages is crucial for modifying the solubility and metabolic profile of drug candidates. This typically requires the pre-formation of a potent alkoxide or phenoxide nucleophile.
Protocol 2.2: General Procedure for C4-Selective Alkoxylation
-
Nucleophile Preparation: In a separate dry flask under an inert atmosphere, dissolve the desired alcohol or phenol (1.2 eq) in anhydrous Tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: H₂ gas evolution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Reactor Setup: In the main reaction flask, dissolve this compound (1.0 eq) in anhydrous THF or DMF.
-
Reaction Execution: Slowly add the prepared nucleophile solution from step 1 to the solution of the dichloropyridine at room temperature via a syringe or cannula.
-
Reaction Conditions: Stir the reaction at room temperature or gently heat to 50-70 °C if necessary.
-
Monitoring & Work-up: Monitor the reaction to completion by TLC or LC-MS. Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate, wash with brine, and dry the organic phase.
-
Purification: Concentrate the solvent and purify the crude residue by flash chromatography to obtain the desired 4-alkoxy-2-chloro-5-(trifluoromethyl)pyridine.
Thiolation Reactions
Sulfur-containing analogues are important in various bioactive compounds. Thiols are "soft" nucleophiles and typically react efficiently under mild basic conditions.[8]
Protocol 2.3: General Procedure for C4-Selective Thiolation
-
Reactor Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF.
-
Reagent Addition: Add the desired thiol (1.1 eq) followed by a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature. Mild heating (40-60 °C) may be applied to accelerate the reaction with less reactive thiols.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Once complete, perform a standard aqueous work-up by diluting with ethyl acetate and washing with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography to isolate the 2-chloro-4-thioether-5-(trifluoromethyl)pyridine product.
Section 3: Workflow and Data Summary
A generalized workflow for these reactions provides a clear overview of the entire process, from initial setup to the final, purified compound.
Table 1: Summary of C4-Selective Nucleophilic Substitution Reactions
| Nucleophile Class | Example Nucleophile | Typical Base | Typical Solvent | Temp. (°C) | Expected Regioselectivity |
| Amines | Morpholine, Aniline | K₂CO₃, DIPEA | DMF, Dioxane | 60 - 100 | Exclusive C4-Substitution |
| Alcohols | Methanol, Phenol | NaH, K₂CO₃ | THF, DMF | 25 - 70 | Exclusive C4-Substitution |
| Thiols | Thiophenol, Benzyl Mercaptan | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 25 - 60 | Exclusive C4-Substitution |
Section 4: Advanced Considerations
-
Sequential Di-substitution: The mono-substituted 2-chloro-4-Nu-5-(trifluoromethyl)pyridine products are valuable intermediates themselves. The remaining chlorine at the C2 position is now significantly deactivated towards a second SNAr reaction. However, it can be displaced under more forcing conditions (higher temperatures, stronger bases/nucleophiles) or, more commonly, functionalized using orthogonal chemistries like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[8] This dual-reactivity allows for the controlled, stepwise synthesis of complex, differentially substituted pyridines.
-
Palladium-Catalyzed Amination: For certain sensitive amine nucleophiles or when SNAr conditions fail, Buchwald-Hartwig amination can be an effective alternative for forming the C-N bond at either the C4 or C2 position, with selectivity often being controlled by the choice of phosphine ligand.[6][9]
Conclusion
This compound is a privileged scaffold whose reactivity is governed by predictable electronic principles. The strong C4-regioselectivity in nucleophilic aromatic substitution reactions provides a reliable and robust platform for the synthesis of diverse 4-substituted-2-chloropyridine intermediates. By understanding the underlying mechanism and employing the validated protocols described in this guide, researchers can efficiently access a wide range of novel molecules for applications in drug discovery, crop protection, and materials science.
References
- 1. Buy this compound | 888327-38-6 [smolecule.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic C-C Bond Formation via Suzuki-Miyaura Coupling with 2,4-Dichloro-5-(trifluoromethyl)pyridine
Introduction: The Strategic Value of Trifluoromethylated Pyridines
The Suzuki-Miyaura cross-coupling reaction represents a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact is particularly profound in the fields of drug discovery and materials science, where the construction of complex biaryl and heteroaryl structures is paramount.[3][4]
Within this context, pyridine-based scaffolds are among the most prevalent heterocycles in FDA-approved pharmaceuticals, valued for their ability to modulate pharmacological activity.[5] The strategic incorporation of a trifluoromethyl (-CF3) group onto the pyridine ring further enhances its utility. The -CF3 group is a powerful bioisostere that can improve critical drug properties such as metabolic stability, lipophilicity, and binding affinity to target proteins by altering the molecule's electronic landscape.[6][7]
This guide focuses on a specific, highly valuable building block: 2,4-dichloro-5-(trifluoromethyl)pyridine . This substrate presents both a significant opportunity and a distinct challenge. The two chloro-substituents offer dual points for functionalization, but their differential reactivity necessitates precise control to achieve site-selective coupling. The C4 position is generally more susceptible to coupling due to the strong electron-withdrawing effect of the adjacent -CF3 group and the para-position to the ring nitrogen. However, achieving high regioselectivity is non-trivial and is critically dependent on the optimization of reaction parameters, particularly the choice of palladium catalyst, ligand, and base.[8][9]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to successfully employ this compound in Suzuki-Miyaura coupling reactions, with a focus on achieving predictable and high-yielding C4-selective arylation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][10][11] Understanding this mechanism is crucial for rational troubleshooting and optimization.
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, C-Cl) of the electrophile, this compound. This forms a square-planar Pd(II) complex.[2] This is often the rate-limiting step, especially for less reactive aryl chlorides.
-
Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which then facilitates the exchange of the halide ligand on the Pd(II) complex.[12][13]
-
Reductive Elimination: The two organic moieties on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond in the final product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[1][11]
Protocol: C4-Selective Suzuki-Miyaura Coupling
This protocol is optimized for the preferential arylation at the C4 position of this compound. The selection of a sterically hindered phosphine ligand is critical for directing the reaction away from the more sterically encumbered C2 position.[8][9]
Materials and Equipment
-
Substrates: this compound, Arylboronic acid or pinacol ester
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base: Potassium phosphate tribasic (K₃PO₄) or potassium carbonate (K₂CO₃)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene, and degassed water
-
Equipment: Schlenk flask or reaction vial with screw cap and septum, magnetic stir bar, magnetic stir plate with heating, inert gas line (Argon or Nitrogen), syringes, needles, standard laboratory glassware for work-up and purification (separatory funnel, round-bottom flasks, rotary evaporator), silica gel for column chromatography.
Step-by-Step Methodology
Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques to prevent catalyst oxidation.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst/Ligand Addition: In the same flask, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The final solvent ratio should be approximately 4:1 dioxane:water.[14]
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 100-110 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired 2-chloro-4-aryl-5-(trifluoromethyl)pyridine product.
Data Presentation: Optimized Conditions for C4-Selectivity
The following table summarizes typical conditions that favor C4-selective mono-arylation of dichloropyridines, based on literature precedents.[8][15]
| Parameter | Recommended Condition | Rationale |
| Catalyst (mol%) | Pd(OAc)₂ or Pd₂(dba)₃ (1-3%) | Readily available and effective Pd(II) and Pd(0) precursors. |
| Ligand (mol%) | SPhos or XPhos (2-6%) | Bulky, electron-rich biaryl phosphines that promote oxidative addition and favor coupling at the less-hindered C4 position.[13] |
| Base (equiv.) | K₃PO₄ (2-3 equiv.) | Strong, non-nucleophilic base effective in promoting transmetalation while minimizing side reactions.[13] |
| Solvent | Dioxane/H₂O or Toluene/H₂O (4:1 to 10:1) | Aprotic organic solvent with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle. |
| Temperature (°C) | 80 - 110 °C | Sufficient thermal energy to promote oxidative addition of the aryl chloride without causing significant catalyst decomposition. |
| Time (h) | 12 - 24 h | Typical duration to achieve high conversion for challenging aryl chloride substrates. |
| Boron Source | Arylboronic Acid or Pinacol Ester | Pinacol esters can offer greater stability against protodeborylation.[1] |
Troubleshooting and Key Considerations
Even with optimized protocols, challenges can arise. A logical approach to troubleshooting is essential for success.
-
Issue: Low Yield/Stalled Reaction: This often points to catalyst deactivation or inefficient oxidative addition.
-
Issue: Poor Regioselectivity (Mixture of C2 and C4 isomers): The catalyst system is not discriminating effectively between the two chloride positions.
-
Issue: Protodeborylation: The boronic acid is being consumed by a side reaction, leading to the formation of a de-borylated arene and reducing the yield of the desired product.
Safety Precautions
-
Chemical Handling: this compound and its derivatives should be handled in a well-ventilated fume hood. Palladium catalysts are toxic and can be pyrophoric. Phosphine ligands are air-sensitive and have strong odors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Avoid inhalation and skin contact.
-
Pressure: Heating a sealed reaction vessel can build up pressure. Ensure the vessel is designed for the intended temperature and pressure.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Synthesis of Agrochemicals Using Dichloro-(Trifluoromethyl)Pyridine Scaffolds
Executive Summary: The Trifluoromethylpyridine Core in Modern Agrochemicals
The introduction of the trifluoromethyl group (-CF₃) into pyridine-based chemical structures represents a cornerstone of modern agrochemical design. This moiety imparts a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties that can significantly enhance the biological activity and selectivity of active ingredients.[1][2] Dichloro-(trifluoromethyl)pyridine isomers are powerful intermediates, serving as versatile building blocks for a multitude of high-value pesticides, including fungicides, herbicides, and insecticides.[1][3]
While several isomers exist, the scientific and patent literature indicates that 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF, CAS 69045-84-7) is the most industrially significant and widely documented precursor for a host of commercial agrochemicals.[2][4][5][6] Its regio-isomer, 2,4-Dichloro-5-(trifluoromethyl)pyridine (CAS 888327-38-6) , possesses similar reactive potential governed by the same chemical principles, making it a valuable synthon in its own right.[1]
This guide will elucidate the fundamental reactivity of these scaffolds, focusing on the principles of nucleophilic aromatic substitution (SNAr). We will then provide detailed, field-proven protocols for the synthesis of major agrochemicals, using the extensively validated 2,3,5-DCTF as a practical exemplar to demonstrate the application of these principles.
Foundational Chemistry: Reactivity and Regioselectivity
The synthetic utility of dichloro-(trifluoromethyl)pyridines stems from the electrophilic nature of the pyridine ring, which is further activated by the potent electron-withdrawing effects of the -CF₃ group and the chlorine atoms. This activation renders the carbon atoms bonded to the chlorine leaving groups susceptible to attack by nucleophiles.
The primary reaction mechanism is Nucleophilic Aromatic Substitution (SNAr) . This is a two-step addition-elimination process:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks an electron-deficient carbon atom (at position 2 or 4 for the 2,4-dichloro isomer), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity is restored by the expulsion of the chloride ion (Cl⁻), a good leaving group, to yield the substituted pyridine product.
Regioselectivity: The position of the initial nucleophilic attack is not random. It is kinetically controlled and dictated by the stability of the Meisenheimer intermediate.
-
For This compound , the initial substitution is overwhelmingly favored at the C4 position . A nucleophilic attack at C4 allows the negative charge of the intermediate to be delocalized onto the electronegative pyridine nitrogen atom, providing superior resonance stabilization compared to an attack at C2.
-
For 2,3-Dichloro-5-(trifluoromethyl)pyridine , the chlorine at the C2 position is generally more reactive towards nucleophiles.
This predictable regioselectivity is a critical advantage, allowing for the stepwise and controlled introduction of different functional groups to build complex molecular architectures.
Caption: Generalized SNAr mechanism on a dichloropyridine scaffold.
Application Protocol 1: Synthesis of the Fungicide Fluazinam
Fluazinam is a potent fungicide used to control a variety of plant diseases. Its synthesis is a classic example of a selective SNAr reaction utilizing 2,3,5-DCTF as the core building block.[2][7]
Principle: The synthesis involves a nucleophilic substitution reaction where the amino group of 2-amino-3-chloro-5-(trifluoromethyl)pyridine displaces a chlorine atom on a dinitro-substituted benzene ring. While the final step does not use 2,3,5-DCTF directly, the key amine intermediate is synthesized from it. A more direct application of 2,3,5-DCTF is its reaction with substituted anilines.
Workflow for Fluazinam Synthesis:
Caption: Synthetic workflow for the fungicide Fluazinam.
Detailed Protocol (Illustrative):
-
Reactor Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2,3,5-DCTF (21.6 g, 0.1 mol) and N,N-Dimethylformamide (DMF, 200 mL).
-
Addition of Reagents: Add 3-chloro-2,6-dinitro-4-(trifluoromethyl)aniline (29.95 g, 0.1 mol) to the flask, followed by anhydrous potassium carbonate (20.7 g, 0.15 mol) as the base.
-
Reaction Execution: Stir the mixture under a nitrogen atmosphere and heat to 80-90°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (2,3,5-DCTF) is consumed (typically 4-6 hours).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 1 L of ice-water with stirring. A yellow precipitate will form.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure Fluazinam.
Application Protocol 2: Synthesis of the Insecticide Chlorfluazuron
Chlorfluazuron is a benzoylurea-class insect growth regulator (IGR) that works by inhibiting chitin synthesis.[6] Its synthesis showcases the utility of 2,3,5-DCTF in constructing complex, multi-ring structures.
Principle: The synthesis involves a two-step process starting with 2,3,5-DCTF. First, a nucleophilic substitution with an aniline derivative, followed by a reaction with an isocyanate.
Workflow for Chlorfluazuron Synthesis:
Caption: Two-step synthetic workflow for the insecticide Chlorfluazuron.
Detailed Protocol (Illustrative - Step 1):
-
Reactor Setup: In a suitable reactor equipped for stirring and temperature control, dissolve 3,5-dichloro-4-aminophenol (17.8 g, 0.1 mol) in a polar aprotic solvent like Dimethyl sulfoxide (DMSO).
-
Base Addition: Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 0.11 mol), portion-wise at 0-5°C to form the phenoxide.
-
SNAr Reaction: Slowly add a solution of 2,3,5-DCTF (21.6 g, 0.1 mol) in DMSO to the reaction mixture. Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC/HPLC.
-
Work-up: Quench the reaction by carefully pouring it into ice-water. The intermediate product will precipitate. Filter, wash with water, and dry the solid. This intermediate is then carried forward to the next step.
-
Urea Formation (Step 2): The synthesized amine intermediate is subsequently reacted with 2,6-difluorobenzoyl isocyanate in an inert solvent (e.g., xylene) to form the final Chlorfluazuron product.
Summary of Key Agrochemicals
The trifluoromethylpyridine scaffold is integral to a wide array of commercial agrochemicals. The table below summarizes some of the most prominent examples and their common synthetic precursors.
| Agrochemical Name | Class | Common Precursor | Reference |
| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | [2][4] |
| Haloxyfop | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | [8] |
| Fluazinam | Fungicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | [2] |
| Chlorfluazuron | Insecticide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | [6] |
| Fluopicolide | Fungicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | [7][9] |
| Flazasulfuron | Herbicide | 2-Chloro-3-(trifluoromethyl)pyridine (2,3-CTF) | [2] |
Conclusion and Future Outlook
Dichloro-(trifluoromethyl)pyridines, particularly the 2,3-dichloro and 2,4-dichloro isomers, are indispensable intermediates in the agrochemical industry. Their reactivity, governed by the principles of nucleophilic aromatic substitution, allows for the efficient and regioselective construction of complex and highly active molecules. The protocols detailed herein for the synthesis of leading fungicides and insecticides from the 2,3,5-DCTF scaffold are illustrative of the broader synthetic strategies that can be applied to this class of compounds. As the demand for more effective and selective crop protection agents continues to grow, the innovative use of these powerful pyridine building blocks will remain a central focus of research and development.
References
- 1. Buy this compound | 888327-38-6 [smolecule.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. This compound [myskinrecipes.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
- 7. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 8. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 9. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Novel Pyridine Derivatives from 2,4-Dichloro-5-(trifluoromethyl)pyridine
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthetic utility of 2,4-dichloro-5-(trifluoromethyl)pyridine as a versatile starting material. We detail key reaction protocols for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The guide emphasizes mechanistic rationale, regioselectivity, and provides detailed, field-proven experimental procedures to facilitate the synthesis of diverse and novel pyridine derivatives for applications in medicinal chemistry and agrochemical research.
Introduction: The Strategic Importance of this compound
Pyridine rings containing a trifluoromethyl (CF₃) group are privileged scaffolds in modern chemistry. The CF₃ group often enhances a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylpyridines (TFMPs) crucial components in many active pharmaceutical and agrochemical ingredients.[1][2][3]
This compound is a particularly valuable chemical intermediate.[1] Its structure features two reactive chlorine atoms at the C2 and C4 positions, which are activated for displacement by the strong electron-withdrawing nature of both the pyridine nitrogen and the adjacent CF₃ group. This electronic activation makes it an ideal substrate for a variety of transformations, allowing for the controlled and sequential introduction of new functionalities.
The inherent asymmetry and differential reactivity of the C2 and C4 positions provide a powerful handle for chemists to control the regiochemical outcome of reactions, enabling the construction of complex molecular architectures from a readily available starting material. This guide will explore the primary synthetic pathways emanating from this versatile building block.
Caption: Figure 1. Key synthetic routes from the starting material.
Understanding Regioselectivity: C4 versus C2 Reactivity
The primary consideration when designing syntheses with this compound is regioselectivity. The two chlorine atoms exhibit different levels of reactivity due to the electronic landscape of the pyridine ring.
-
C4-Position: This position is generally more reactive towards nucleophilic attack. It is para to the ring nitrogen, which provides strong resonance stabilization for the negatively charged Meisenheimer intermediate formed during an SNAr reaction. The adjacent C5-CF₃ group further enhances this electrophilicity.
-
C2-Position: This position is ortho to the ring nitrogen. While still activated, the resonance stabilization of the intermediate is typically less effective than for the C4 position.
This reactivity difference (C4 > C2) can be exploited to achieve selective monosubstitution under carefully controlled conditions. Disubstitution can often be achieved by applying more forcing conditions, such as higher temperatures or longer reaction times.
References
- 1. Buy this compound | 888327-38-6 [smolecule.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Application Note: Comprehensive Characterization of 2,4-Dichloro-5-(trifluoromethyl)pyridine
Introduction
2,4-Dichloro-5-(trifluoromethyl)pyridine is a critical intermediate in the synthesis of numerous agrochemicals and pharmaceuticals.[1] Its molecular structure, featuring a pyridine ring substituted with two chlorine atoms and a trifluoromethyl group, imparts unique chemical properties that are leveraged in the development of novel active ingredients.[1] The precise characterization of this compound is paramount to ensure its purity, stability, and suitability for downstream applications, thereby guaranteeing the quality and efficacy of the final products.
This application note provides a comprehensive guide to the analytical methodologies for the thorough characterization of this compound. We will delve into the theoretical underpinnings and practical applications of chromatographic and spectroscopic techniques, offering detailed, field-proven protocols.
Molecular and Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂F₃N | [1] |
| Molecular Weight | 215.99 g/mol | |
| Physical Form | Liquid | |
| Storage Temperature | 2-8°C under inert atmosphere |
Chromatographic Analysis for Purity and Separation
Chromatographic techniques are indispensable for assessing the purity of this compound and for the separation of this compound from related impurities or starting materials.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly well-suited for determining the purity of this compound and identifying any residual solvents or by-products from the synthesis process.[2]
Causality Behind Experimental Choices: The choice of a low-polarity capillary column, such as one based on a phenyl-arylene polymer, is crucial for achieving good peak shape and resolution for halogenated aromatic compounds. The temperature program is designed to ensure the efficient elution of the target analyte while separating it from potential impurities with different boiling points. Electron ionization (EI) is used for its ability to generate reproducible fragmentation patterns, aiding in structural elucidation.
Protocol: GC-MS Analysis
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of high-purity acetone or ethyl acetate to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 10 µg/mL for analysis.
2. Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or equivalent |
| Inlet | Split/Splitless, 250°C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 60°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min at 280°C |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |
| Ion Source | Electron Ionization (EI), 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Mass Range | m/z 40-450 |
3. Data Analysis:
-
The purity of the sample is determined by the area percentage of the principal peak in the total ion chromatogram (TIC).
-
The mass spectrum of the analyte peak should be compared with a reference spectrum or analyzed for characteristic fragmentation patterns to confirm its identity. The molecular ion peak is expected at m/z 215, with isotopic peaks corresponding to the two chlorine atoms.
dot
References
Application Notes and Protocols for Researchers: The Reaction Mechanism and Synthetic Utility of 2,4-Dichloro-5-(trifluoromethyl)pyridine
Introduction: A Versatile Building Block in Modern Chemistry
2,4-Dichloro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and agrochemical development.[1] Its strategic substitution pattern, featuring two reactive chlorine atoms and a strongly electron-withdrawing trifluoromethyl group, renders the pyridine ring highly susceptible to a range of chemical transformations. This unique electronic profile makes it a valuable intermediate for the synthesis of complex molecular architectures with diverse biological activities.[1]
The trifluoromethyl group, in particular, is a prized substituent in drug design. Its presence can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. Consequently, the development of robust synthetic methodologies utilizing building blocks like this compound is of paramount importance.
This comprehensive guide provides an in-depth exploration of the reaction mechanisms governing the chemistry of this compound, with a primary focus on Nucleophilic Aromatic Substitution (SNAr). We will delve into the theoretical underpinnings of its reactivity, detail experimentally validated protocols, and present data to guide the synthetic chemist in leveraging this potent intermediate for their research endeavors.
Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The principal reaction pathway for this compound involves Nucleophilic Aromatic Substitution (SNAr). This mechanism is characteristic of aromatic rings that are "electron-poor" and possess a good leaving group. In this molecule, the electron-withdrawing nature of both the ring nitrogen and the trifluoromethyl group at the 5-position significantly depletes the electron density of the pyridine ring, making it highly electrophilic and thus primed for attack by nucleophiles.
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack and Formation of the Meisenheimer Intermediate: A nucleophile attacks one of the carbon atoms bearing a chlorine atom. This attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the expulsion of the chloride ion, yielding the substituted product.
Regioselectivity: The Preferential C4-Substitution
A critical consideration in the reactions of this compound is regioselectivity – which of the two chlorine atoms is more readily displaced? Both theoretical considerations and extensive experimental evidence with analogous 2,4-dihalopyridines and pyrimidines point towards a strong preference for nucleophilic attack at the C4 position .
This selectivity is primarily governed by the relative stability of the possible Meisenheimer intermediates. Attack at the C4 position allows for the delocalization of the resulting negative charge onto the electronegative pyridine nitrogen atom through resonance. This provides a significantly more stable intermediate compared to the one formed from attack at the C2 position, where the negative charge is distributed only over the carbon atoms of the ring.
The potent electron-withdrawing trifluoromethyl group at the C5 position further enhances the electrophilicity of the adjacent C4 position, thereby reinforcing the inherent preference for C4 substitution.
Figure 1: A diagram illustrating the favored C4-attack pathway due to the formation of a more stable Meisenheimer intermediate where the negative charge is delocalized onto the pyridine nitrogen.
Experimental Protocols: Harnessing the Reactivity of this compound
The following protocols are representative examples of SNAr reactions on this compound. These have been designed based on established methodologies for similar substrates and are intended to be self-validating, with clear endpoints and analytical checkpoints.
Protocol 1: Regioselective Amination at the C4-Position
This protocol details the reaction with a primary amine, a common transformation in the synthesis of biologically active molecules.
Objective: To synthesize 4-(alkylamino)-2-chloro-5-(trifluoromethyl)pyridine with high regioselectivity.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.1 eq)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous solvent (e.g., Acetonitrile, Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent. Stir the solution at room temperature.
-
Reagent Addition: In a separate flask, prepare a solution of the primary amine and the tertiary amine base in the anhydrous solvent. Add this solution dropwise to the stirred solution of the starting material over 15-20 minutes.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The consumption of the starting material and the formation of a new, more polar spot (the product) should be observed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Outcome: The reaction is expected to yield the 4-amino-substituted product with high regioselectivity. The identity and purity of the product should be confirmed by NMR spectroscopy and mass spectrometry.
Figure 2: A workflow diagram for the regioselective amination of this compound at the C4-position.
Protocol 2: Regioselective O-Alkylation at the C4-Position
This protocol describes the reaction with an alkoxide, demonstrating the versatility of the substrate with oxygen-based nucleophiles.
Objective: To synthesize 4-alkoxy-2-chloro-5-(trifluoromethyl)pyridine.
Materials:
-
This compound (1.0 eq)
-
Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) (1.1 eq) or the corresponding alcohol with a strong base (e.g., NaH)
-
Anhydrous alcohol as solvent (corresponding to the alkoxide) or an aprotic polar solvent like THF or DMF
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
Reaction Setup: If using an alcohol and a base, first prepare the alkoxide in situ by adding the alcohol to a suspension of the base in the anhydrous solvent at 0 °C. If using a pre-formed sodium alkoxide, dissolve it in the corresponding anhydrous alcohol.
-
Substrate Addition: To the prepared alkoxide solution, add a solution of this compound in the same anhydrous solvent dropwise at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Expected Outcome: This reaction should afford the 4-alkoxy-substituted product in good yield and with high regioselectivity. Characterization should be performed using standard analytical techniques.
Quantitative Data Summary
The following table summarizes the expected regioselectivity and typical reaction conditions for the SNAr of this compound with common nucleophiles. The data is extrapolated from studies on analogous systems and represents a predictive guide for experimental design.
| Nucleophile | Reagents & Conditions | Expected Major Product | Expected Regioselectivity (C4:C2) |
| Primary/Secondary Amines | Amine (1.1 eq), Et3N (1.5 eq), ACN, RT | 4-Amino-2-chloro-5-(trifluoromethyl)pyridine | >95:5 |
| Alkoxides | NaOR (1.1 eq), ROH, RT | 4-Alkoxy-2-chloro-5-(trifluoromethyl)pyridine | >98:2 |
| Thiols | Thiol (1.1 eq), K2CO3 (2.0 eq), DMF, RT | 4-Thioether-2-chloro-5-(trifluoromethyl)pyridine | >95:5 |
Synthesis of the Starting Material
The synthesis of this compound itself is a multi-step process that is typically achieved from more readily available precursors. One common industrial route involves the chlorination and subsequent fluorination of a suitable picoline derivative. For instance, processes starting from 2-chloro-5-methylpyridine have been described, involving side-chain chlorination to the trichloromethyl intermediate, followed by fluorination and subsequent ring chlorination.[2][3] Patents have also detailed the synthesis of related compounds, which provide a basis for the preparation of the title compound.[4][5]
Conclusion and Future Outlook
This compound is a highly activated and regioselective substrate for Nucleophilic Aromatic Substitution. The strong preference for substitution at the C4 position provides a reliable and predictable platform for the introduction of a wide array of functional groups. The protocols and mechanistic insights provided herein are intended to empower researchers to effectively utilize this versatile building block in their synthetic campaigns. As the demand for novel, fluorine-containing molecules in the life sciences continues to grow, the importance of intermediates like this compound is set to increase, promising a rich field for future synthetic innovations.
References
- 1. Buy this compound | 888327-38-6 [smolecule.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
Applications in Developing Insect Growth Regulators: A Technical Guide for Researchers
This guide provides an in-depth exploration of the applications of Insect Growth Regulators (IGRs), offering detailed methodologies and field-proven insights for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of protocols, this document elucidates the causal relationships behind experimental choices, ensuring a robust and scientifically sound approach to the study and application of IGRs.
Section 1: Foundational Principles of Insect Growth Regulators
Insect Growth Regulators (IGRs) represent a class of insecticides that disrupt the normal growth, development, and maturation processes in insects.[1][2][3] Unlike traditional neurotoxic insecticides that cause immediate mortality, IGRs interfere with hormonal pathways and physiological processes unique to insects, leading to developmental arrest, sterility, or death, typically within 3 to 14 days.[1][3][4] This targeted mode of action makes them generally less harmful to non-target organisms, including vertebrates, and a valuable component of Integrated Pest Management (IPM) programs.[2]
The efficacy of IGRs is intrinsically linked to the intricate hormonal control of insect development, primarily governed by ecdysone and juvenile hormone (JH).[1][3][4] Ecdysone orchestrates the molting process, while JH dictates the nature of the molt, determining whether the insect remains in an immature stage or metamorphoses into an adult.[3][4] IGRs exploit these hormonal systems and can be broadly categorized into three main classes based on their mode of action.[3][4][5]
Classes of Insect Growth Regulators
-
Juvenile Hormone (JH) Analogs and Mimics: These compounds, such as methoprene and pyriproxyfen, mimic the action of JH.[6] By maintaining high levels of JH-like activity, they prevent insects from maturing into the adult stage, trapping them in larval or pupal phases, which ultimately proves fatal.[6]
-
Chitin Synthesis Inhibitors (CSIs): This class, which includes compounds like diflubenzuron and lufenuron, disrupts the production of chitin, a crucial component of the insect's exoskeleton.[1][6] This interference leads to a failure in the molting process, resulting in a malformed cuticle and subsequent death.[6]
-
Ecdysone Agonists and Antagonists: Ecdysone agonists, such as tebufenozide, bind to the ecdysone receptor, prematurely initiating a molt that is often lethal.[5] Ecdysone antagonists, on the other hand, block the action of ecdysone, preventing molting and leading to developmental arrest.[3][4]
Section 2: Core Signaling Pathways Targeted by IGRs
A fundamental understanding of the juvenile hormone and ecdysone signaling pathways is critical for the rational development and application of IGRs. These pathways represent the primary targets for the different classes of IGRs.
The Juvenile Hormone Signaling Pathway
Juvenile hormone plays a crucial role in preventing metamorphosis until the appropriate larval stage.[7] The signaling cascade is initiated when JH binds to its receptor, Methoprene-tolerant (Met).[7][8] This binding event is a key target for JH analogs.
The Ecdysone Signaling Pathway
Ecdysone, specifically its active form 20-hydroxyecdysone (20E), is the primary molting hormone in insects.[4] It initiates the molting process by binding to a heterodimeric receptor composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP).[9]
Section 3: Applications and Efficacy of Insect Growth Regulators
The unique modes of action of IGRs make them suitable for a variety of pest management scenarios, from large-scale agricultural operations to targeted public health interventions.
Agricultural Pest Management
In agriculture, IGRs are valued for their specificity and compatibility with biological control agents.[2] They are effective against a range of pests, including caterpillars, leafminers, and whiteflies.[2]
Table 1: Efficacy of Selected IGRs Against Agricultural Pests
| IGR | Target Pest | Efficacy Metric | Value | Reference(s) |
| Diflubenzuron | Codling Moth (Cydia pomonella) | LD50 (0-2.5 day old eggs) | 1.1 ppm | [4] |
| Diflubenzuron | Codling Moth (Cydia pomonella) | Field Control (187 ppm) | Comparable to azinphos-methyl | [2] |
| Lufenuron | Fall Armyworm (Spodoptera frugiperda) | LC50 | 0.99 mg/L | [10] |
Public Health and Vector Control
IGRs are a cornerstone of modern mosquito control programs, particularly for species like Aedes aegypti, the primary vector for dengue, Zika, and chikungunya viruses.[11] They are often applied to water bodies where mosquitoes breed to prevent the emergence of adult mosquitoes. The World Health Organization (WHO) recommends methoprene and pyriproxyfen for treating drinking water sources.[5]
Table 2: Efficacy of Selected IGRs Against Mosquito Vectors
| IGR | Target Pest | Efficacy Metric | Value | Reference(s) |
| Methoprene | Aedes aegypti | LC50 | 19.95 ppb | [3][11] |
| Methoprene | Aedes aegypti | LC95 | 72.08 ppb | [3][11] |
| Diflubenzuron | Aedes aegypti | LC50 | 5.19 ppb | [3][11] |
| Diflubenzuron | Aedes aegypti | LC95 | 12.24 ppb | [3][11] |
| Pyriproxyfen | Aedes aegypti | LC50 | 1.009 ppm | [12] |
Stored Product Protection
IGRs are also employed to protect stored grains and other commodities from insect pests.[13][14] They can be applied directly to the grain or used to treat the surfaces of storage facilities.[15] Methoprene, for example, is labeled for use as a grain protectant.[15]
Section 4: Experimental Protocols for IGR Evaluation
The following protocols provide standardized methods for the laboratory and field evaluation of IGRs. These protocols are designed to be robust and reproducible, providing a solid foundation for regulatory submissions and research publications.
Laboratory Bioassay Protocols
This protocol is designed to determine the lethal concentration (LC) or emergence inhibition (IE) of an IGR against mosquito larvae.
Objective: To determine the concentration of an IGR that causes 50% and 95% mortality or emergence inhibition (LC50/IE50 and LC95/IE95).
Materials:
-
Late 3rd or early 4th instar larvae of the target insect species.
-
IGR stock solution of known concentration.
-
Dechlorinated or distilled water.
-
Beakers or cups (250-500 mL).
-
Pipettes.
-
Larval food.
-
Emergence cages.
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the IGR in water. A minimum of five concentrations resulting in mortality between 10% and 90% should be used. Include a control group with water only.
-
Exposure: Place 20-25 larvae in each beaker containing 100-200 mL of the test solution or control.
-
Incubation: Maintain the beakers at a constant temperature and photoperiod suitable for the test species. Provide a small amount of larval food.
-
Observation: Record larval and pupal mortality daily until all individuals in the control group have either emerged as adults or died.
-
Endpoint Measurement: The primary endpoint is the inhibition of adult emergence (IE). This is calculated as the total number of dead larvae and pupae, plus any adults that fail to fully emerge from the pupal case.
-
Data Analysis: Use probit analysis to calculate the IE50 and IE95 values and their 95% confidence intervals.
This protocol provides a method for directly measuring the inhibitory effect of a CSI on the chitin synthase enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a CSI against chitin synthase.
Materials:
-
Crude enzyme extract containing chitin synthase from the target insect.
-
CSI test compound.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Substrates: UDP-N-acetylglucosamine and N-acetylglucosamine.
-
Cofactors (e.g., CoCl₂).
-
96-well microtiter plate coated with Wheat Germ Agglutinin (WGA).
-
WGA conjugated to horseradish peroxidase (WGA-HRP).
-
Peroxidase substrate (e.g., TMB).
-
Microplate reader.
Procedure:
-
Enzyme Preparation: Prepare a crude microsomal fraction containing chitin synthase from the target insect tissue (e.g., midgut or whole larvae).
-
Assay Setup: In a WGA-coated 96-well plate, add the crude enzyme extract, the CSI at various concentrations (with a DMSO control), and the reaction mixture containing substrates and cofactors.
-
Incubation: Incubate the plate at 30°C for a set period (e.g., 3 hours) with shaking to allow for chitin synthesis.
-
Detection: a. Stop the reaction by washing the plate to remove unreacted substrates. b. Add WGA-HRP to each well and incubate. The WGA-HRP will bind to the newly synthesized chitin. c. Wash the plate to remove unbound WGA-HRP. d. Add a peroxidase substrate and measure the absorbance at the appropriate wavelength. The absorbance is proportional to the amount of chitin synthesized.
-
Data Analysis: Calculate the percentage of inhibition for each CSI concentration and determine the IC50 value.
Field Trial Protocols
This protocol outlines a randomized complete block design for evaluating the efficacy of an IGR against a target pest in an agricultural setting.
Objective: To assess the field efficacy of an IGR in reducing pest populations and crop damage compared to a standard insecticide and an untreated control.
Procedure:
-
Site Selection and Plot Design: a. Choose a field with a history of uniform pest pressure. b. Divide the field into blocks, with each block containing all treatments in a randomized order. A minimum of four replicate blocks is recommended. c. Each plot should be of a sufficient size to minimize edge effects and allow for accurate application and assessment.
-
Treatments: a. Treatment 1: IGR at the proposed field rate. b. Treatment 2: Standard insecticide for the target pest. c. Treatment 3: Untreated control.
-
Application: Apply the treatments using calibrated equipment to ensure uniform coverage. The timing of application should coincide with the susceptible life stage of the target pest.
-
Assessment: a. Pest Population: Monitor the population of the target pest at regular intervals before and after treatment using appropriate sampling methods (e.g., insect traps, leaf counts). b. Crop Damage: Assess crop damage at harvest by rating the severity of feeding or other pest-related injury. c. Yield: Measure the yield from each plot.
-
Data Analysis: Use analysis of variance (ANOVA) to compare the pest population, crop damage, and yield among the different treatments.
Protocol for Assessing Sublethal Effects
This protocol is designed to evaluate the impact of sublethal IGR exposure on the reproductive capacity of adult insects.
Objective: To quantify the effects of IGRs on the number of eggs laid (fecundity) and the percentage of eggs that hatch (fertility).
Materials:
-
Adult insects of the target species (both sexes).
-
IGR solution at a sublethal concentration (e.g., LC10 or LC25).
-
Cages for mating and oviposition.
-
Appropriate food source for adults.
-
Oviposition substrate.
-
Microscope for egg counting and assessing hatchability.
Procedure:
-
Exposure: Expose newly emerged adults to the sublethal concentration of the IGR through a relevant route (e.g., treated food, treated surface). A control group should be exposed to the solvent only.
-
Mating: After the exposure period, pair treated males with treated females, and control males with control females.
-
Oviposition: Place each pair in an individual oviposition cage with a suitable substrate for egg-laying.
-
Fecundity Assessment: Collect and count the number of eggs laid by each female daily or at regular intervals throughout her lifespan.
-
Fertility Assessment: Collect a subset of eggs from each female and incubate them under optimal conditions. After a sufficient period, count the number of hatched larvae to determine the percentage of viable eggs.
-
Data Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the fecundity and fertility between the treated and control groups.
Section 5: Monitoring for IGR Resistance
The development of insecticide resistance is a significant threat to the long-term efficacy of IGRs. Routine monitoring of field populations is essential for early detection of resistance and the implementation of effective resistance management strategies.
Diagnostic Concentration Bioassay
This protocol, adapted from WHO and IRAC guidelines, is used to detect the presence of resistance in a field population by exposing them to a pre-determined diagnostic concentration of an IGR.
Objective: To determine the frequency of resistant individuals in a field population.
Procedure:
-
Establish Diagnostic Concentration (DC): The DC is typically defined as twice the LC99 or IE99 of a known susceptible reference strain of the target insect. This concentration should reliably kill all susceptible individuals.
-
Sample Collection: Collect a representative sample of the target insect life stage from the field.
-
Bioassay: Conduct a bioassay as described in Section 4.1.1, but using only the pre-determined diagnostic concentration and a control.
-
Interpretation of Results:
-
98-100% mortality: The population is considered susceptible.
-
<98% mortality: Resistance is suspected and further investigation is required.
-
<80% mortality: Resistance is confirmed.
-
Section 6: Conclusion
Insect Growth Regulators are a sophisticated and valuable tool in modern pest management. Their targeted modes of action, which exploit the unique physiological processes of insects, offer a high degree of selectivity and environmental compatibility. The successful development and sustainable use of IGRs depend on a thorough understanding of their mechanisms of action and the implementation of rigorous evaluation protocols. The application notes and methodologies presented in this guide provide a comprehensive framework for researchers and professionals to advance the science and application of these important compounds, contributing to more effective and sustainable pest control strategies in agriculture, public health, and beyond.
References
- 1. Sublethal and transgenerational effects of lufenuron on biological characteristics and expression of reproductive related genes in the fall armyworm, Spodoptera frugiperda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessing Insect Growth Regulator Resistance Using Bioassays: A Systematic Review and Meta-Analysis of Methoprene and Pyriproxyfen Inhibition of Emergence in Three Vector Mosquito Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sublethal effect of pyriproxyfen released from a fumigant formulation on fecundity, fertility, and ovicidal action in Aedes aegypti (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of lufenuron treatments on the growth and development of Spodoptera frugiperda (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apmen.org [apmen.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. files.givewell.org [files.givewell.org]
- 15. dialnet.unirioja.es [dialnet.unirioja.es]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyridine
Welcome to the technical support center for the synthesis of 2,4-dichloro-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development and agrochemical synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and product purity. Our approach is grounded in mechanistic principles and field-proven experience to address the specific challenges you may encounter.
Introduction
This compound is a critical building block in the synthesis of numerous active pharmaceutical ingredients and agrochemicals. The presence of both chloro and trifluoromethyl functional groups on the pyridine ring imparts unique electronic properties that are often key to the biological activity of the final product.[1][2] However, the synthesis of this molecule can be challenging, with common issues including low yields, formation of isomeric impurities, and difficulties in purification. This guide aims to provide a comprehensive resource to navigate these challenges effectively.
A prevalent and effective method for synthesizing this compound involves the chlorination of a dihydroxypyridine precursor, specifically 4-hydroxy-5-(trifluoromethyl)pyridin-2(1H)-one, using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This precursor can be synthesized from trifluoromethyl-containing building blocks. This guide will focus on troubleshooting and optimizing this key chlorination step.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and scalable route involves the chlorination of 4-hydroxy-5-(trifluoromethyl)pyridin-2(1H)-one with phosphorus oxychloride (POCl₃). This precursor can be synthesized through various methods, including the cyclocondensation of trifluoromethyl-containing building blocks.[3][4]
Q2: What are the critical parameters to control during the chlorination with POCl₃?
The critical parameters for a successful chlorination reaction using POCl₃ are temperature, reaction time, and the stoichiometry of the reagents. The reaction is typically conducted at elevated temperatures, and careful control is necessary to prevent decomposition and the formation of byproducts.[3][5] The use of a base, such as pyridine or diisopropylethylamine (DIPEA), is often employed to neutralize the HCl generated during the reaction.[6]
Q3: What are the common impurities I should expect?
Common impurities can include monochlorinated intermediates (e.g., 2-chloro-4-hydroxy-5-(trifluoromethyl)pyridine or 4-chloro-2-hydroxy-5-(trifluoromethyl)pyridine), over-chlorinated byproducts, and isomers depending on the starting material and reaction conditions. Incomplete reaction can also leave unreacted starting material.
Q4: How can I effectively purify the final product?
Purification is typically achieved through distillation or recrystallization. Due to the potential for isomeric impurities with similar boiling points, fractional distillation under reduced pressure is often necessary. Recrystallization from a suitable solvent system can also be effective for removing minor impurities.[7]
Q5: Are there alternative chlorinating agents to POCl₃?
While POCl₃ is widely used, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalyst such as DMF can also be employed for the chlorination of hydroxypyridines.[8] The choice of reagent can influence the reaction conditions and the impurity profile.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on the chlorination of 4-hydroxy-5-(trifluoromethyl)pyridin-2(1H)-one.
Problem 1: Low or No Product Yield
A low yield of the desired this compound is a frequent issue. The underlying causes can range from suboptimal reaction conditions to reagent quality.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The chlorination of both hydroxyl groups may not have gone to completion. This can be due to insufficient temperature, reaction time, or amount of chlorinating agent. | - Increase Reaction Temperature: Gradually increase the reaction temperature. A typical range for POCl₃ chlorination is 110-160°C.[3][6] - Extend Reaction Time: Monitor the reaction progress using techniques like TLC, GC, or HPLC. Extend the reaction time until the starting material is fully consumed. - Increase Stoichiometry of POCl₃: Ensure at least two equivalents of POCl₃ are used per mole of the dihydroxypyridine starting material. An excess of POCl₃ can also serve as the solvent.[3] |
| Reagent Decomposition | POCl₃ is sensitive to moisture and can decompose, reducing its effectiveness. The starting dihydroxypyridine should be thoroughly dried before use. | - Use Fresh or Purified POCl₃: Ensure the POCl₃ is of high quality and free from decomposition products. Distillation of POCl₃ before use can be beneficial. - Ensure Anhydrous Conditions: Dry all glassware and solvents thoroughly. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Substrate Quality | Impurities in the starting 4-hydroxy-5-(trifluoromethyl)pyridin-2(1H)-one can interfere with the reaction. | - Purify the Starting Material: Recrystallize or chromatographically purify the dihydroxypyridine precursor before the chlorination step. |
Problem 2: Formation of Impurities
The formation of monochlorinated intermediates and other byproducts can complicate purification and reduce the overall yield.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Chlorination | Insufficient reaction time or temperature can lead to the formation of 2-chloro-4-hydroxy-5-(trifluoromethyl)pyridine or 4-chloro-2-hydroxy-5-(trifluoromethyl)pyridine. | - Optimize Reaction Conditions: As with low yield, increasing the temperature and reaction time can drive the reaction to completion. Stepwise temperature ramping can sometimes be beneficial. |
| Side Reactions | The electron-withdrawing nature of the trifluoromethyl group can make the pyridine ring susceptible to other reactions, especially at high temperatures.[5] | - Careful Temperature Control: Avoid excessively high temperatures that can lead to decomposition or polymerization. - Use of a Co-solvent: In some cases, using a high-boiling inert solvent can help to moderate the reaction temperature and improve selectivity. |
| Isomer Formation | If the starting material is not a single isomer, a mixture of dichlorinated products can be formed. | - Ensure Purity of Starting Material: Characterize the starting dihydroxypyridine thoroughly to ensure it is the correct isomer. |
Problem 3: Difficulties in Product Isolation and Purification
Even with a successful reaction, isolating a pure product can be challenging.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Quenching | Residual POCl₃ can complicate the work-up and purification. | - Careful Quenching: Slowly and carefully quench the reaction mixture by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution. This will hydrolyze the excess POCl₃. - Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Wash the organic layer thoroughly with water and brine to remove inorganic salts. |
| Similar Boiling Points of Impurities | Monochlorinated intermediates or other isomers may have boiling points close to the desired product, making separation by distillation difficult. | - Fractional Distillation: Use a fractional distillation setup with a high-efficiency column (e.g., Vigreux or packed column) under reduced pressure. - Recrystallization: If distillation is ineffective, attempt recrystallization from a suitable solvent system. Hexanes, heptane, or mixtures with a more polar solvent like ethyl acetate can be good starting points.[7] |
| Product Volatility | The product may be volatile, leading to losses during solvent removal or distillation. | - Careful Solvent Removal: Use a rotary evaporator at a controlled temperature and pressure to avoid significant loss of product. - Cold Trap: Use a cold trap during vacuum distillation to recover any volatile product. |
Experimental Protocols
Below are representative, detailed protocols for the key chlorination step. These should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Chlorination of 4-hydroxy-5-(trifluoromethyl)pyridin-2(1H)-one with POCl₃
This protocol is a generalized procedure based on common practices for the chlorination of hydroxypyridines.[3]
Materials:
-
4-hydroxy-5-(trifluoromethyl)pyridin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Heating mantle with a temperature controller
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-5-(trifluoromethyl)pyridin-2(1H)-one (1 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (2-5 equivalents) to the flask. The reaction can be run neat in POCl₃ or with a high-boiling inert solvent. If a base is used, add pyridine (1-2 equivalents) dropwise.
-
Heating: Heat the reaction mixture to 110-120°C and maintain this temperature for 4-8 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Quenching: Slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or recrystallization.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful synthesis.
Caption: A typical workflow for the synthesis and purification of this compound.
Logical Troubleshooting Flowchart
When encountering issues, a systematic approach can help identify and resolve the problem efficiently.
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- 1. Buy this compound | 888327-38-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 2,4-Dichloro-5-(trifluoromethyl)pyridine
Welcome to the technical support center for 2,4-Dichloro-5-(trifluoromethyl)pyridine (CAS No. 888327-38-6). This guide is designed for researchers, scientists, and drug development professionals who handle this versatile but challenging intermediate. The purification of halogenated trifluoromethylpyridines is critical for ensuring the success of subsequent synthetic steps and the quality of final products.[1][2] This document provides field-proven insights, troubleshooting guides, and detailed protocols to address common issues encountered during purification.
Note on Isomers: Publicly available data on the purification of this compound is limited. Much of the literature focuses on the related isomer, 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS No. 69045-84-7). The principles and techniques described herein are based on established methods for purifying halogenated aromatic compounds and are adapted for the specific physicochemical properties expected of the 2,4-dichloro isomer.[3] Researchers should always perform small-scale trials to optimize conditions for their specific impurity profile.
Section 1: Critical Safety Precautions & Compound Profile
1.1. Hazard Identification & Safe Handling
This compound and related compounds are hazardous materials.[4][5] Strict adherence to safety protocols is mandatory.
-
Toxicity: Halogenated pyridines can be harmful if swallowed, inhaled, or absorbed through the skin. They are often irritants to the eyes, skin, and respiratory system.[6]
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[6][7]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, appropriate chemical-resistant gloves (e.g., nitrile, neoprene), and a lab coat.[6][7] For procedures with a risk of aerosol generation, use a NIOSH-approved respirator.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. Keep containers tightly closed.[5][7]
1.2. Physicochemical Data & Impurity Profile
Understanding the compound's properties is the first step in designing a purification strategy.
Table 1: Physicochemical Properties
| Property | Value / Expected Value | Source / Note |
|---|---|---|
| Molecular Formula | C₆H₂Cl₂F₃N | - |
| Molecular Weight | 215.99 g/mol | |
| Appearance | Likely a liquid or low-melting solid | Based on related isomers[8] |
| Boiling Point | High boiling point at atm. pressure. For 2,3-isomer: 80 °C at 20 mmHg. | [8] |
| Density | Expected to be >1.5 g/mL | Based on related isomers[8] |
| Polarity | Moderately polar due to the pyridine nitrogen and C-Halogen bonds. | General chemical principles. |
Common Impurities to Expect: The impurity profile is highly dependent on the synthetic route. Common routes for related compounds involve the chlorination and fluorination of picoline precursors.[2][9]
-
Starting Materials: Unreacted precursors like 2-chloro-5-(trifluoromethyl)pyridine.
-
Regioisomers: Isomers such as 2,3-dichloro-5-(trifluoromethyl)pyridine may form depending on the selectivity of the chlorination step.[10][11]
-
Over/Under-chlorinated Species: Compounds with one or three chlorine atoms on the pyridine ring.
-
Hydrolysis Products: Reaction with water can lead to the formation of corresponding pyridinols.
-
Residual Solvents & Catalysts: Solvents from the reaction or workup (e.g., dichloromethane, toluene) and catalyst residues (e.g., iron salts).[12]
Section 2: Purification Strategy & Workflow
The choice of purification method depends on the physical state of the crude material and the nature of the impurities. A multi-step approach is often necessary to achieve high purity (>99%).
Caption: General purification workflow for this compound.
Section 3: Troubleshooting Guides & Protocols (Q&A)
Fractional Vacuum Distillation
This is the preferred method for separating volatile impurities from a liquid or low-melting solid product on a larger scale.
Q: My product seems to be decomposing at high temperatures, even under vacuum. What's wrong? A: Thermal instability is common for highly functionalized molecules.
-
Causality: The boiling point may still be too high at your current vacuum level. Air leaks in the system can also cause oxidation at elevated temperatures.
-
Solution:
-
Improve Vacuum: Use a higher performance pump to achieve a lower pressure. A pressure drop from 20 mmHg to 1 mmHg can significantly lower the boiling point. A nomograph can help predict the new boiling point.[13]
-
Check for Leaks: Ensure all joints are properly sealed with high-vacuum grease.
-
Use a Short-Path Apparatus: Minimize the distance the vapor has to travel to reduce the required temperature and prevent decomposition.
-
Q: I'm getting poor separation between my product and a close-boiling impurity. How can I improve this? A: This requires increasing the theoretical plates of your distillation setup.
-
Causality: A simple distillation setup has very low separation efficiency.
-
Solution:
-
Use a Fractionating Column: Pack the column with inert material (e.g., Raschig rings or metal sponges) or use a Vigreux column to increase the surface area for vapor-liquid equilibria.[13]
-
Optimize Reflux Ratio: Slowly collect the distillate to allow the column to reach equilibrium, which enhances separation.
-
Insulate the Column: Wrap the column in glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.
-
Step-by-Step Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a dry distillation apparatus with a fractionating column, condenser, and receiving flask(s). Use a cold trap between the apparatus and the vacuum pump.
-
Charge: Add the crude material to the distillation flask (no more than 2/3 full) along with a magnetic stir bar or boiling chips.
-
Evacuate: Slowly and carefully apply vacuum to the system.
-
Heat: Once the target vacuum is stable, begin heating the distillation flask using a heating mantle.
-
Equilibrate: Allow the vapor to slowly rise up the column. You should observe a "reflux ring" climbing the column.
-
Collect Fractions: Collect any low-boiling impurities first. Once the head temperature stabilizes at the expected boiling point of your product, switch to a clean receiving flask to collect the main fraction.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool completely before slowly re-introducing air.
Recrystallization
Ideal for purifying solid compounds where impurities have different solubility profiles.
Q: I can't find a single solvent that works for recrystallization. What should I do? A: A binary (two-solvent) system is the solution.[14]
-
Causality: The ideal solvent must dissolve the compound when hot but not when cold.[14] Sometimes no single solvent meets this criterion.
-
Solution:
-
Find a "good" solvent that dissolves your compound readily at all temperatures.
-
Find a "poor" solvent in which your compound is mostly insoluble, even when hot. The two solvents must be miscible.
-
Dissolve your compound in a minimum amount of the hot "good" solvent.
-
Add the "poor" solvent dropwise to the hot solution until it just becomes cloudy (the saturation point).
-
Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
-
Q: My compound is "oiling out" instead of forming crystals. Why is this happening? A: Oiling out occurs when the solubility of the compound is exceeded at a temperature above its melting point.
-
Causality: This is often caused by cooling the solution too quickly or the solution being too concentrated. High levels of impurities can also suppress crystallization.
-
Solution:
-
Reheat: Reheat the solution until the oil redissolves completely.
-
Add More Solvent: Add more solvent to make the solution less concentrated.
-
Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can help.
-
Scratch/Seed: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a small seed crystal of the pure product to induce crystallization.
-
Step-by-Step Protocol: Solvent Screening for Recrystallization
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different potential solvent (e.g., hexane, ethyl acetate, toluene, ethanol, water) dropwise at room temperature.[15][16] A good candidate solvent will NOT dissolve the compound at room temp.
-
For solvents that do not dissolve the compound, gently heat the test tube. A good solvent will dissolve the compound when hot.
-
Place the test tubes that dissolved the compound upon heating into an ice bath. A good solvent will show the formation of solid crystals.
-
Select the solvent that provides the best recovery of crystalline solid.
Column Chromatography
A powerful technique for separating compounds with similar properties, such as isomers or byproducts that are difficult to remove by other means.[17][18]
Q: How do I choose the right mobile phase (eluent) for my separation? A: Thin-Layer Chromatography (TLC) is used to determine the optimal solvent system.
-
Causality: The separation on a silica gel column relies on the polarity differences between compounds. The eluent's polarity determines how quickly compounds move down the column.[18]
-
Solution:
-
TLC Screening: Spot your crude mixture on a TLC plate. Develop the plate in a series of solvent systems of increasing polarity (e.g., 100% Hexane, 5% Ethyl Acetate/Hexane, 10% Ethyl Acetate/Hexane, etc.).
-
Target Rf: The ideal solvent system will give your desired product an Rf (retention factor) value of approximately 0.25-0.35. This ensures the compound moves down the column effectively but separates well from impurities.
-
Observe Separation: The chosen system should show clear separation (different Rf values) between your product spot and the impurity spots.
-
Q: My compound is streaking on the TLC plate and column. What can I do? A: Streaking often indicates that the compound is interacting too strongly with the silica gel.
-
Causality: The basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel. This can also be caused by overloading the column or using an inappropriate solvent.
-
Solution:
-
Add a Modifier: Add a small amount (~0.5-1%) of a base like triethylamine or pyridine to the eluent. This will neutralize the acidic sites on the silica and improve the peak shape.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel.[19]
-
Reduce Load: Ensure you are not loading too much crude material onto the column (typically 1-5% of the silica gel weight).
-
Step-by-Step Protocol: Flash Column Chromatography
-
Prepare Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Load Sample: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.
-
Elute: Add the mobile phase to the top of the column and apply gentle pressure (using air or nitrogen) to force the solvent through the column at a steady rate.
-
Collect Fractions: Collect the eluent in a series of test tubes.
-
Monitor: Spot the collected fractions on TLC plates to determine which ones contain your pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Section 4: Purity Analysis FAQs
Q: How do I definitively confirm the purity of my final product? A: A combination of analytical techniques is required for full validation.
-
Gas Chromatography (GC): An excellent method for assessing the purity of volatile compounds.[20] A single, sharp peak indicates high purity. The area percentage of the peak provides a quantitative measure.[21]
-
High-Performance Liquid Chromatography (HPLC): Suitable for less volatile compounds. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for pyridine derivatives.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can reveal the presence of impurities. Integrating the product peaks against impurity peaks can give a purity estimate. The presence of a trifluoromethyl group makes ¹⁹F NMR a particularly clean and powerful tool.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. When coupled with GC (GC-MS), it can help identify impurity peaks.
Q: My ¹H NMR spectrum shows small, unexpected peaks. What are they? A: These are likely residual solvents, water, or trace impurities.
-
Residual Solvents: Compare the chemical shifts of the unknown peaks to known values for common lab solvents (e.g., Hexane ~0.9, 1.3 ppm; Ethyl Acetate ~1.2, 2.0, 4.1 ppm; Dichloromethane ~5.3 ppm; Chloroform ~7.26 ppm).
-
Water: A broad peak that can appear over a wide chemical shift range, often between 1.5-4.5 ppm depending on the solvent and concentration.
-
Grease: If you see broad, messy peaks around 0.5-1.5 ppm, it may be silicone grease from the glassware joints.
-
Structural Impurities: Compare the spectrum to that of your starting materials or potential side products to see if any have carried through the purification process.
References
- 1. This compound [myskinrecipes.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cohizon.com [cohizon.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 10. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. alfa-chemical.com [alfa-chemical.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. cup.edu.cn [cup.edu.cn]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. columbia.edu [columbia.edu]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. osha.gov [osha.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reactions of 2,4-Dichloro-5-(trifluoromethyl)pyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving 2,4-dichloro-5-(trifluoromethyl)pyridine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. As a key intermediate in the synthesis of agrochemicals and pharmaceuticals, understanding its reactivity and potential side reactions is crucial for optimizing yields and ensuring product purity.[1][2][3]
This guide offers practical, field-proven insights to navigate the complexities of working with this versatile yet challenging molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed in reactions with this compound?
A1: The primary byproducts in reactions involving this compound typically arise from several key reaction pathways:
-
Incomplete Halogen Exchange: During the synthesis of the parent molecule itself, incomplete fluorination of a trichloromethyl precursor can lead to the presence of 2,4-dichloro-5-(trichloromethyl)pyridine or mixed chloro-fluoro-methyl intermediates.[4][5][6]
-
Hydrolysis: The chlorine atoms on the pyridine ring are susceptible to hydrolysis, especially in the presence of water or other nucleophilic hydroxyl sources. This can lead to the formation of chlorohydroxypyridine or dihydroxypyridine derivatives. The trifluoromethyl group itself can also undergo hydrolysis under certain conditions, though this is generally less common.[7]
-
Over-chlorination or Incomplete Chlorination: In the synthetic route to this compound, multi-chlorinated byproducts can form.[4] Conversely, incomplete chlorination can leave starting materials or mono-chlorinated species in the final product.
-
Nucleophilic Substitution Isomers: When reacting with nucleophiles, substitution can occur at either the 2- or 4-position. While one position is typically more reactive, a mixture of isomers can be a significant byproduct. The electrophilic nature of the chlorinated positions on the pyridine ring makes them susceptible to nucleophilic attack.[1]
-
Dimerization: Pyridine derivatives can undergo dimerization, particularly under catalytic or high-temperature conditions.[8][9][10][11] This can lead to the formation of bipyridine-type structures.
Q2: Why am I seeing a mixture of mono-substituted products in my nucleophilic substitution reaction?
A2: The two chlorine atoms at the 2- and 4-positions of the pyridine ring have different reactivities, which can be influenced by several factors, leading to a mixture of products. The electron-withdrawing trifluoromethyl group at the 5-position influences the electron density of the entire ring, affecting the electrophilicity of the carbon atoms attached to the chlorine atoms.
The relative reactivity is a delicate balance of electronic and steric effects. While one position may be electronically favored for nucleophilic attack, the steric hindrance from the adjacent trifluoromethyl group and the other chlorine atom can influence the regioselectivity. Reaction conditions such as temperature, solvent, and the nature of the nucleophile play a critical role in determining the ratio of the resulting isomers.
Q3: My reaction is showing a significant amount of a dark, insoluble material. What could this be?
A3: The formation of dark, insoluble materials, often polymeric in nature, can be attributed to several side reactions:
-
Pyridine Dimerization and Polymerization: As mentioned, pyridine rings can dimerize. Under harsh reaction conditions (e.g., high temperatures, strong bases, or certain catalysts), this process can extend to polymerization, leading to insoluble, high-molecular-weight byproducts.[8]
-
Decomposition: this compound, like many halogenated heterocyclic compounds, can be unstable under certain conditions. High temperatures or the presence of strong nucleophiles can lead to decomposition pathways that generate complex mixtures of colored and often insoluble byproducts.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Substituted Product and Presence of Unreacted Starting Material
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Nucleophile Reactivity | Use a stronger nucleophile or add a catalyst (e.g., a phase-transfer catalyst for biphasic reactions). | The carbon-chlorine bonds in this compound are relatively strong. A more reactive nucleophile will increase the rate of the desired substitution reaction. |
| Inadequate Reaction Temperature | Gradually increase the reaction temperature while monitoring for byproduct formation by TLC or LC-MS. | Nucleophilic aromatic substitution reactions often require thermal energy to overcome the activation barrier. However, excessive heat can promote side reactions. |
| Poor Solubility of Reagents | Choose a solvent in which all reactants are fully soluble at the reaction temperature. | For a reaction to proceed efficiently, the reacting molecules must be able to interact in the solution phase. |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water can hydrolyze the starting material, consuming it and reducing the yield of the desired product. |
Issue 2: Formation of Multiple Product Isomers
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Non-Optimal Reaction Temperature | Screen a range of temperatures. Lower temperatures often favor the formation of the thermodynamically more stable product, while higher temperatures can lead to a mixture of kinetic and thermodynamic products. | The activation energies for substitution at the 2- and 4-positions are different. Temperature control can be used to selectively favor one pathway over the other. |
| Solvent Effects | Experiment with solvents of varying polarity and coordinating ability. | The solvent can influence the stability of the transition states leading to the different isomers, thereby affecting the product ratio. |
| Steric Hindrance of the Nucleophile | If possible, use a less sterically bulky nucleophile. | A smaller nucleophile may be able to access the more sterically hindered position on the pyridine ring more easily, potentially altering the isomer ratio. |
Issue 3: Identification of an Unknown Byproduct by Mass Spectrometry
| Symptom | Possible Identity | Confirmation and Mitigation |
| Mass corresponding to the addition of water and loss of HCl | Hydrolysis product (e.g., 2-chloro-4-hydroxy-5-(trifluoromethyl)pyridine) | Confirm the structure using NMR. To mitigate, rigorously exclude water from the reaction. |
| Mass approximately double that of the starting material or product | Dimerized byproduct | Characterize using high-resolution mass spectrometry and NMR. To mitigate, use milder reaction conditions and avoid prolonged reaction times at high temperatures. |
| Mass corresponding to the starting material minus a chlorine atom | Reductively dehalogenated byproduct | This can occur in the presence of certain catalysts or reducing agents. Analyze the reaction mixture for potential sources of reduction. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
-
To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., THF, DMF, or acetonitrile), add the nucleophile (1.0-1.2 eq) at room temperature under an inert atmosphere.
-
If the nucleophile is an alcohol or amine, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) should be added to scavenge the HCl generated.
-
Stir the reaction mixture at the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Minimizing Water Content in Reactions
-
Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator.
-
Use anhydrous solvents, either purchased directly or dried using appropriate methods (e.g., distillation from a drying agent or passing through a column of activated alumina).
-
Handle all reagents and solvents under an inert atmosphere (e.g., using a Schlenk line or in a glovebox).
-
If possible, use reagents that are known to have low water content.
Visualizing Reaction Pathways
Caption: Common reaction pathways from this compound.
Caption: A systematic approach to troubleshooting common issues.
References
- 1. Buy this compound | 888327-38-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reactions of pyridine coenzyme dimers and monomers with viologens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
Technical Support Center: Overcoming Challenges in the Fluorination of Pyridines
Welcome to the Technical Support Center for Pyridine Fluorination. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing fluorine atoms into pyridine rings. The unique electronic properties of fluorine make it a valuable element in medicinal chemistry for modulating the physicochemical and biological properties of molecules.[1][2][3] However, the inert nature of the pyridine ring and the specific reactivity of fluorinating reagents can present significant challenges.[4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work. The advice herein is based on established scientific principles and field-proven insights to help you optimize your reactions for higher yields, better selectivity, and successful outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common overarching questions about pyridine fluorination.
Q1: Why is the fluorination of pyridines so challenging?
A1: The difficulty stems from a combination of factors. The pyridine ring is electron-deficient, making it less reactive towards electrophilic attack. The nitrogen atom can coordinate to reagents, complicating the reaction pathway. Furthermore, achieving regioselectivity can be difficult due to the presence of multiple C-H bonds with similar reactivity. The high reactivity of many fluorinating reagents can also lead to side reactions and decomposition of the starting material or product.[4][5]
Q2: What are the main strategies for fluorinating pyridines?
A2: The primary methods include:
-
Electrophilic Fluorination: This involves using an electrophilic fluorine source (F+) to react with the pyridine ring. Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are common.[6][7]
-
Nucleophilic Fluorination: This typically involves the displacement of a leaving group on the pyridine ring with a nucleophilic fluoride source like KF or AgF₂.[8][9][10] This can also include C-H activation followed by fluorination.
-
Deoxofluorination: This method converts a hydroxyl group on a pyridine ring to a fluorine atom using reagents like DAST or Deoxo-Fluor®.
-
Photoredox Catalysis: This emerging technique uses visible light to generate reactive intermediates that can facilitate fluorination under mild conditions.[11][12][13]
Q3: I am using Selectfluor® for my reaction, but it's not working. What could be the problem?
A3: While Selectfluor® is a versatile electrophilic fluorinating agent, its reactivity is highly dependent on the reaction conditions. The choice of solvent is critical; for instance, co-solvents like water and chloroform have proven effective for fluorinating 2-aminopyridines.[5] The presence of a base can also be essential. Additionally, ensure the Selectfluor® has been stored correctly and has not degraded. In some cases, a catalyst may be required to facilitate the reaction.[6] It is also important to note that Selectfluor® can react exothermically with certain solvents like DMF, pyridine, and DMSO, which can lead to safety concerns and unwanted side reactions.[5][14]
Q4: My starting material is decomposing. What can I do?
A4: Decomposition often results from harsh reaction conditions. Consider the following adjustments:
-
Lower the temperature: Running the reaction at a lower temperature may prevent the formation of byproducts.[5]
-
Use a milder fluorinating agent: If you are using a highly reactive reagent, switching to a milder one could prevent decomposition.
-
Change the solvent: The solvent can significantly impact the stability of your starting material and intermediates.
-
Add a base: For reactions that generate acid, adding a non-nucleophilic base can prevent acid-catalyzed decomposition. For instance, Li₂CO₃ has been used to prevent the formation of dimeric byproducts in the fluorination of indoles.[5]
II. Troubleshooting Guide: Low Yield and Poor Conversion
Low yield or a lack of conversion of the starting material is one of the most common issues in pyridine fluorination. The following guide provides a systematic approach to troubleshooting this problem.
Problem: Low or No Conversion of Starting Material
This issue can be broken down into several potential causes, each with specific solutions.
Causality Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Troubleshooting Steps
| Potential Cause | Explanation | Recommended Solutions |
| Inactive Fluorinating Reagent | The fluorinating agent may have degraded due to improper storage or handling. Many fluorinating reagents are sensitive to moisture.[15] | - Verify Reagent Activity: Use a fresh batch of the fluorinating agent. - Proper Storage: Store reagents in a desiccator or under an inert atmosphere as recommended by the supplier. - Alternative Reagents: Consider using a more stable fluorinating agent. |
| Inappropriate Solvent | The solvent can have a profound effect on the reaction. Nucleophilic solvents may react with the starting material or intermediates. Some electrophilic reagents can react exothermically with certain solvents.[5][14] | - Solvent Screening: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice for many fluorination reactions.[5] - Check Compatibility: Always verify the compatibility of your fluorinating agent with the chosen solvent.[5] |
| Sub-optimal Reaction Temperature | The reaction may require a specific temperature range to proceed efficiently. Temperatures that are too low can result in no reaction, while temperatures that are too high can lead to decomposition.[5] | - Gradual Temperature Increase: Slowly increase the reaction temperature in increments, monitoring for product formation and decomposition. - Low-Temperature Trials: For sensitive substrates, attempt the reaction at lower temperatures to minimize byproduct formation.[5] |
| Unreactive Substrate | Electron-deficient pyridines are inherently less reactive towards electrophilic fluorination. Steric hindrance around the target C-H bond can also prevent the reaction. | - Switch to Nucleophilic Fluorination: For electron-deficient pyridines, a nucleophilic approach may be more successful. - C-H Activation Strategies: Consider using a transition-metal-catalyzed C-H activation method to improve reactivity. - Pyridine N-Oxide: Converting the pyridine to its N-oxide can activate the ring towards certain functionalizations.[16] |
III. Troubleshooting Guide: Poor Regioselectivity
Achieving the desired regioselectivity is a major hurdle in the fluorination of substituted pyridines.
Problem: Formation of Multiple Isomers
The formation of a mixture of fluorinated isomers complicates purification and reduces the yield of the desired product.
Decision Tree for Improving Regioselectivity
Caption: Decision-making process for enhancing regioselectivity.
Strategies for Controlling Regioselectivity
| Strategy | Explanation | Example and Protocol |
| Exploiting Directing Groups | Existing functional groups on the pyridine ring can direct the fluorination to a specific position due to electronic or steric effects. | For 3,5-disubstituted pyridines, a benzyloxy group can direct fluorination to the adjacent C2 position.[5] Protocol: In a typical procedure, the substituted pyridine is dissolved in an anhydrous solvent like acetonitrile, and the fluorinating agent (e.g., AgF₂) is added. The reaction is stirred at room temperature and monitored by TLC or GC-MS.[5] |
| Choice of Fluorinating Reagent | Different fluorinating reagents can have different steric and electronic requirements, leading to different regiochemical outcomes. | Switching between electrophilic agents like Selectfluor® and NFSI, or to a nucleophilic source like AgF₂, can alter the product distribution. A fluoroiodane reagent has been shown to provide alternative selectivity compared to Selectfluor®.[5] |
| Catalyst and Ligand Effects | In transition-metal-catalyzed reactions, the choice of catalyst and ligands plays a crucial role in determining the site of fluorination. | For C-H activation strategies, screening different transition metal catalysts (e.g., Pd, Rh, Cu) and ligands can significantly improve regioselectivity. |
| Blocking Groups | Temporarily introducing a bulky group at a more reactive position can force the fluorination to occur at the desired, less reactive site. The blocking group can then be removed in a subsequent step. | This is a common strategy in aromatic chemistry and can be adapted for pyridine fluorination. The choice of blocking group will depend on the specific substrate and reaction conditions. |
IV. Experimental Protocols
General Protocol for Electrophilic Fluorination of an Electron-Rich Pyridine with Selectfluor®
This protocol is a general starting point and may require optimization for specific substrates.
-
Preparation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the pyridine substrate (1.0 mmol) and anhydrous acetonitrile (10 mL).
-
Reagent Addition: Add Selectfluor® (1.2 mmol, 1.2 equiv) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 1-24 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with additional acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[5]
General Protocol for C-H Fluorination of Pyridine with AgF₂
This method is particularly effective for fluorination at the C2 position.
-
Preparation: In a glovebox or under an inert atmosphere, add AgF₂ (2.0 mmol, 2.0 equiv) to a vial. Add a solution of the pyridine substrate (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Reaction: Seal the vial and stir the reaction mixture vigorously at room temperature. The reaction is often rapid and can be complete within an hour.
-
Monitoring: Monitor the reaction by quenching small aliquots with a solution of a reducing agent (e.g., sodium thiosulfate) and analyzing by GC-MS or NMR.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the silver salts.
-
Purification: The filtrate can be concentrated and the crude product purified by column chromatography.[10][15]
V. References
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. --INVALID-LINK--
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956–960. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low yield in heterocycle fluorination reactions. BenchChem Tech Support.
-
Braga, A. A., et al. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic & Biomolecular Chemistry. --INVALID-LINK--
-
Li, Z., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 18(6), 729–740. --INVALID-LINK--
-
University of Münster. (2024). New method for introducing fluorinated components into molecules. Press release. --INVALID-LINK--
-
Majek, M., & von Wangelin, A. J. (2015). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Molecules, 20(12), 21355–21384. --INVALID-LINK--
-
Singh, V. K., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 4059–4082. --INVALID-LINK--
-
Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Harvard University DASH. --INVALID-LINK--
-
Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. --INVALID-LINK--
-
Pharmaceutical Technology. (2014). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology, 38(7). --INVALID-LINK--
-
ResearchGate. (2013). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Request PDF.
-
Sereda, G., & Rajpara, V. (2007). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 12(10), 2290–2301. --INVALID-LINK--
-
Ma, Z., et al. (2025). Decarboxylative Fluorination Catalyzed by Pyridine-Containing Charge-Transfer Complex. Organic Letters. --INVALID-LINK--
-
ResearchGate. (2025). meta-Selective Fluorination of Pyridine Derivatives. ResearchGate.
-
University of Pennsylvania. (2021). Accessing Challenging Fluorinated Motifs Using Photoredox Catalysis And Enabling Technologies. ScholarlyCommons. --INVALID-LINK--
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. PubMed. --INVALID-LINK--
-
Taylor & Francis Online. (2015). Photocatalyzed difluoroalkylation of pyridine N-oxides. Taylor & Francis Online.
-
BenchChem. (2025). Technical Support Center: Preventing Defluorination in Reactions with Fluoropyridines. BenchChem Tech Support.
-
Liu, P., et al. (2013). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry, 78(8), 4103–4108. --INVALID-LINK--
-
Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Current Trends in Practical Fluorination Chemistry. Thermo Fisher Scientific.
-
Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia. --INVALID-LINK--
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Fluorination. Wordpress.
-
ResearchGate. (2020). 2.9 Fluorination Enabled by Photoredox Reactions. Request PDF.
-
Journal of the American Chemical Society. (2025). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. Journal of the American Chemical Society. --INVALID-LINK--
-
Chambers, R. D., et al. (1999). Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. Journal of the Chemical Society, Perkin Transactions 1. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: High-Temperature Vapor Phase Fluorination of Pyridines. BenchChem Tech Support.
-
UC Merced. (2019). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. UC Merced.
-
Al-Zoubi, R. M., et al. (2018). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances, 8(16), 8769–8777. --INVALID-LINK--
-
ResearchGate. (n.d.). Role of Selectfluor® in the reported fluorination reaction. ResearchGate.
-
Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. Organofluorine / Alfa Chemistry.
-
Shishkin, O. V., et al. (2013). Influence of deuteration and fluorination on the supramolecular architecture of pyridine N-oxide crystals. Chemphyschem, 14(4), 847–856. --INVALID-LINK--
-
Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting. --INVALID-LINK--
-
Chemistry Stack Exchange. (2016). Removal of oxygen from pyridine N-oxide. Chemistry Stack Exchange. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Deoxygenation of Aza-aromatics. Organic Chemistry Portal. --INVALID-LINK--
-
ResearchGate. (n.d.). Deoxygenation of pyridine N-oxides. Download Scientific Diagram.
References
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. pharmtech.com [pharmtech.com]
- 4. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. DSpace [repository.upenn.edu]
- 13. researchgate.net [researchgate.net]
- 14. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 15. orgsyn.org [orgsyn.org]
- 16. baranlab.org [baranlab.org]
Technical Support Center: Scale-Up Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyridine
Introduction
2,4-Dichloro-5-(trifluoromethyl)pyridine is a critical building block in the synthesis of numerous agrochemicals and pharmaceuticals. Its production on an industrial scale, however, is fraught with challenges ranging from managing hazardous reagents and exothermic reactions to controlling the formation of stubborn impurities. This guide provides a comprehensive, question-and-answer-based approach to troubleshoot the common issues encountered during the scale-up synthesis of this vital intermediate. The insights provided herein are grounded in established chemical principles and field-proven strategies to ensure safety, efficiency, and product quality.
Core Synthesis Pathway Overview
While multiple synthetic routes exist, a prevalent industrial method involves the multi-step transformation of a pyridine-based precursor. The process typically includes chlorination and fluorination steps. A generalized pathway often starts from a precursor like 5-(trifluoromethyl)uracil, which is then subjected to chlorination to yield the desired product. Understanding this pathway is crucial for diagnosing issues that may arise at different stages.
Caption: Generalized synthesis route for this compound.
Troubleshooting Guide & FAQs
Q1: Why is my reaction yield consistently low or the conversion of the starting material incomplete?
Low yield and incomplete conversion are common scale-up problems that often point to issues with reaction kinetics, reagent stoichiometry, or thermal management.
Possible Causes & Solutions:
-
Insufficient Thermal Driving Force: Laboratory-scale reactions often have efficient heat transfer. On a larger scale, inadequate heating or localized cold spots can slow down the reaction.
-
Expert Insight: The chlorination of uracil derivatives with agents like phosphoryl chloride (POCl₃) is typically endothermic and requires sustained heating to proceed to completion.[1][2] Ensure your reactor's heating jacket and internal agitator are providing uniform heat distribution. Consider using a higher boiling point solvent if compatible with the reaction chemistry to achieve higher, more stable temperatures.
-
-
Reagent Quality and Stoichiometry: The purity of reagents is critical. Impurities in the starting material or chlorinating agent can consume reactants or poison catalysts.
-
Troubleshooting Protocol:
-
Reagent Analysis: Perform NMR or GC-MS analysis on all incoming raw materials to verify their purity and identity.
-
Stoichiometric Adjustment: On a large scale, reagent addition can be less precise. Ensure that the chlorinating agent is added in a slight excess to drive the reaction to completion, but avoid a large excess which can lead to over-chlorination.
-
-
-
Poor Mixing: In large reactors, inefficient mixing can lead to concentration gradients, preventing reactants from interacting effectively.
-
Expert Insight: Install baffles in your reactor to improve turbulent mixing. The use of a pitched-blade turbine or a similar high-efficiency agitator is recommended for viscous reaction mixtures.
-
Data Summary: Recommended Reaction Parameters
| Parameter | Laboratory Scale | Pilot/Industrial Scale | Rationale |
| Temperature | 60-80°C | 70-100°C | Overcome heat transfer limitations in larger vessels.[1][2] |
| Reaction Time | 12-18 hours | 20-24 hours | Slower kinetics due to mixing and heating inefficiencies.[1] |
| POCl₃ (eq.) | 3.0 - 4.0 | 4.0 - 5.0 | Compensate for potential losses and drive completion.[2] |
Q2: I am observing significant formation of isomeric impurities. How can I improve regioselectivity?
The formation of isomers, such as 2,6-dichloro or 4,6-dichloro analogs, is a frequent challenge in pyridine chemistry, driven by the complex electronics of the pyridine ring.
Mechanistic Insight:
The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution. This deactivation is most pronounced at the ortho and para positions (2, 4, and 6 positions). However, during high-temperature chlorinations, the subtle differences in activation energy between these positions can be overcome, leading to a mixture of products.
Caption: Factors influencing the formation of isomeric impurities.
Troubleshooting Strategies:
-
Temperature Control: This is the most critical parameter. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor the kinetically preferred product.
-
Catalyst Selection: The use of a Lewis acid catalyst, such as ferric chloride (FeCl₃), can enhance the regioselectivity of the chlorination.[3] The catalyst can direct the incoming electrophile to the desired positions on the pyridine ring.
-
Controlled Addition of Chlorinating Agent: Adding the chlorinating agent slowly over time can help maintain a lower instantaneous concentration, which can suppress the formation of over-chlorinated byproducts.
Q3: My product is difficult to purify. What are the best strategies for isolation on a large scale?
Purification is often the bottleneck in scaling up this synthesis. The product's volatility and the presence of closely boiling impurities necessitate a well-designed purification strategy.
Common Purification Challenges:
-
Azeotrope Formation: The product may form azeotropes with solvents or impurities, making simple distillation ineffective.
-
Thermal Instability: Prolonged heating during distillation can lead to product degradation.
-
Closely Boiling Impurities: Isomeric byproducts often have boiling points very close to the desired product.
Recommended Purification Protocol: Fractional Vacuum Distillation
This method is generally the most effective for separating this compound from its impurities.
-
Crude Product Workup: After the reaction is complete, quench the excess POCl₃ carefully with ice water. Neutralize the mixture with a base like sodium bicarbonate.[3]
-
Extraction: Extract the product into a suitable organic solvent, such as dichloromethane.[3]
-
Solvent Removal: Concentrate the organic phase under reduced pressure.
-
Fractional Distillation:
-
Use a distillation column with a high number of theoretical plates (a packed column is often preferred).
-
Apply a deep vacuum to lower the boiling point and prevent thermal decomposition.
-
Carefully collect the fractions, monitoring the purity of each fraction by GC analysis.
-
Comparison of Purification Methods
| Method | Pros | Cons | Best For |
| Fractional Vacuum Distillation | High purity achievable; good for separating close boilers. | Requires specialized equipment; can be time-consuming. | Final product purification. |
| Recrystallization | Can yield very high purity; removes non-isomeric impurities. | Lower yield; requires finding a suitable solvent system. | Polishing step after distillation. |
| Chromatography | Excellent separation capabilities. | Not economically viable for large-scale industrial production. | Laboratory-scale purification. |
Q4: What are the primary safety concerns when scaling up this synthesis?
Safety must be the highest priority. This synthesis involves highly corrosive and reactive materials, and the reaction itself can be exothermic if not properly controlled.
Key Safety Hazards:
-
Phosphoryl Chloride (POCl₃): Highly corrosive and reacts violently with water, releasing HCl gas.
-
Exothermic Reaction: The initial reaction and the quenching process can be highly exothermic, leading to a runaway reaction if not controlled.
-
Pressure Buildup: The release of HCl gas can cause a dangerous buildup of pressure in a closed reactor.
Safety Workflow for Scale-Up
Caption: A systematic approach to ensuring safety during scale-up.
Essential Safety Protocols:
-
Reactor Integrity: Ensure the reactor is rated to handle the corrosive nature of the reactants and potential pressure increases. Glass-lined reactors are often preferred.
-
Controlled Addition: Add reagents, especially the quenching agent (water), slowly and in a controlled manner with vigorous stirring and cooling.
-
Emergency Preparedness: Have an emergency plan in place, including access to appropriate fire extinguishers and spill control materials. A nearby safety shower and eyewash station are mandatory.
-
Ventilation: All operations should be conducted in a well-ventilated area or under a fume hood to prevent the accumulation of hazardous vapors.
By systematically addressing these common issues with a combination of sound chemical principles, robust engineering controls, and a commitment to safety, the successful and efficient scale-up of this compound synthesis is achievable.
References
Technical Support Center: Managing 2,4-Dichloro-5-(trifluoromethyl)pyridine
Welcome to the technical support center for 2,4-Dichloro-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the challenges associated with its moisture sensitivity, ensuring the integrity and success of your experiments.
Introduction: The Challenge of Moisture Sensitivity
This compound is a highly valuable building block in the synthesis of agrochemicals and pharmaceuticals, prized for its reactive chlorine atoms that allow for diverse functionalization.[1] However, this reactivity also makes it susceptible to degradation by moisture. The electron-deficient nature of the pyridine ring, exacerbated by the strong electron-withdrawing effects of the two chlorine atoms and the trifluoromethyl group, renders the carbon atoms at the 2- and 4-positions highly electrophilic.[2] This makes the compound prone to nucleophilic aromatic substitution (SNAr) reactions, where water can act as a nucleophile, leading to the hydrolysis of the C-Cl bonds. Understanding and mitigating this moisture sensitivity is paramount for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: How does moisture affect this compound?
A1: Moisture, in the form of water, can act as a nucleophile and attack the electron-deficient pyridine ring. This initiates a nucleophilic aromatic substitution (SNAr) reaction, leading to the displacement of one or both chlorine atoms with hydroxyl groups. This process, known as hydrolysis, results in the formation of chlorohydroxypyridines or dihydroxypyridines, which are likely to be impurities in your desired reaction.
Q2: Which of the two chlorine atoms is more susceptible to hydrolysis?
A2: In 2,4-dichloropyridines, nucleophilic attack generally occurs preferentially at the C4 position.[2] This is because the negative charge in the resulting Meisenheimer intermediate, a transient species formed during the SNAr reaction, can be more effectively delocalized onto the pyridine nitrogen atom, leading to a more stable intermediate compared to attack at the C2 position.[2] Therefore, the primary hydrolysis product is expected to be 2-chloro-4-hydroxy-5-(trifluoromethyl)pyridine. Under more forcing conditions or with prolonged exposure to moisture, further hydrolysis at the C2 position can occur.
Q3: What are the visible signs of moisture contamination in my sample of this compound?
A3: Pure this compound is typically a colorless to light yellow liquid. The presence of significant moisture contamination and subsequent hydrolysis may lead to the formation of solid precipitates (hydroxypyridines are often solids) or a change in the color and viscosity of the liquid. However, trace amounts of moisture might not cause visible changes, making analytical techniques essential for detection.
Q4: How can I detect hydrolysis products in my reaction mixture?
A4: The most common methods for detecting hydrolysis byproducts are:
-
Thin Layer Chromatography (TLC): Hydroxylated impurities will likely have different polarity and thus different Rf values compared to the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can separate the components of your mixture and provide their mass-to-charge ratios, allowing for the identification of the parent compound and its hydrolysis products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can reveal the presence of new aromatic signals corresponding to the hydroxypyridine derivatives. The disappearance of the starting material signals and the appearance of new, typically broader, signals for the OH protons can be indicative of hydrolysis.
Q5: What are the recommended storage conditions to prevent moisture uptake?
A5: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. The use of a desiccator for storing the sealed container can provide an additional layer of protection against ambient moisture.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, with a focus on identifying the root cause related to moisture sensitivity and providing actionable solutions.
Problem 1: Low Yield or Incomplete Reaction
Symptoms:
-
Your reaction does not proceed to completion, as indicated by TLC or other monitoring techniques.
-
The isolated yield of your desired product is significantly lower than expected.
-
You observe the presence of starting material even after prolonged reaction times or with the addition of excess reagents.
Potential Cause: Moisture present in your reaction setup has likely hydrolyzed a portion of the this compound, reducing the amount of active starting material available to react with your intended nucleophile. The hydroxylated byproducts are generally less reactive towards further substitution under typical conditions.
Solutions:
| Corrective Action | Detailed Protocol |
| Ensure Anhydrous Conditions | 1. Glassware: Oven-dry all glassware at >120°C for several hours and cool under a stream of inert gas or in a desiccator immediately before use. 2. Solvents: Use freshly distilled, anhydrous solvents or purchase high-quality anhydrous solvents and store them over molecular sieves. 3. Reagents: Ensure all other reagents are dry and handle them under an inert atmosphere. |
| Inert Atmosphere Technique | 1. Assemble your reaction apparatus while flushing with a dry, inert gas like argon or nitrogen. 2. Maintain a positive pressure of the inert gas throughout the reaction using a bubbler system. |
| Purification of Starting Material | If you suspect your stock of this compound is contaminated, consider purifying it by distillation under reduced pressure before use. |
Problem 2: Presence of Unexpected Byproducts
Symptoms:
-
TLC analysis shows multiple spots in addition to your starting material and desired product.
-
NMR or GC-MS data reveals the presence of species with molecular weights corresponding to the substitution of one or two chlorine atoms with hydroxyl groups.
Potential Cause: This is a clear indication of hydrolysis due to moisture contamination. The primary byproduct is likely 2-chloro-4-hydroxy-5-(trifluoromethyl)pyridine, with the potential for 2,4-dihydroxy-5-(trifluoromethyl)pyridine as a minor component.
Solutions:
| Corrective Action | Detailed Protocol |
| Rigorous Drying of Reagents and Solvents | Follow the procedures outlined in "Problem 1" to eliminate all sources of moisture from your reaction. |
| Use of a Drying Agent in the Reaction | For reactions that are particularly sensitive or where trace moisture is unavoidable, the addition of activated molecular sieves (3Å or 4Å) to the reaction flask can help scavenge any residual water. |
| Purification of the Product Mixture | If hydrolysis has already occurred, you will need to separate the byproducts from your desired product. Column chromatography is often effective, as the polarity of the hydroxylated pyridines is significantly different from the dichlorinated starting material and many common reaction products. |
Experimental Workflows and Diagrams
Workflow for Handling Moisture-Sensitive this compound
Caption: Recommended workflow for experiments using this compound.
Hydrolysis of this compound
Caption: Proposed hydrolysis pathway of this compound.
References
Technical Support Center: Safe Disposal of 2,4-Dichloro-5-(trifluoromethyl)pyridine Waste
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe disposal of 2,4-Dichloro-5-(trifluoromethyl)pyridine waste. The information herein is synthesized from established safety protocols, regulatory guidelines, and chemical data to ensure the highest standards of laboratory safety and environmental responsibility.
Introduction: Understanding the Hazard Profile
This compound is a halogenated heterocyclic compound. Its chemical structure, rich in chlorine and fluorine, necessitates specialized disposal procedures. The primary hazards associated with this compound and its waste streams include:
-
Skin Sensitization: May cause an allergic skin reaction.[1][2][3][4]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1][2][3]
-
Hazardous Combustion Byproducts: Combustion may produce highly toxic and corrosive gases such as hydrogen chloride, hydrogen fluoride, phosgene, and nitrogen oxides.[1][2][3][5]
Due to these properties, this chemical waste cannot be disposed of through standard laboratory drains or as general refuse. Improper disposal can lead to environmental contamination and pose a significant health risk.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended method for the disposal of this compound waste?
A1: The primary and most effective method for the disposal of this compound waste is high-temperature incineration in a licensed hazardous waste facility.[6] This process ensures the complete destruction of the molecule, converting it into less harmful inorganic compounds.
Q2: What are the critical parameters for the incineration of this type of waste?
A2: For hazardous waste containing more than 1% of halogenated organic substances, a minimum incineration temperature of 1100°C (2012°F) is required to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[7][8] A residence time of at least 1-2 seconds in the combustion chamber is also crucial.[8][9][10] The incineration facility must be equipped with a flue gas scrubbing system to neutralize the acidic gases (HCl and HF) produced during combustion.[6][8]
Q3: Can I neutralize this compound waste chemically in the lab?
A3: In-lab chemical neutralization of halogenated pyridine waste is not recommended for bulk quantities due to the complexity of the reactions, the potential for hazardous byproducts, and the difficulty in ensuring complete degradation. The stability of the pyridine ring and the carbon-halogen bonds makes it resistant to simple neutralization methods. Any attempt at chemical treatment should only be performed by highly trained personnel with a thoroughly validated and peer-reviewed protocol for small-scale decontamination, not for bulk waste disposal.
Q4: How should I collect and store waste containing this compound?
A4: Waste should be collected in a dedicated, properly labeled, and sealed container.[1] The container must be made of a material chemically compatible with the waste. Avoid using containers that can be corroded by halogenated compounds. Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][11]
Q5: What are the EPA hazardous waste codes associated with this type of waste?
A5: While this compound is not specifically listed by name, waste containing it would likely fall under the F-listed wastes from non-specific sources if it is a spent solvent. Specifically, it could be classified under codes such as F001 or F002 if mixed with certain halogenated solvents used in degreasing, or potentially F005 if mixed with listed non-halogenated solvents like pyridine.[12][13][14] It is the responsibility of the waste generator to accurately classify the waste based on its composition and origin.
Troubleshooting Guides: Managing Experimental Scenarios
Scenario 1: Accidental Spill of this compound
Objective: To safely contain, clean up, and dispose of a small-scale laboratory spill.
Step-by-Step Protocol:
-
Immediate Evacuation and Ventilation: Alert personnel in the immediate area and evacuate. Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the entire lab and contact your institution's Environmental Health and Safety (EHS) office.
-
Personal Protective Equipment (PPE): Before re-entering the area, don appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Chemical safety goggles and a face shield.
-
A lab coat or chemical-resistant apron.
-
A respirator with an organic vapor cartridge if ventilation is inadequate.
-
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it into a designated, labeled hazardous waste container.[15]
-
Decontamination:
-
Wash the spill area with soap and plenty of water.[1]
-
Collect all cleaning materials (e.g., contaminated wipes, gloves) and place them in the same hazardous waste container.
-
-
Disposal: Seal the waste container and label it clearly with the contents, including "this compound waste". Arrange for pickup by your institution's hazardous waste management team.
-
Reporting: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
Scenario 2: Decontamination of Glassware and Equipment
Objective: To safely decontaminate glassware and equipment that have come into contact with this compound.
Step-by-Step Protocol:
-
Initial Rinse (in a fume hood):
-
Rinse the glassware or equipment with a suitable organic solvent in which the compound is soluble (e.g., acetone, methanol).
-
Collect this initial rinse solvent as halogenated hazardous waste. Do not pour it down the drain.
-
-
Secondary Wash:
-
Wash the rinsed glassware with soap and water.
-
It may be necessary to collect this wash water for treatment before disposal, depending on local regulations and the initial rinsing's effectiveness.[1]
-
-
Final Rinse:
-
Perform a final rinse with deionized water.
-
-
Drying: Allow the glassware to dry completely in a well-ventilated area or an oven.
-
Waste Management:
-
The collected solvent rinseate is considered hazardous waste and must be disposed of via high-temperature incineration.
-
Combine it with your liquid this compound waste stream.
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
Quantitative Data Summary
| Parameter | Value | Source |
| Primary Disposal Method | High-Temperature Incineration | [6] |
| Required Incineration Temp. | ≥ 1100 °C (2012 °F) | [7][8] |
| Incineration Residence Time | 1 - 2 seconds | [8][9][10] |
| Flash Point | 79 °C (174.2 °F) | [5][16][17] |
| Incompatible Materials | Strong oxidizing agents | [2][3][5][11] |
References
- 1. cohizon.com [cohizon.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. echemi.com [echemi.com]
- 7. zerowasteeurope.eu [zerowasteeurope.eu]
- 8. epa.gov [epa.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. zeeco.com [zeeco.com]
- 11. fishersci.com [fishersci.com]
- 12. epa.gov [epa.gov]
- 13. wku.edu [wku.edu]
- 14. Waste Code [rcrainfo.epa.gov]
- 15. echemi.com [echemi.com]
- 16. 2,3-ジクロロ-5-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 17. innospk.com [innospk.com]
Technical Support Center: Troubleshooting Failed Reactions Involving 2,4-Dichloro-5-(trifluoromethyl)pyridine
Welcome to the technical support center for 2,4-dichloro-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the chemical modification of this versatile but sometimes challenging heterocyclic building block.[1] The unique electronic properties conferred by two chlorine atoms and a potent electron-withdrawing trifluoromethyl group create a nuanced reactivity profile that requires careful consideration of reaction conditions to achieve desired outcomes.[1]
This resource is structured in a question-and-answer format to directly address specific experimental failures. We will delve into the causality behind these issues and provide actionable, field-proven solutions.
Section 1: Understanding the Reactivity of this compound
Before troubleshooting specific reactions, it's crucial to understand the inherent reactivity of the substrate. The pyridine nitrogen and the strongly electron-withdrawing trifluoromethyl group significantly influence the electron density of the ring, making the chlorine-bearing carbons electrophilic and susceptible to nucleophilic attack.[1]
Key Reactivity Features:
-
Electrophilicity: The pyridine ring is electron-deficient, a characteristic enhanced by the -CF₃ group. This activates both the C2 and C4 positions for nucleophilic aromatic substitution (SNAr).
-
Regioselectivity: A primary challenge is controlling which chlorine atom reacts. The C4 position is generally more activated towards traditional SNAr due to superior stabilization of the negative charge in the Meisenheimer intermediate by the pyridine nitrogen.[2] Conversely, palladium-catalyzed cross-coupling reactions often favor the C2 position, although this can be ligand-dependent.[3]
Below is a diagram illustrating the competing reaction sites.
Caption: Competing reaction sites on this compound.
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is a common strategy for functionalizing this scaffold. However, failures are frequent.
Question 1: My SNAr reaction with an amine/alkoxide/thiolate nucleophile is not proceeding, or the yield is very low. What are the likely causes and solutions?
Answer:
This is a common issue often rooted in insufficient activation of the substrate or suboptimal reaction conditions. The chlorine atoms on the pyridine ring are less reactive than their bromo or iodo counterparts.[4][5]
Potential Causes & Solutions:
-
Insufficiently Strong Nucleophile: While the ring is activated, a weak nucleophile may not be potent enough to initiate the reaction.
-
Solution: If using an alcohol or thiol, ensure it is deprotonated with a strong, non-nucleophilic base (e.g., NaH, KHMDS) before addition to the reaction mixture to form the more reactive alkoxide or thiolate. For amine nucleophiles, consider that more basic amines are generally more nucleophilic.
-
-
Inadequate Temperature: SNAr reactions with chloropyridines often require elevated temperatures to overcome the activation energy barrier associated with disrupting the ring's aromaticity.[6]
-
Solution: Gradually increase the reaction temperature. If your solvent is low-boiling (e.g., THF, DCM), switch to a higher-boiling polar aprotic solvent like DMF, DMSO, or NMP.[7] Microwave irradiation can also be highly effective in accelerating these reactions.
-
-
Incorrect Solvent Choice: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate.
-
Solution: Employ polar aprotic solvents (DMF, DMSO, DMAc) which are known to accelerate SNAr reactions. Protic solvents can solvate and deactivate the nucleophile.
-
-
Presence of Water: Trace amounts of water can protonate your nucleophile, reducing its efficacy, or compete in the reaction, leading to hydrolysis byproducts (hydroxypyridines).
-
Solution: Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves, distillation).
-
Troubleshooting Workflow for Failed SNAr Reactions:
Caption: Step-by-step troubleshooting for SNAr reactions.
Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings are powerful tools for C-C and C-N bond formation. However, the lower reactivity of aryl chlorides presents challenges.[8]
Question 2: My Suzuki-Miyaura coupling is failing to give the desired product, or I'm getting a mixture of C2 and C4 isomers. How can I improve this reaction?
Answer:
Suzuki coupling with dichloropyridines is sensitive to the choice of catalyst, ligand, base, and solvent. Achieving high yield and regioselectivity is a common hurdle.[7]
Common Issues & Solutions:
-
Catalyst/Ligand Inefficiency: Standard Pd(PPh₃)₄ may not be active enough for the challenging oxidative addition of a C-Cl bond.
-
Solution: Switch to a more active catalyst system. For aryl chlorides, electron-rich, bulky phosphine ligands are often required.[9] Consider ligands like RuPhos, XPhos, or SPhos in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂. These ligands are known to promote the difficult oxidative addition step.[9]
-
-
Poor Regioselectivity: The electronic and steric environment of the two chlorine atoms is different, leading to potential mixtures. As a general rule, C2 is favored in cross-coupling.[3]
-
Solution for C4 Selectivity: Achieving selectivity for the C4 position is challenging but possible. Research has shown that very sterically hindered N-heterocyclic carbene (NHC) ligands can promote C4 coupling.[3] Alternatively, "ligand-free" Jeffery conditions (using a phase-transfer catalyst like a tetralkylammonium salt) have been reported to dramatically enhance C4-selectivity.[3]
-
Solution for C2 Selectivity: To favor the C2 position, use standard bulky phosphine ligand systems. If C4-coupled byproduct is still observed, lowering the reaction temperature may improve selectivity.
-
-
Base and Solvent Mismatch: The base is crucial for activating the boronic acid.[10] The solvent must be compatible with all reaction components.
-
Solution: A common and effective combination is a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a solvent mixture like dioxane/water or toluene/water.[11] For sensitive substrates, milder bases like K₃PO₄ can be beneficial.
-
| Parameter | Recommendation for C2-Coupling | Recommendation for C4-Coupling |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | RuPhos, XPhos, SPhos | Sterically hindered NHC or None |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Toluene, Dioxane |
| Additives | None | Tetrabutylammonium bromide (for Jeffery conditions) |
Question 3: My Buchwald-Hartwig amination reaction is sluggish and gives low yields. What can I do?
Answer:
The Buchwald-Hartwig amination of aryl chlorides is a demanding transformation that is highly dependent on the ligand and base used.[8][12]
Troubleshooting Steps:
-
Optimize the Ligand: This is the most critical parameter. The first generation of ligands (e.g., PPh₃) are generally ineffective for this substrate.
-
Select the Right Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base. For more sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can be used, though they may require higher temperatures or longer reaction times.
-
-
Consider Catalyst Poisoning: Some functional groups can coordinate to the palladium center and inhibit catalysis.
-
Solution: Ensure your amine starting material is pure. If the amine contains other potential ligating groups, a ligand with a stronger binding affinity for palladium may be required.
-
Question 4: My Sonogashira coupling with a terminal alkyne is not working. What should I check?
Answer:
The Sonogashira coupling relies on a dual palladium and copper catalytic system, and its failure can often be traced to catalyst inhibition or side reactions.[5]
Key Troubleshooting Areas:
-
Copper Co-catalyst: The copper(I) salt (typically CuI) is essential for the formation of the copper acetylide intermediate.[4]
-
Solution: Ensure the CuI is fresh and of high quality. Old or oxidized CuI can be inactive. Adding a slight excess may be beneficial.
-
-
Oxygen Sensitivity: The reaction is typically sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling), a common side reaction.[15]
-
Solution: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Base and Solvent: An amine base (e.g., triethylamine, diisopropylamine) is typically used, often serving as both the base and part of the solvent system.[4]
-
Solution: Use a freshly distilled amine base. THF is a common co-solvent. The reactivity order for halides is I > Br >> Cl, so expect to use higher temperatures (reflux) for this substrate.[5]
-
Section 4: Frequently Asked Questions (FAQs)
Q1: I observe decomposition of my starting material under harsh basic or high-temperature conditions. What are the likely decomposition pathways?
A1: The trifluoromethyl group can be susceptible to hydrolysis under certain conditions, although this is generally difficult.[16] More likely, at high temperatures with strong nucleophiles, you may be observing competitive side reactions or polymerization. If using organometallic reagents (e.g., BuLi), addition to the pyridine ring is a known side reaction. It is always best to start at a lower temperature and gradually increase it, monitoring the reaction by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.
Q2: Can I perform a selective reaction at one chlorine if I use only one equivalent of the nucleophile/coupling partner?
A2: Yes, in many cases, mono-substitution is achievable. For SNAr, the first substitution at C4 deactivates the ring towards a second substitution, often making it possible to isolate the mono-substituted product.[17] Similarly, in cross-coupling, careful control of stoichiometry and reaction time can favor the mono-C2-coupled product. However, achieving perfect selectivity can be challenging, and chromatographic purification is usually necessary to separate the desired mono-substituted product from starting material and di-substituted byproduct.
Q3: Is it possible to functionalize the C3 or C6 position of the ring?
A3: Direct functionalization at C3 or C6 via substitution of a hydrogen atom is difficult without a directing group. Methods like directed ortho-metalation (DoM) could potentially be employed if a suitable directing group were installed on the ring, but this would require a multi-step sequence. For this specific substrate, reactions will overwhelmingly occur at the C2 or C4 positions where the chlorine atoms act as leaving groups.
References
- 1. Buy this compound | 888327-38-6 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. ijnc.ir [ijnc.ir]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Regioselectivity in Substitutions on 2,4-Dichloropyridine Rings
Welcome to the technical support center for navigating the complexities of regioselective substitutions on 2,4-dichloropyridine. This versatile building block is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and functional materials, yet controlling substitution at the C2 versus the C4 position is a frequent challenge for researchers.[1][2]
This guide is designed for chemists and drug development professionals to move beyond trial-and-error by understanding the fundamental principles that govern selectivity. Here, we provide troubleshooting guides for common experimental issues, detailed protocols, and answers to frequently asked questions, all grounded in mechanistic insights and field-proven strategies.
Fundamental Principles of Reactivity
The reactivity of 2,4-dichloropyridine is dictated by the strong electron-withdrawing nature of the pyridine nitrogen. This effect depletes electron density primarily at the ortho (C2) and para (C4) positions, making them susceptible to nucleophilic attack.[3][4][5] However, the preferred site of reaction depends critically on the chosen synthetic methodology.
-
Nucleophilic Aromatic Substitution (SNAr): In classical SNAr reactions, the rate-determining step is typically the formation of a negatively charged Meisenheimer intermediate.[3][4] Attack at the C4 position allows the negative charge to be delocalized onto the electronegative nitrogen atom through resonance, a highly stabilizing interaction.[6] This makes the C4 position the electronically favored and kinetically preferred site for most SNAr reactions.[6][7]
-
Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the key step influencing regioselectivity is the oxidative addition of the C-Cl bond to a Pd(0) complex. Positions adjacent to the pyridine nitrogen (C2) are often more activated towards oxidative addition.[8] This inherent electronic preference can, however, be completely overridden by the choice of ligand, base, and solvent, making regioselectivity a tunable parameter.[8]
Troubleshooting Guides & Experimental Protocols
This section addresses specific issues encountered during substitutions on 2,4-dichloropyridine, providing causal explanations and actionable solutions.
Scenario A: Nucleophilic Aromatic Substitution (SNAr)
Issue: My SNAr reaction with a nitrogen or oxygen nucleophile is yielding the C4-substituted product exclusively, or a difficult-to-separate mixture, when the C2 isomer is the target.
Root Cause Analysis: As explained by the stability of the Meisenheimer intermediate, your observation is the expected electronic outcome for most standard SNAr reactions.[6] To achieve C2 selectivity, conditions must be chosen that favor reaction at the less electronically activated, but sterically different, C2 position.
Solutions & Strategies:
-
Utilize "Soft" Nucleophiles: High regioselectivity for C2 can often be achieved with soft nucleophiles, such as thiols. For instance, reacting 2,4-dichloropyridine with thiophenol in refluxing water, often without needing a catalyst or base, can yield the 2-substituted product in high yield.[8]
-
Tertiary Amine Nucleophiles (for Pyrimidines): While this guide focuses on pyridines, it is noteworthy that for the analogous 2,4-dichloropyrimidine system, tertiary amines have been shown to exhibit excellent and unconventional C2 selectivity, particularly when an electron-withdrawing group is at the C5 position.[9] This strategy could be explored for pyridine substrates.
Scenario B: Palladium-Catalyzed Cross-Coupling Reactions
Issue 1: My Suzuki-Miyaura coupling is non-selective or is favoring the C2 product, but my target is the C4-substituted pyridine.
Root Cause Analysis: The C2 position is often the site of faster oxidative addition for many palladium catalysts, leading to the C2 product as the major isomer under standard conditions.[8] Achieving C4 selectivity requires a catalytic system that can override this innate preference.
Solutions & Strategies:
-
Employ Sterically Hindered Ligands: This is the most powerful tool for directing C4 selectivity. Very bulky N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene), physically block the more crowded C2 position.[8][10] This steric hindrance directs the palladium catalyst to the more accessible C4 position, often achieving high selectivity (~10:1).[10]
-
Explore Ligand-Free "Jeffery" Conditions: Remarkably, in some cases, ligands can be detrimental to selectivity. Ligand-free conditions, often referred to as "Jeffery" conditions, have been shown to enhance C4-selectivity in Suzuki couplings of 2,4-dichloropyridine to greater than 99:1.[8][10]
This protocol utilizes a sterically hindered NHC ligand to achieve high C4 selectivity.
Materials:
-
2,4-Dichloropyridine
-
Arylboronic Acid or Ester (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
IPr Ligand (5 mol%)
-
K₃PO₄ (2.5 equiv)
-
Anhydrous Dioxane
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add Pd₂(dba)₃, IPr ligand, and K₃PO₄.
-
Add anhydrous dioxane, followed by the 2,4-dichloropyridine and the arylboronic acid.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Issue 2: I am attempting a Buchwald-Hartwig amination and want to selectively substitute at C2, but I am getting the C4 product.
Root Cause Analysis: Similar to the Suzuki reaction, many standard Buchwald-Hartwig conditions will favor the more reactive C4 position.[8] Achieving C2-selective amination requires a specific ligand choice designed to favor the ortho position.
Solutions & Strategies:
-
Utilize Bite-Angle Ligands (Xantphos): Ligands with a wide "bite angle," such as Xantphos , have proven highly effective in promoting C2-selective amination of 2,4-dichloropyridine.[8] The specific geometry of the catalyst formed with this ligand favors oxidative addition at the C2-Cl bond.
-
Employ Masked Aminoarenes: Using N-acetyl-masked aminoarenes can serve as a highly regioselective method for C2-amination. The acetyl group acts as a directing and protecting group, and the conditions often involve a palladium(II) acetate catalyst with a Xantphos ligand.[8]
This diagram illustrates the logical steps for choosing a synthetic strategy based on the desired regioisomer.
Caption: A workflow for selecting reaction conditions.
Data Summary: Ligand-Controlled Regioselectivity
The choice of ligand is paramount in controlling the outcome of palladium-catalyzed cross-coupling reactions. The table below summarizes reported selectivities for the Suzuki-Miyaura coupling of 2,4-dichloropyridine with 4-methoxyphenylboronic acid using different ligands.
| Dichloropyridine Substrate | Boronic Acid | Catalyst / Ligand System | Solvent | C4:C2 Selectivity | Reference |
| 2,4-dichloropyridine | 4-methoxyphenyl- | Pd₂(dba)₃ / IPr | Dioxane | 10:1 | [8] |
| 2,4-dichloropyridine | 4-methoxyphenyl- | Pd₂(dba)₃ / SIPr | Dioxane | 11:1 | [8] |
| 2,4-dichloropyridine | 4-methoxyphenyl- | Pd(OAc)₂ / SPhos | Dioxane | 1.6:1 | [8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in dichloropyridine reactions? A1: The outcome is a delicate balance of several factors:
-
Electronic Effects: The inherent electron deficiency at the C2 and C4 positions created by the pyridine nitrogen.[3][8]
-
Steric Effects: The size of substituents on the pyridine ring or the incoming nucleophile/ligand can block access to one site, favoring reaction at another.[8]
-
Reaction Mechanism: The mechanism (SNAr vs. oxidative addition) has a profound impact on the "natural" regiochemical preference.[6][11]
-
Catalyst & Ligand: In cross-coupling, the ligand can completely override the innate electronic preferences of the substrate.[8]
-
Solvent and Base: The reaction environment plays a crucial role by affecting catalyst stability, substrate solubility, and reaction rates at different positions.[8]
Q2: Why is C4-substitution generally favored in SNAr, while C2-substitution can be favored in cross-coupling? A2: This is due to the different reaction mechanisms. SNAr proceeds through a Meisenheimer intermediate, which is most stabilized when the negative charge can be delocalized onto the ring nitrogen, a situation that occurs with attack at C4.[6] In contrast, palladium-catalyzed cross-coupling involves an oxidative addition step, where the C2-Cl bond, being adjacent to the nitrogen, is often more electronically activated and kinetically favored for insertion of the palladium catalyst.[8]
Q3: Is it possible to perform a sequential, double functionalization on 2,4-dichloropyridine? A3: Yes, sequential functionalization is a key advantage of using this building block. A common strategy is to first perform the more challenging regioselective reaction (e.g., a C2-selective amination). The remaining C4-chloro group can then be substituted in a subsequent step, often under different, more conventional conditions.[8] This allows for the controlled synthesis of 2,4-disubstituted pyridines.
Q4: How do other substituents on the pyridine ring (e.g., at C3, C5, or C6) affect selectivity? A4: Additional substituents significantly alter the electronic and steric landscape. Electron-donating groups can decrease the electrophilicity of adjacent positions, while electron-withdrawing groups can increase it. For the analogous 2,4-dichloropyrimidine system, it has been shown that electron-donating groups at C6 can reverse selectivity to favor C2 substitution, while electron-withdrawing groups at C5 enhance the preference for C4.[7][12] Similar trends can be anticipated for the pyridine ring, though experimental validation is always necessary.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
preventing decomposition of 2,4-Dichloro-5-(trifluoromethyl)pyridine during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,4-Dichloro-5-(trifluoromethyl)pyridine. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals in drug development who are working with this versatile but sensitive compound. The information herein is curated to ensure scientific integrity and provide actionable insights based on established principles and field experience.
Understanding the Instability of this compound
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the reactivity of the two chlorine atoms, which can be selectively displaced through nucleophilic substitution, and the influence of the electron-withdrawing trifluoromethyl group.[1] However, this same reactivity profile makes the molecule susceptible to decomposition under various reaction conditions. Understanding the potential decomposition pathways is the first step in preventing them.
The primary modes of decomposition include:
-
Hydrolysis: The chlorine atoms can be displaced by water or hydroxide ions, especially under basic conditions or at elevated temperatures, to form hydroxy-pyridines.
-
Amination: Reaction with ammonia or primary/secondary amines can lead to the substitution of one or both chlorine atoms.
-
Dehalogenation: Reductive conditions can lead to the removal of the chlorine atoms.
-
Ring Opening/Degradation: Harsh acidic or basic conditions, along with high temperatures, can lead to the degradation of the pyridine ring itself.
The key to successfully using this compound is to carefully control the reaction environment to favor the desired transformation while minimizing these competing decomposition pathways.
Troubleshooting Guide: Preventing Decomposition in Common Reactions
This section addresses specific issues that may arise during common synthetic transformations involving this compound.
Issue 1: Unwanted Hydrolysis During Nucleophilic Substitution
Question: I am attempting a nucleophilic substitution on this compound with an alcohol, but I am observing significant formation of the corresponding hydroxypyridine byproduct. How can I prevent this?
Answer:
The formation of hydroxypyridine byproducts is a classic sign of unwanted hydrolysis. This typically occurs when water is present in the reaction mixture, or if the reaction conditions are too basic, leading to the generation of hydroxide ions. Here’s a systematic approach to troubleshoot this issue:
1. Rigorous Control of Anhydrous Conditions:
-
Solvent and Reagent Purity: Ensure all solvents and reagents are scrupulously dried before use. Use freshly distilled solvents or solvents from a solvent purification system. Reagents should be dried in a vacuum oven or over a suitable desiccant.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). This prevents atmospheric moisture from entering the reaction vessel. Use Schlenk techniques or a glovebox for optimal results.
2. Judicious Choice of Base:
-
Avoid Strong, Protic Bases: Strong bases like sodium hydroxide or potassium hydroxide will directly compete with your nucleophile and promote hydrolysis.
-
Utilize Non-Nucleophilic, Hindered Bases: Sterically hindered, non-nucleophilic bases are ideal for scavenging protons generated during the reaction without competing as nucleophiles. Examples include:
-
Proton sponges (e.g., 1,8-Bis(dimethylamino)naphthalene)
-
Tertiary amines (e.g., triethylamine, diisopropylethylamine)
-
Inorganic bases like potassium carbonate or cesium carbonate can be effective if they are thoroughly dried before use.
-
3. Temperature Management:
-
Lower Reaction Temperatures: Nucleophilic aromatic substitution (SNAr) reactions are often accelerated by heat. However, higher temperatures also increase the rate of hydrolysis. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress by TLC or LC-MS to find the optimal balance.
Experimental Protocol: General Procedure for Anhydrous Nucleophilic Substitution
-
Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the dry solvent (e.g., THF, Dioxane, DMF) via syringe.
-
Add the this compound and the nucleophile (e.g., alcohol).
-
Add the dry, non-nucleophilic base (e.g., potassium carbonate, previously dried under vacuum at >100 °C).
-
Stir the reaction at the desired temperature and monitor its progress.
-
Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium chloride) and proceed with workup and purification.
Issue 2: Lack of Regioselectivity in Nucleophilic Substitution
Question: I am trying to selectively substitute the chlorine at the 4-position, but I am getting a mixture of products with substitution at both the 2- and 4-positions. How can I improve the regioselectivity?
Answer:
The regioselectivity of nucleophilic attack on this compound is governed by the electronic properties of the pyridine ring. The electron-withdrawing trifluoromethyl group at the 5-position and the ring nitrogen influence the electrophilicity of the carbon atoms bearing the chlorine atoms. Generally, the 4-position is more activated towards nucleophilic attack. However, several factors can influence this selectivity.
1. Understanding the Electronic Effects:
-
The nitrogen atom in the pyridine ring is electron-withdrawing, making the ortho (2- and 6-) and para (4-) positions more electron-deficient and thus more susceptible to nucleophilic attack.
-
The trifluoromethyl group is a strong electron-withdrawing group, further activating the ring towards nucleophilic substitution.
2. Strategies to Enhance C4-Selectivity:
-
Steric Hindrance: The chlorine at the 2-position is sterically more hindered due to its proximity to the nitrogen atom. Using a bulky nucleophile can enhance the preference for attack at the less hindered 4-position.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity. At higher temperatures, the kinetic barrier for attack at the less favored 2-position can be more easily overcome.
-
Solvent Effects: The choice of solvent can influence the transition state energies for attack at the two positions. Aprotic polar solvents like DMF or DMSO are commonly used for SNAr reactions. Experimenting with different solvents may be beneficial.
Logical Relationship Diagram: Factors Influencing Regioselectivity
Caption: Factors influencing the regioselectivity of nucleophilic substitution.
Issue 3: Decomposition during Metal-Catalyzed Cross-Coupling Reactions
Question: I am performing a Suzuki coupling reaction with this compound, but I am observing significant decomposition of my starting material and low yields of the desired product. What could be the cause?
Answer:
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. However, the conditions required can sometimes lead to the decomposition of sensitive substrates like this compound.
1. Catalyst and Ligand Selection:
-
Avoid Highly Basic Phosphine Ligands: Some phosphine ligands can be quite basic and may promote side reactions. Consider using ligands that are known to be robust and effective for heteroaromatic couplings, such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands.
-
Catalyst Loading: Use the lowest effective catalyst loading. Higher loadings can sometimes lead to more side reactions.
2. Base Selection and Strength:
-
Weaker Bases are Preferred: Strong bases like NaOH, KOH, or alkoxides can lead to decomposition. Milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally better tolerated.
-
Anhydrous Conditions: As with nucleophilic substitution, ensuring anhydrous conditions is crucial to prevent hydrolysis of the starting material and the boronic acid/ester.
3. Temperature Control:
-
Gentle Heating: Many cross-coupling reactions require elevated temperatures. However, prolonged heating at high temperatures can degrade the pyridine derivative. Use the lowest temperature that provides a reasonable reaction rate. Microwave-assisted heating can sometimes be beneficial as it allows for rapid heating to the target temperature and shorter overall reaction times.
Data Summary: Recommended Conditions for Cross-Coupling Reactions
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium precursors. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Milder bases that are less likely to cause decomposition. |
| Solvent | Dioxane/H₂O, Toluene, DME | Common solvent systems for Suzuki couplings. Ensure proper degassing. |
| Temperature | 60-100 °C | Start at lower temperatures and increase if necessary. |
Experimental Workflow: Optimizing a Suzuki Coupling Reaction
References
Validation & Comparative
A Guide to the Definitive Spectral Validation of 2,4-Dichloro-5-(trifluoromethyl)pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the precise structural confirmation of intermediates is not merely a procedural step but the bedrock of reliable research and development. Molecules like 2,4-Dichloro-5-(trifluoromethyl)pyridine, a key building block for complex bioactive compounds, demand unambiguous characterization to ensure reaction pathways are proceeding as intended and that the final products possess the desired efficacy and safety profiles.[1]
This guide provides an in-depth, multi-technique approach to the structural validation of this compound. We will move beyond a simple listing of data to explain the causality behind spectral observations. By comparing predicted spectral data for our target molecule with experimentally verified data for its close structural isomer, 2,3-Dichloro-5-(trifluoromethyl)pyridine, we illustrate how subtle molecular changes manifest in spectroscopic readouts, providing a robust framework for analysis.
The Integrated Spectroscopic Workflow
Caption: Integrated workflow for definitive structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, we can map out the chemical environment and connectivity of hydrogen, carbon, and fluorine atoms.
¹H NMR: Mapping the Proton Skeleton
For this compound, we expect two signals in the aromatic region of the ¹H NMR spectrum, corresponding to the two protons on the pyridine ring.
-
Prediction for this compound:
-
H-3: This proton is adjacent to a chlorine atom at position 4 and the nitrogen atom. It is expected to appear as a singlet at a downfield chemical shift (δ ≈ 7.5-7.8 ppm) due to the electron-withdrawing effects of the neighboring substituents.
-
H-6: This proton is adjacent to the nitrogen atom and is expected to be the most downfield signal (δ ≈ 8.5-8.8 ppm), appearing as a singlet. The significant downfield shift is characteristic of protons at the α-position to the nitrogen in a pyridine ring.
-
¹³C NMR: The Carbon Framework
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. Due to the low symmetry of the target compound, we predict six distinct signals.
-
Prediction for this compound:
-
CF₃ Carbon: This carbon will appear as a quartet due to coupling with the three fluorine atoms (¹J-CF), typically in the range of δ ≈ 120-125 ppm.[2]
-
Pyridine Carbons: Five distinct signals are expected. The carbons directly bonded to chlorine (C-2, C-4) and the trifluoromethyl group (C-5) will be significantly influenced. Carbons adjacent to the nitrogen (C-2, C-6) will appear further downfield.[3]
-
¹⁹F NMR: The Fluorine Fingerprint
¹⁹F NMR is indispensable for fluorinated compounds due to its high sensitivity and wide chemical shift range.[4][5]
-
Prediction for this compound:
-
A single signal, a singlet, is expected for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift is anticipated in the range of δ ≈ -60 to -70 ppm (relative to CFCl₃).[2] The absence of coupling confirms the CF₃ group is not adjacent to any protons.
-
Comparison Guide: The 2,3-Dichloro vs. 2,4-Dichloro Isomer
To ground our predictions in experimental reality, we will compare them with the known spectral data of 2,3-Dichloro-5-(trifluoromethyl)pyridine . The shift of one chlorine atom from position 4 to position 3 creates distinct and predictable changes in the spectra.
| Parameter | Predicted for 2,4-Dichloro-5-(CF₃)pyridine | Experimental Data for 2,3-Dichloro-5-(CF₃)pyridine[6][7][8] | Analysis of the Difference |
| ¹H NMR Signals | Two singlets (H-3, H-6) | Two singlets (H-4, H-6) | The labels change, but the pattern (two singlets) is similar due to the lack of adjacent protons for those remaining on the ring. |
| ¹H Chemical Shift (H-6) | ~8.5-8.8 ppm | ~8.4 ppm | The chemical environment of H-6 is broadly similar in both isomers, being alpha to the nitrogen. |
| ¹H Chemical Shift (H-3/H-4) | ~7.5-7.8 ppm (H-3) | ~8.1 ppm (H-4) | The position of the second chlorine atom significantly alters the electronic environment of the adjacent proton, leading to a measurable shift difference. |
| ¹⁹F NMR Signal | Singlet, ~ -60 to -70 ppm | Singlet, ~ -62.8 ppm | As expected, both isomers show a singlet for the CF₃ group in a very similar chemical shift region, as its immediate environment (C-5) is the same. |
This comparison underscores the sensitivity of NMR. A subtle positional change of a single atom results in a distinct, measurable, and predictable alteration of the chemical shifts, allowing for confident isomer identification.
Mass Spectrometry (MS): The Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, through its isotopic pattern, offers elemental composition clues. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high confidence.
-
Molecular Ion (M⁺): The nominal mass of C₆H₂Cl₂F₃N is 215 g/mol .[9]
-
Isotopic Pattern: The key feature for a dichloro-compound is the isotopic signature of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). This will result in a characteristic cluster of peaks for the molecular ion:
-
M⁺ (containing 2 x ³⁵Cl): Highest intensity (base peak in the cluster).
-
[M+2]⁺ (containing 1 x ³⁵Cl, 1 x ³⁷Cl): Approximately 65% of the M⁺ intensity.
-
[M+4]⁺ (containing 2 x ³⁷Cl): Approximately 10% of the M⁺ intensity.
-
-
Fragmentation: In Electron Ionization (EI-MS), common fragmentation pathways would involve the loss of a chlorine atom ([M-Cl]⁺) or the trifluoromethyl group ([M-CF₃]⁺).
| Parameter | Prediction for 2,4-Dichloro-5-(CF₃)pyridine | Experimental Data for 2,3-Dichloro-5-(CF₃)pyridine[10] |
| Molecular Ion (m/z) | 215 | 215 |
| Isotopic Pattern | M⁺, [M+2]⁺, [M+4]⁺ cluster | Confirmed M⁺, [M+2]⁺, [M+4]⁺ cluster |
| Key Fragments (m/z) | 180 ([M-Cl]⁺), 146 ([M-CF₃]⁺) | 180 ([M-Cl]⁺), 146 ([M-CF₃]⁺) |
The mass spectra of the two isomers are expected to be very similar, as they share the same molecular formula and contain the same functional groups prone to fragmentation. This highlights why MS alone is insufficient for isomer differentiation and must be combined with NMR.
Infrared (IR) Spectroscopy: The Functional Group Signature
IR spectroscopy probes the vibrational frequencies of chemical bonds, providing a quick and effective way to identify the presence of key functional groups.
-
Prediction for this compound:
-
C-F Stretching: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region are definitive for the CF₃ group.
-
Aromatic C=C/C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region confirm the pyridine ring.
-
C-Cl Stretching: Absorptions in the 600-800 cm⁻¹ region indicate the presence of chloro-substituents.
-
Aromatic C-H Stretching: Signals above 3000 cm⁻¹.
-
The IR spectra of the 2,4- and 2,3-dichloro isomers will likely be very similar, but minor differences in the "fingerprint region" (below 1500 cm⁻¹) can sometimes be used to distinguish them.
Experimental Protocols for Data Acquisition
To ensure data is reliable and reproducible, standardized protocols must be followed.
Protocol 1: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) for ¹H and ¹³C referencing if required by the instrument.
-
Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and that the sample is properly shimmed to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. Process the data with Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum to TMS at 0.00 ppm.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C. Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).
-
¹⁹F NMR Acquisition: Tune the probe to the ¹⁹F frequency. Acquire the spectrum, which typically requires fewer scans than ¹³C NMR. Use an external reference like CFCl₃ (0.00 ppm) or a secondary standard.
Protocol 2: Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Method: Inject 1 µL of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., 5% phenyl methylpolysiloxane). Use a temperature program that allows for the elution of the compound as a sharp peak (e.g., start at 80°C, ramp to 280°C).[11]
-
MS Method: Set the mass spectrometer to Electron Ionization (EI) mode with a standard electron energy of 70 eV. Set the ion source temperature to ~230°C. Scan a mass range that includes the expected molecular ion (e.g., m/z 40-300).[11]
-
Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the analyte. Identify the molecular ion cluster and major fragment ions.
Protocol 3: Infrared (IR) Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis: Label the major absorption peaks and assign them to the corresponding functional group vibrations.
Conclusion: A Triad of Evidence for Unambiguous Confirmation
The structural validation of this compound is not achieved by a single measurement but by the convergence of evidence from multiple, complementary spectroscopic techniques.
Caption: Convergence of data leading to structural confirmation.
NMR spectroscopy provides the definitive map of the atomic framework and differentiates between isomers. Mass spectrometry confirms the molecular weight and elemental composition. Infrared spectroscopy verifies the presence of key functional groups. Only when the data from all three analyses align and are consistent with the proposed structure can the identity of this compound be considered validated. This rigorous, evidence-based approach is fundamental to maintaining scientific integrity and ensuring the quality of downstream research and development.
References
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. rsc.org [rsc.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. azom.com [azom.com]
- 6. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound | C6H2Cl2F3N | CID 45790941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) MS spectrum [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of 2,4-Dichloropyridine and 2,3-Dichloro-5-(trifluoromethyl)pyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, halogenated pyridines serve as indispensable building blocks. Their utility stems from the ability to undergo selective functionalization, allowing for the construction of complex molecular architectures. Among these, 2,4-dichloropyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine are two prominent starting materials. While structurally similar, the positioning of their chloro substituents and the presence of a potent electron-withdrawing trifluoromethyl group on the latter impart distinct and often complementary reactivities.
This guide provides an in-depth, objective comparison of the reactivity of these two dichloropyridines in the context of nucleophilic aromatic substitution (SNAr). We will delve into the mechanistic underpinnings of their differing reactivities, supported by experimental data, to provide a predictive framework for synthetic planning. Understanding these nuances is paramount for researchers aiming to leverage these substrates for the efficient synthesis of novel chemical entities.
Fundamental Principles of SNAr on Pyridine Systems
The propensity of halopyridines to undergo nucleophilic aromatic substitution is a cornerstone of heterocyclic chemistry. The reaction proceeds via a two-step addition-elimination mechanism. The initial step involves the attack of a nucleophile on an electron-deficient carbon atom bearing a leaving group (in this case, a chlorine atom), forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key determinant of the reaction rate. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. In the second step, the leaving group departs, restoring the aromaticity of the ring and yielding the substitution product.[1]
The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, makes it inherently susceptible to nucleophilic attack. This effect is most pronounced at the positions ortho and para to the nitrogen (C2, C4, and C6). The presence of additional electron-withdrawing groups, such as the chlorine atoms in our substrates and particularly the trifluoromethyl group, further enhances this electrophilicity.[2]
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reactivity and Regioselectivity of 2,4-Dichloropyridine
In 2,4-dichloropyridine, the two chlorine atoms are electronically distinct, leading to regioselectivity in SNAr reactions. The C4 position is para to the ring nitrogen, while the C2 position is ortho.
The Inherent Preference for C4 Substitution
In classical SNAr reactions, nucleophilic attack preferentially occurs at the C4 position.[3] This selectivity is primarily governed by the stability of the resulting Meisenheimer intermediate. When the nucleophile attacks at C4, the negative charge of the intermediate can be delocalized onto the electronegative pyridine nitrogen through resonance. This provides a more stable intermediate compared to when the attack occurs at the C2 position, where such delocalization is not as effective.[3] Frontier molecular orbital (FMO) theory also supports this observation, with the Lowest Unoccupied Molecular Orbital (LUMO) having a larger coefficient at the C4 position, indicating it as the more electrophilic site for nucleophilic attack.[4][5]
Caption: Regioselectivity in classical SNAr of 2,4-dichloropyridine.
Overriding the Inherent Selectivity
While C4 substitution is the general rule for classical SNAr, the regioselectivity can be influenced and even reversed under certain conditions. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can favor substitution at the C2 position.[3] The mechanism of these reactions is distinct from classical SNAr and is influenced by the coordination of the palladium catalyst.
Experimental Data for SNAr on 2,4-Dichloropyridine
The following table summarizes representative SNAr reactions on 2,4-dichloropyridine with various nucleophiles.
| Nucleophile | Predominant Isomer | Reaction Conditions | Yield (%) | Reference |
| Secondary Amines | C4 | K2CO3, DMAc | Moderate selectivity (2:1 to 4:1) | [6] |
| Benzyl Alcohol | C4 | t-BuOK, DMSO | - | [7] |
| Thiolates | C4 | Methanol or DMF, room temp. | 75-90 | [8] |
Reactivity and Regioselectivity of 2,3-Dichloro-5-(trifluoromethyl)pyridine
The presence of a trifluoromethyl (-CF3) group at the C5 position dramatically alters the electronic landscape of the pyridine ring, significantly impacting its reactivity in SNAr reactions.
The Activating Effect of the Trifluoromethyl Group
The -CF3 group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[2] This strong inductive effect (-I) withdraws electron density from the pyridine ring, making it substantially more electrophilic and thus more reactive towards nucleophiles compared to 2,4-dichloropyridine. This enhanced reactivity is a key feature of trifluoromethyl-substituted pyridines.[2]
Predicted Regioselectivity
In 2,3-dichloro-5-(trifluoromethyl)pyridine, the chlorine atoms are at the C2 and C3 positions. The C2 position is ortho to the ring nitrogen, while the C3 position is meta. Nucleophilic attack is generally favored at positions that are ortho or para to activating groups. In this case, the ring nitrogen activates the C2 position. The -CF3 group at C5 is para to the C2 position, further enhancing its electrophilicity. The C3 position is meta to the nitrogen and ortho to the C2 chlorine, and is less activated. Therefore, nucleophilic attack is predicted to occur preferentially at the C2 position.
Caption: Predicted regioselectivity in SNAr of 2,3-dichloro-5-(trifluoromethyl)pyridine.
Experimental Data for SNAr on 2,3-Dichloro-5-(trifluoromethyl)pyridine
Experimental data for a wide range of nucleophiles on this specific substrate is less abundant in the literature compared to 2,4-dichloropyridine. However, its use in the synthesis of agrochemicals provides some key examples.[9]
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Ammonia | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | Liquid NH3, high temp. & pressure | High | [9] |
Head-to-Head Comparison and Mechanistic Insights
| Feature | 2,4-Dichloropyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine |
| Overall Reactivity | Moderately reactive | Highly reactive |
| Primary Activating Group | Ring Nitrogen | Ring Nitrogen and -CF3 group |
| Most Reactive Site | C4 | C2 (predicted) |
| Driving Force for Selectivity | Stabilization of Meisenheimer complex | Strong inductive activation by -CF3 group |
The enhanced reactivity of 2,3-dichloro-5-(trifluoromethyl)pyridine is a direct consequence of the potent electron-withdrawing nature of the -CF3 group. This group significantly lowers the energy of the LUMO of the pyridine ring, making it more susceptible to nucleophilic attack.[5][7] While direct comparative kinetic studies are scarce, the principles of physical organic chemistry strongly suggest that 2,3-dichloro-5-(trifluoromethyl)pyridine will undergo SNAr reactions under milder conditions and at a faster rate than 2,4-dichloropyridine.
Experimental Protocols
The following are generalized protocols for the amination of each substrate, which should be optimized for specific nucleophiles and scales.
General Procedure for SNAr Amination of 2,4-Dichloropyridine
-
To a solution of 2,4-dichloropyridine (1.0 eq.) in a suitable solvent (e.g., DMAc, NMP, or DMSO) is added the amine nucleophile (1.0-1.2 eq.) and a base (e.g., K2CO3, Cs2CO3, or DIPEA) (1.5-2.0 eq.).
-
The reaction mixture is heated to a temperature between 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the 4-amino-2-chloropyridine derivative.
General Procedure for SNAr Amination of 2,3-Dichloro-5-(trifluoromethyl)pyridine
-
In a sealed reaction vessel, 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq.) is dissolved in a suitable solvent (e.g., THF, dioxane, or acetonitrile).
-
The amine nucleophile (1.0-1.5 eq.) and a base (if required, e.g., NaH, K2CO3) are added.
-
The vessel is sealed, and the mixture is heated to the desired temperature (potentially ranging from room temperature to 100 °C, depending on the nucleophile's reactivity) and stirred for the required time (monitored by LC-MS).
-
After cooling, the reaction mixture is carefully quenched with water and extracted with an appropriate organic solvent.
-
The organic phase is washed, dried, and concentrated.
-
Purification by column chromatography affords the desired 2-amino-3-chloro-5-(trifluoromethyl)pyridine product.
Caption: Generalized experimental workflow for SNAr reactions.
Conclusion
2,4-Dichloropyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine, while both valuable precursors, exhibit distinct reactivity profiles in nucleophilic aromatic substitution. The reactivity of 2,4-dichloropyridine is governed by the activating effect of the ring nitrogen, leading to a general preference for substitution at the C4 position. In contrast, 2,3-dichloro-5-(trifluoromethyl)pyridine is a much more activated system due to the powerful electron-withdrawing -CF3 group, which not only enhances the overall reaction rate but also directs substitution to the C2 position.
For the synthetic chemist, this dichotomy offers a strategic choice. 2,4-Dichloropyridine is the substrate of choice for accessing 4-substituted pyridines via classical SNAr, with the option of targeting the C2 position through palladium catalysis. On the other hand, 2,3-dichloro-5-(trifluoromethyl)pyridine provides a direct route to 2-substituted-3-chloro-5-(trifluoromethyl)pyridines, which are key intermediates in the synthesis of various agrochemicals. A thorough understanding of these reactivity patterns, grounded in the electronic and steric factors discussed, empowers researchers to make informed decisions in the design and execution of synthetic routes to complex molecular targets.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemical.com [alfa-chemical.com]
A Comparative Guide to the Biological Activity of 2,4-Dichloro-5-(trifluoromethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2,4-dichloro-5-(trifluoromethyl)pyridine scaffold is a cornerstone in modern agrochemical and pharmaceutical research. The unique combination of a pyridine ring, chlorine atoms, and a trifluoromethyl group imparts a diverse range of biological activities to its derivatives. This guide provides a comprehensive comparison of the herbicidal, insecticidal, and fungicidal properties of these compounds, supported by experimental data and detailed protocols to facilitate further research and development.
The Core Moiety: A Foundation for Potent Bioactivity
The trifluoromethylpyridine (TFMP) moiety is a privileged structure in the design of bioactive molecules. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring, enhancing the compound's binding affinity to biological targets. The chlorine atoms at the 2 and 4 positions provide reactive sites for further chemical modification, allowing for the synthesis of a wide array of derivatives with tailored activities. This combination of features makes this compound a versatile building block for creating potent and selective agrochemicals and pharmaceuticals.[1][2][3]
Herbicidal Activity: Targeting Grassy Weeds with Precision
Derivatives of this compound have demonstrated significant potential as herbicides, particularly for the control of grassy weeds. Many of these compounds belong to the aryloxyphenoxypropionate ("fop") class of herbicides.
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)
The primary mode of action for these herbicidal derivatives is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[2] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. By inhibiting ACCase, these herbicides disrupt the formation of new cell membranes, leading to the cessation of growth and eventual death of susceptible grass species.[4] Dicotyledonous plants (broadleaf weeds) are generally tolerant to these herbicides because they possess a different, insensitive form of the ACCase enzyme.[4]
Featured Herbicidal Derivatives:
-
Fluazifop-butyl: One of the first commercialized herbicides incorporating the trifluoromethylpyridine structure, Fluazifop-butyl, is synthesized from a 2-chloro-5-(trifluoromethyl)pyridine intermediate.[2][3] It exhibits excellent post-emergence activity against a broad spectrum of annual and perennial grass weeds.
-
Haloxyfop-methyl: Structurally similar to Fluazifop-butyl, Haloxyfop-methyl also targets the ACCase enzyme and is synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine.[2] It shares a similar herbicidal spectrum with Fluazifop-butyl but is reported to have longer residual activity in the soil.[2]
-
Novel Phenylpyridine Derivatives: Recent research has explored a range of phenylpyridine derivatives synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine. These compounds have shown promising herbicidal activity against various grass weeds.[5][6]
Comparative Herbicidal Efficacy
The following table summarizes the herbicidal activity of representative this compound derivatives against common grassy weeds.
| Compound | Target Weed | Bioassay Type | Activity Metric | Value | Reference |
| (R)-(+)-N-[(6-chloropyridin-3-yl)methyl]- 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin- 2-yl]oxy}phenoxy)-propanamide (2b) | Digitaria sanguinalis (Crabgrass) | Whole Plant Assay | IC50 | 15.4 g/ha | [7] |
| (R)-(+)-N-[(6-chloropyridin-3-yl)methyl]- 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin- 2-yl]oxy}phenoxy)-propanamide (2b) | Echinochloa crus-galli (Barnyard Grass) | Whole Plant Assay | IC50 | 22.8 g/ha | [7] |
| Metamifop | Digitaria sanguinalis (Crabgrass) | Whole Plant Assay | IC50 | 31.9 g/ha | [7] |
| Metamifop | Echinochloa crus-galli (Barnyard Grass) | Whole Plant Assay | IC50 | 25.0 g/ha | [7] |
| Compound 7a (α-trifluoroanisole derivative) | Abutilon theophrasti (Velvetleaf) | Whole Plant Assay | ED50 | 13.32 g a.i./hm² | [6] |
| Compound 7a (α-trifluoroanisole derivative) | Amaranthus retroflexus (Redroot Pigweed) | Whole Plant Assay | ED50 | 5.48 g a.i./hm² | [6] |
| Fomesafen (Commercial Standard) | Abutilon theophrasti (Velvetleaf) | Whole Plant Assay | ED50 | 36.39 g a.i./hm² | [6] |
| Fomesafen (Commercial Standard) | Amaranthus retroflexus (Redroot Pigweed) | Whole Plant Assay | ED50 | 10.09 g a.i./hm² | [6] |
Insecticidal Activity: A Potent Weapon Against Lepidopteran Pests
A significant number of insecticides have been developed based on the this compound scaffold. These compounds have shown remarkable efficacy against a variety of insect pests, particularly those from the order Lepidoptera.
Mechanism of Action: Targeting the Insect Nervous System
While the precise mode of action for all derivatives is not fully elucidated, many trifluoromethylpyridine-based insecticides are known to target the insect's nervous system. Some are believed to act as modulators of nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the nervous system, paralysis, and death of the insect.[8][9] This mode of action provides an alternative to other insecticide classes and is valuable for resistance management.
Featured Insecticidal Derivatives:
-
Chlorfluazuron: An insect growth regulator synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine, Chlorfluazuron inhibits chitin synthesis in insect larvae, preventing them from molting and leading to their death.
-
Pyridalyl: This insecticide, containing a 5-(trifluoromethyl)pyridine moiety, demonstrates broad-spectrum activity against lepidopteran pests.[10] Its exact mode of action is still under investigation but is known to be different from other major insecticide classes, making it a useful tool for managing resistance.[10]
-
Novel 1,3,4-Oxadiazole Derivatives: Researchers have synthesized novel derivatives incorporating a 1,3,4-oxadiazole moiety linked to the trifluoromethylpyridine core. These compounds have exhibited potent insecticidal activity against pests like Mythimna separata and Plutella xylostella.[11]
Comparative Insecticidal Efficacy
The following table presents a comparison of the insecticidal activity of various this compound derivatives against the Oriental armyworm, Mythimna separata.
| Compound | Bioassay Type | Activity Metric | Value (mg L⁻¹) | Reference |
| Compound E18 (1,3,4-oxadiazole derivative) | Leaf-dip | LC50 | 38.5 | [11] |
| Compound E27 (1,3,4-oxadiazole derivative) | Leaf-dip | LC50 | 30.8 | [11] |
| Avermectin (Commercial Standard) | Leaf-dip | LC50 | 29.6 | [11] |
| Chlorpyrifos (Commercial Standard) | Leaf-dip | % Activity at 250 mg L⁻¹ | 87% | [11] |
| Compounds E5, E6, E9, E10, E15, E25, E26, E27 | Leaf-dip | % Activity at 250 mg L⁻¹ | 100% | [11] |
Fungicidal Activity: Combating Plant Pathogens
The versatility of the this compound scaffold extends to the development of fungicides for the control of various plant pathogenic fungi.
Mechanism of Action: Disrupting Fungal Respiration
A key mode of action for many fungicidal derivatives of this class is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[12] SDH is a crucial enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain. By inhibiting SDH, these fungicides disrupt cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.[13][14]
Featured Fungicidal Derivatives:
-
Fluazinam: A broad-spectrum fungicide synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine, Fluazinam is known to uncouple mitochondrial oxidative phosphorylation, disrupting the energy production in fungal cells.[3]
-
Boscalid: While not a direct derivative of the title compound, boscalid is a prominent pyridine-carboxamide fungicide that acts as an SDH inhibitor, showcasing the potential of the pyridine scaffold in targeting fungal respiration.
-
Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives: Recent studies have shown that novel compounds combining the trifluoromethylpyrimidine moiety with a 1,2,4-triazole ring exhibit significant antifungal activity against various Botrytis cinerea strains.[15]
Comparative Fungicidal Efficacy
The following table summarizes the in vitro antifungal activity of representative pyridine and pyrimidine derivatives against common plant pathogenic fungi.
| Compound | Target Fungus | Bioassay Type | Activity Metric | Value (µg/ml) | Reference |
| Compound 4 (triazolopyrimidine derivative) | Botrytis cinerea (cucumber) | Mycelial Growth Inhibition | % Inhibition at 50 µg/ml | 70.31 | [15] |
| Compound 5h (triazolopyrimidine derivative) | Botrytis cinerea (cucumber) | Mycelial Growth Inhibition | % Inhibition at 50 µg/ml | 75.31 | [15] |
| Compound 5o (triazolopyrimidine derivative) | Botrytis cinerea (cucumber) | Mycelial Growth Inhibition | % Inhibition at 50 µg/ml | 71.52 | [15] |
| Compound 5r (triazolopyrimidine derivative) | Botrytis cinerea (cucumber) | Mycelial Growth Inhibition | % Inhibition at 50 µg/ml | 72.89 | [15] |
| Fludioxonil | Botrytis cinerea | Mycelial Growth Inhibition | EC50 | < 0.1 | [16] |
| Pyrimethanil | Botrytis cinerea | Mycelial Growth Inhibition | EC50 | 50 | [16] |
| Boscalid | Botrytis cinerea | Mycelial Growth Inhibition | EC50 | 0.01 - 69.91 | [16] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key bioassays are provided below.
Synthesis of this compound Derivatives
The synthesis of derivatives typically involves nucleophilic substitution reactions at the chlorine-substituted positions of the pyridine ring. A general workflow is illustrated below.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Herbicidal Activity: ACCase Inhibition Assay (Spectrophotometric Method)
This protocol outlines a continuous spectrophotometric assay to measure the activity of ACCase and its inhibition by test compounds.
Principle: The carboxylation of acetyl-CoA to malonyl-CoA by ACCase is coupled to the NADPH-dependent reduction of malonyl-CoA by malonyl-CoA reductase. The oxidation of NADPH is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Partially purified ACCase enzyme from a susceptible grass species.
-
Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 5 mM MgCl₂, 1 mM Dithiothreitol (DTT).
-
Substrates: Acetyl-CoA, ATP, NaHCO₃.
-
Coupling Enzyme: Malonyl-CoA reductase.
-
Cofactor: NADPH.
-
Test compounds (herbicides) dissolved in DMSO.
-
96-well microplate and a microplate reader capable of reading absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, NaHCO₃, NADPH, and malonyl-CoA reductase in each well of the microplate.
-
Add the test compound at various concentrations to the respective wells. Include a DMSO control (no inhibitor) and a positive control (a known ACCase inhibitor).
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding acetyl-CoA to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals for 15-20 minutes.
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the spectrophotometric ACCase inhibition assay.
Insecticidal Activity: Leaf-Dip Bioassay
This method is commonly used to evaluate the contact and/or ingestion toxicity of insecticides against foliage-feeding insects.
Materials:
-
Host plant leaves (e.g., cabbage for Plutella xylostella, corn for Mythimna separata).
-
Test compounds dissolved in an appropriate solvent (e.g., acetone) with a surfactant (e.g., Triton X-100).
-
Petri dishes lined with moist filter paper.
-
Test insects (e.g., 3rd instar larvae).
-
Soft brush for handling insects.
Procedure:
-
Prepare a series of dilutions of the test compound. Include a solvent-surfactant control.
-
Dip individual leaves into each test solution for 10-30 seconds with gentle agitation.
-
Allow the leaves to air-dry completely.
-
Place one treated leaf in each Petri dish.
-
Introduce a known number of insects (e.g., 10 larvae) into each Petri dish.
-
Seal the Petri dishes and incubate under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).
-
Assess insect mortality at specific time points (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded with a soft brush.
-
Correct the mortality data for control mortality using Abbott's formula.
-
Calculate the LC50 value (the concentration that causes 50% mortality) using probit analysis.
Caption: Workflow for the leaf-dip insecticidal bioassay.
Fungicidal Activity: Poisoned Food Technique
This in vitro assay is used to determine the effect of a fungicide on the mycelial growth of a fungus.
Materials:
-
Potato Dextrose Agar (PDA) medium.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Sterile Petri dishes.
-
Pure culture of the target fungus.
-
Sterile cork borer.
-
Incubator.
Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Cool the molten PDA to approximately 45-50°C.
-
Add the test compound at various concentrations to the molten PDA to create "poisoned" media. Include a solvent control.
-
Pour the amended PDA into sterile Petri dishes and allow to solidify.
-
Using a sterile cork borer, cut a small disc (e.g., 5 mm diameter) from the edge of an actively growing fungal culture.
-
Place the fungal disc, mycelium-side down, in the center of each PDA plate.
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C).
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) by plotting the percent inhibition against the logarithm of the compound concentration.
Caption: Workflow for the poisoned food fungicidal assay.
Conclusion
Derivatives of this compound represent a rich and versatile source of biologically active compounds with significant applications in agriculture. Their proven efficacy as herbicides, insecticides, and fungicides, coupled with the potential for diverse chemical modifications, ensures their continued importance in the development of new and improved crop protection agents. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in this dynamic field, facilitating the discovery and optimization of the next generation of these vital compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. 15.6 Herbicides that Inhibit ACCase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Trifluoromethylpyridine Isomers in Synthesis for Researchers and Drug Development Professionals
In the landscape of modern medicinal and agrochemical development, the strategic incorporation of fluorine-containing moieties is a proven method for enhancing the biological efficacy and pharmacokinetic profiles of molecules. Among these, the trifluoromethylpyridinyl group stands out as a critical structural motif. The isomeric placement of the potent electron-withdrawing trifluoromethyl (CF₃) group on the pyridine ring dramatically influences the molecule's physicochemical properties and synthetic reactivity. This guide provides an in-depth comparative analysis of 2-, 3-, and 4-trifluoromethylpyridine, offering field-proven insights and experimental data to inform synthetic strategy and accelerate research and development.
Physicochemical Properties: A Comparative Overview
The position of the trifluoromethyl group fundamentally alters the electronic and physical nature of the pyridine ring. This is quantitatively reflected in key descriptors such as the acid dissociation constant (pKa) of the conjugate acid and the ¹⁹F NMR chemical shift, which serves as a sensitive probe of the electronic environment.
The strong inductive effect of the CF₃ group significantly reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity. This effect is most pronounced when the CF₃ group is in the 2- or 4-position, where it can exert its influence more directly on the nitrogen atom through resonance and induction.
Table 1: Comparative Physicochemical Properties of Trifluoromethylpyridine Isomers
| Isomer | Structure | pKa (Predicted) | ¹⁹F NMR Chemical Shift (δ, ppm) | Boiling Point (°C) | Density (g/mL at 25°C) |
| 2-(Trifluoromethyl)pyridine | ![]() | ~1.0-2.0 | -65.0 to -68.0[1][2] | 139-141 | 1.275 |
| 3-(Trifluoromethyl)pyridine | ![]() | ~3.0-3.5 | -62.0 to -64.0[3][4] | 113-115[5] | 1.276[5] |
| 4-(Trifluoromethyl)pyridine | ![]() | 2.92[6][7] | -64.0 to -66.0[8][9] | 110[6][7] | 1.27[6][7] |
Note: pKa values are estimates based on the known effects of electron-withdrawing groups on pyridine basicity. Experimental values may vary. ¹⁹F NMR shifts are referenced to CFCl₃.
Synthesis of Trifluoromethylpyridine Scaffolds
The efficient synthesis of trifluoromethylpyridines is paramount for their application as building blocks. Two primary industrial strategies dominate: halogen exchange fluorination and cyclocondensation reactions. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.[10]
Halogen Exchange from Picolines
This widely used industrial method involves the free-radical chlorination of a picoline (methylpyridine) to form a trichloromethylpyridine, followed by a fluorine/chlorine exchange reaction, typically using hydrogen fluoride (HF).[10]
Cyclocondensation Reactions
Building the pyridine ring from acyclic trifluoromethylated precursors is a versatile approach that allows for the introduction of diverse substituents. Common building blocks include trifluoro-β-ketoesters and trifluoroacetyl derivatives.[10] The Kröhnke reaction, a multicomponent approach, is particularly effective for synthesizing substituted 2-trifluoromethylpyridines.[11]
A Comparative Study of Isomeric Reactivity
The electronic differences between the isomers, as evidenced by their pKa values, directly translate to distinct reactivity profiles in key synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient and thus activated towards nucleophilic attack, particularly at the 2- and 4-positions where the nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate. The strongly electron-withdrawing CF₃ group further enhances this reactivity.[12]
Reactivity Order: 4-substituted > 2-substituted >> 3-substituted
This trend is especially pronounced when a good leaving group (e.g., a halogen) is present at these positions. For instance, in the reaction of halotrifluoromethylpyridines with nucleophiles, the isomers with the leaving group at the 4- or 2-position react significantly faster than the 3-substituted isomer.[12] The CF₃ group provides the strongest activation when it is positioned to stabilize the intermediate, such as at the 3- or 5-position relative to a leaving group at the 2- or 4-position.
Electrophilic Aromatic Substitution
In contrast to SNAr, electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the deactivating effect of the nitrogen atom. The addition of a powerful electron-withdrawing CF₃ group further deactivates the ring, making these reactions challenging. When forced, substitution typically occurs at the 3-position, which is the least deactivated position.[13][14]
Reactivity Order: 3-substituted > 2-substituted ≈ 4-substituted (generally very low reactivity)
Direct electrophilic substitution on trifluoromethylpyridines is often impractical. A more common strategy is to perform the substitution on a more electron-rich pyridine derivative and then introduce the trifluoromethyl group.
C-H Functionalization
Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have opened new avenues for the functionalization of trifluoromethylpyridines. Palladium-catalyzed reactions have been shown to be effective, with the regioselectivity being highly dependent on the directing group and the specific isomer used.[15][16]
For example, in directed C-H functionalization reactions, the position of the CF₃ group can influence which C-H bond is most accessible to the catalyst, leading to different isomeric products. This area of research is rapidly evolving, offering novel strategies for the late-stage functionalization of complex molecules containing the trifluoromethylpyridine core.
Experimental Protocols
Representative Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
This protocol illustrates a common industrial approach starting from a substituted trichloromethylpyridine.[17]
Materials:
-
2,3-dichloro-5-trichloromethylpyridine
-
Anhydrous Hydrogen Fluoride (HF)
-
Catalyst (e.g., a Lewis acid like SbCl₅ or a transition metal halide)
-
Reaction vessel suitable for handling HF
Procedure:
-
Charge the reaction vessel with 2,3-dichloro-5-trichloromethylpyridine and the catalyst.
-
Carefully introduce anhydrous hydrogen fluoride into the vessel.
-
Seal the reactor and heat to the desired temperature (typically 100-200°C), allowing the pressure to build.
-
Maintain the reaction at temperature for several hours, monitoring the progress by GC analysis of aliquots.
-
After completion, cool the reactor and carefully vent the excess HF into a scrubber.
-
Quench the reaction mixture with water or a basic solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by distillation to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.
Kröhnke-Type Multicomponent Synthesis of a 2-Trifluoromethylpyridine Derivative
This method provides a convergent route to highly substituted 2-trifluoromethylpyridines.[11]
Materials:
-
An α,β-unsaturated ketone (chalcone)
-
1-(3,3,3-trifluoro-2-oxopropyl)pyridinium bromide
-
Ammonium acetate
-
Ethanol
Procedure:
-
To a solution of the chalcone in ethanol, add 1-(3,3,3-trifluoro-2-oxopropyl)pyridinium bromide and ammonium acetate.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-trifluoromethylpyridine derivative.
Conclusion and Future Outlook
The choice of a trifluoromethylpyridine isomer is a critical decision in the design of a synthetic route. The 2- and 4-isomers, with their heightened reactivity towards nucleophiles, are invaluable for constructing molecules through SNAr reactions. Conversely, the 3-isomer, while less reactive in this regard, offers a different set of opportunities, particularly in the context of C-H functionalization where steric and electronic factors can be manipulated to achieve unique regioselectivities.
As the demand for novel, high-performance pharmaceuticals and agrochemicals continues to grow, so too will the importance of these versatile building blocks. Future research will likely focus on the development of more efficient and selective methods for their synthesis and functionalization, particularly in the realm of late-stage C-H activation, which holds the promise of rapidly generating diverse libraries of complex molecules for biological screening. A thorough understanding of the fundamental differences in reactivity between these isomers, as outlined in this guide, is essential for any researcher working at the forefront of chemical synthesis.
References
- 1. spectrabase.com [spectrabase.com]
- 2. rsc.org [rsc.org]
- 3. Pyridine, 3-(trifluoromethyl)- [webbook.nist.gov]
- 4. Pyridine, 3-(trifluoromethyl)- [webbook.nist.gov]
- 5. 3-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-(Trifluoromethyl)pyridine CAS#: 3796-24-5 [m.chemicalbook.com]
- 7. 4-(Trifluoromethyl)pyridine | 3796-24-5 [chemicalbook.com]
- 8. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-(Trifluoromethyl)pyridine 97 3796-24-5 [sigmaaldrich.com]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. alfa-chemical.com [alfa-chemical.com]
A Senior Application Scientist's Guide to Fluorinated Pyridine Building Blocks: A Comparative Analysis of 2,4-Dichloro-5-(trifluoromethyl)pyridine
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing moieties is a well-established strategy to enhance the pharmacological profile of lead compounds.[1][2] The trifluoromethyl group (CF3), in particular, is prized for its ability to improve metabolic stability, binding affinity, and bioavailability.[2] When appended to a pyridine scaffold, a privileged structure in medicinal chemistry, the resulting trifluoromethylpyridine (TFMP) building blocks offer a versatile platform for the synthesis of novel therapeutics and crop protection agents.[3]
This guide provides an in-depth technical comparison of 2,4-dichloro-5-(trifluoromethyl)pyridine with other key fluorinated pyridine building blocks. We will delve into the nuances of their reactivity, regioselectivity in common synthetic transformations, and provide practical, field-proven insights to guide your experimental design.
The Strategic Advantage of this compound
This compound is a highly valuable intermediate due to its distinct electronic properties and multiple reactive handles.[4] The pyridine nitrogen and the potent electron-withdrawing trifluoromethyl group synergistically activate the chlorine atoms towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The non-symmetrical nature of the substitution pattern presents both a challenge and an opportunity for regioselective functionalization.
The inherent reactivity of the two chlorine atoms is different. The C4 position is generally more susceptible to nucleophilic attack in classical SNAr reactions due to greater stabilization of the Meisenheimer intermediate.[5] Conversely, the C2 position can be favored in certain palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, depending on the chosen ligand and reaction conditions.[6] This differential reactivity allows for a stepwise and controlled introduction of diverse functionalities.
Head-to-Head Comparison: this compound vs. Key Alternatives
For a medicinal or process chemist, the choice of a building block is dictated by a combination of factors including reactivity, selectivity, cost, and availability. Here, we compare this compound with two common alternatives: 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine.
| Feature | This compound | 2-Chloro-5-(trifluoromethyl)pyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine |
| Reactive Sites | Two (C2 and C4 chlorines) | One (C2 chlorine) | Two (C2 and C3 chlorines) |
| Regioselectivity | Differential reactivity allows for selective functionalization of C4 (SNAr) or C2 (some cross-couplings).[5][6] | Single site of reaction, leading to predictable outcomes. | C2 position is generally more reactive towards nucleophilic attack. |
| Electronic Activation | Strong activation from both the pyridine nitrogen and the C5-CF3 group. | Good activation from the pyridine nitrogen and the C5-CF3 group. | Strong activation, with the C3-chlorine influencing the reactivity of the C2-chlorine. |
| Synthetic Utility | Ideal for building complex, di-substituted pyridine scaffolds with orthogonal reactivity. | Excellent for introducing a single substituent onto the pyridine ring. | Useful for creating 2,3-disubstituted pyridine derivatives. |
| Key Applications | Intermediate in the synthesis of agrochemicals and pharmaceuticals where di-substitution is required.[4] | Key intermediate for blockbuster drugs like the HIV protease inhibitor Tipranavir.[3] | A crucial intermediate for insecticides like Chlorfluazuron and Fluazuron.[7] |
Understanding the Reactivity Landscape: A Mechanistic Perspective
The regioselectivity observed in the reactions of this compound is a direct consequence of the electronic landscape of the pyridine ring. The interplay between the inductive effect of the trifluoromethyl group and the resonance effects of the pyridine nitrogen dictates the most electrophilic sites.
In a typical SNAr reaction, the attack of a nucleophile at the C4 position leads to a Meisenheimer intermediate where the negative charge is delocalized onto the pyridine nitrogen, providing significant stabilization. While attack at C2 also allows for charge delocalization to the nitrogen, the proximity of the C5-CF3 group provides stronger inductive withdrawal at the C4 position, making it the more favorable site for nucleophilic attack.
For palladium-catalyzed cross-coupling reactions, the outcome is more nuanced and heavily dependent on the ligand. While the C4 position is often still favored, certain bulky, electron-rich phosphine ligands can promote oxidative addition at the more sterically accessible C2 position. This ligand-controlled regioselectivity is a powerful tool for synthetic chemists.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,4-Dichloro-5-(trifluoromethyl)pyridine
For researchers, scientists, and professionals in the fast-paced world of drug development and agrochemical synthesis, the purity of starting materials is not just a matter of quality control; it is the bedrock of reliable and reproducible results. The compound 2,4-Dichloro-5-(trifluoromethyl)pyridine is a pivotal intermediate, and its purity can significantly impact the efficacy and safety of the final product.[1][2] This guide provides an in-depth, objective comparison of analytical methods to assess the purity of this critical building block, grounded in field-proven insights and experimental data.
The Critical Role of Purity in Synthesizing this compound
This compound is a key component in the synthesis of numerous agrochemicals and pharmaceuticals.[1] Its molecular structure, featuring a pyridine ring substituted with two chlorine atoms and a trifluoromethyl group, makes it a versatile precursor for creating more complex molecules.[1] However, the synthesis of this compound can result in various impurities, including positional isomers and residual starting materials. These impurities can lead to unwanted side reactions, decreased yield, and potential toxicity in the final product. Therefore, rigorous purity assessment is paramount.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for purity determination depends on several factors, including the expected impurities, required sensitivity, and the available instrumentation. Here, we compare the most common and effective techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Method Performance at a Glance
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[3] | Separation of volatile compounds in the gas phase, followed by detection based on mass-to-charge ratio.[3] | Exploits the magnetic properties of atomic nuclei to provide detailed structural and quantitative information.[4] |
| Applicability | Well-suited for non-volatile and thermally labile compounds.[3] | Requires the analyte to be volatile and thermally stable.[3] | Provides both qualitative and quantitative data without the need for reference standards for every impurity. |
| Typical Linearity (R²) | ≥ 0.999[3] | ≥ 0.995[3] | Not applicable for routine purity; relies on relative integration. |
| Typical Accuracy (% Recovery) | 98.0% to 102.0%[3] | 95.0% to 105.0%[3] | Highly accurate for quantification against a certified internal standard. |
| Typical Precision (% RSD) | ≤ 2.0%[3] | ≤ 5.0%[3] | Excellent, often <1%. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of a wide range of organic compounds. Its versatility and high resolution make it an excellent choice for separating this compound from its potential impurities.
Causality Behind Experimental Choices: A reverse-phase C18 column is typically employed due to the moderate polarity of the target compound. The mobile phase, often a mixture of acetonitrile and water, is chosen to achieve optimal separation. The addition of a small amount of acid, like formic acid, can improve peak shape for pyridine-containing compounds by suppressing the ionization of the nitrogen atom.[5]
Figure 1: A typical experimental workflow for HPLC analysis.
Detailed HPLC Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a filtered and degassed mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard.
-
Instrumental Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[6] Given that this compound is a relatively volatile compound, GC-MS is a highly suitable method for its purity assessment. The mass spectrometer provides definitive identification of the main component and any impurities based on their mass spectra.
Causality Behind Experimental Choices: A non-polar or mid-polar capillary column (e.g., DB-5ms) is generally used for the separation of halogenated aromatic compounds. The temperature program is optimized to ensure good separation of closely eluting isomers. Electron ionization (EI) is the standard ionization technique for generating reproducible mass spectra for library matching.
Figure 2: A generalized workflow for GC-MS analysis.
Detailed GC-MS Protocol:
-
Sample Preparation: Dissolve the synthesized product in a volatile solvent such as dichloromethane to a concentration of approximately 1 mg/mL.
-
Instrumental Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Analysis: Inject the sample. The purity is determined from the total ion chromatogram (TIC) by area percent. Impurities can be identified by comparing their mass spectra to a spectral library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for both structural elucidation and quantitative analysis.[4] For fluorinated compounds like this compound, ¹⁹F NMR is particularly advantageous due to its high sensitivity and the large chemical shift range of fluorine, which often results in a simple spectrum with well-resolved signals.[7][8] Quantitative NMR (qNMR) can provide a highly accurate purity assessment without the need for a specific reference standard for each impurity.
Causality Behind Experimental Choices: ¹H NMR provides information about the protons on the pyridine ring, while ¹³C NMR details the carbon skeleton. ¹⁹F NMR is invaluable for directly observing the trifluoromethyl group and any fluorine-containing impurities. For quantitative analysis, a certified internal standard with a known purity and a signal that does not overlap with the analyte is chosen.
Figure 3: The workflow for purity assessment by qNMR.
Detailed ¹⁹F qNMR Protocol:
-
Sample Preparation: Accurately weigh approximately 20 mg of the synthesized this compound and 10 mg of a high-purity internal standard (e.g., trifluorotoluene) into an NMR tube.
-
Dissolution: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) and gently mix until fully dissolved.
-
NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., a sufficiently long relaxation delay).
-
-
Data Processing: Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of nuclei giving rise to the signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
-
Conclusion: An Integrated Approach for Uncompromising Purity
For a comprehensive and robust assessment of the purity of synthesized this compound, a multi-faceted approach is recommended. HPLC and GC-MS are excellent for routine quality control, providing reliable quantification of the main component and separation of impurities. NMR, particularly ¹⁹F qNMR, offers an orthogonal and highly accurate method for purity determination and structural confirmation, serving as an invaluable tool for method validation and in-depth characterization. By judiciously selecting and combining these powerful analytical techniques, researchers and drug development professionals can ensure the integrity of their synthetic intermediates, leading to more reliable and successful outcomes in their critical work.
References
- 1. Buy this compound | 888327-38-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 5. helixchrom.com [helixchrom.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Robust Cross-Validation of NMR Data for Substituted Pyridines
For researchers and professionals in drug development, the accurate analysis of substituted pyridines—a common scaffold in pharmaceuticals—is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this, providing rich structural and quantitative information. However, the complexity of NMR data, especially when used to build predictive models for properties like biological activity or physicochemical characteristics, necessitates rigorous validation to ensure the model's reliability and predictive power. This guide provides an in-depth comparison of cross-validation techniques for NMR data of substituted pyridines, grounded in scientific principles and practical application.
The Imperative of Cross-Validation in NMR-Based Modeling
In the realm of chemometrics and quantitative structure-activity relationship (QSAR) modeling, it is easy to create a model that perfectly fits the initial data.[1] The true test of a model, however, is its ability to predict the properties of new, unseen samples. This is where cross-validation becomes essential. It is a resampling procedure used to evaluate a model's performance on a limited data sample, providing a more robust estimate of its predictive capabilities and helping to prevent overfitting.[2][3] For NMR data, where subtle variations in spectra can be significant, a well-executed cross-validation strategy is the bedrock of a trustworthy model.
This guide will compare two of the most common cross-validation methods: Leave-One-Out Cross-Validation (LOOCV) and k-Fold Cross-Validation . We will explore their theoretical underpinnings, practical implementation, and performance using a representative dataset of substituted pyridines.
Experimental and Computational Workflow
To ensure the scientific integrity of our comparison, a detailed and reproducible workflow is crucial. This involves careful sample preparation, precise NMR data acquisition, meticulous data preprocessing, and finally, the application and comparison of cross-validation methods.
Experimental Protocol: Quantitative NMR (qNMR) of Substituted Pyridines
The following protocol outlines the steps for acquiring high-quality quantitative ¹H NMR data suitable for chemometric analysis.
1. Sample Preparation:
-
Accurate Weighing: Use a microbalance with at least 0.01 mg accuracy to weigh both the substituted pyridine analyte and a suitable internal standard.[4][5] The choice of internal standard is critical; it should have a simple spectrum with signals that do not overlap with the analyte's signals, be chemically inert, and have a known high purity.[5] For this study, 1,4-dioxane is a suitable choice for many pyridines in a deuterated chloroform (CDCl₃) solvent.
-
Solvent Selection: The solvent must fully dissolve both the analyte and the internal standard.[4] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.
-
Concentration: Aim for a concentration that provides a good signal-to-noise ratio within a reasonable number of scans. A typical concentration is 5-10 mg of analyte in 0.6 mL of deuterated solvent.[4]
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous before transferring it to the NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for substituted pyridines where aromatic signals can be crowded.
-
Pulse Program: A simple single-pulse experiment is typically used for ¹H qNMR.[6]
-
Acquisition Parameters:
-
Relaxation Delay (d1): This is a critical parameter for quantification. It should be set to at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard. This ensures complete relaxation and accurate signal integration. A typical starting point is a d1 of 30 seconds, which should be optimized for the specific system.
-
Number of Scans (ns): This depends on the sample concentration and the desired signal-to-noise ratio. A sufficient number of scans should be acquired to achieve a signal-to-noise ratio of at least 150:1 for the signals used in the analysis.
-
Receiver Gain: The receiver gain should be set to avoid signal clipping, which would lead to inaccurate quantification.
-
Spectral Width: The spectral width should encompass all signals of interest from both the analyte and the internal standard.
-
3. NMR Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum must be correctly phased to ensure that all peaks have a pure absorption lineshape. This can be done manually or automatically.
-
Baseline Correction: A flat baseline is essential for accurate integration. A polynomial function is typically used to correct for baseline distortions.[7]
-
Referencing: The chemical shift axis should be referenced to the signal of the internal standard or a residual solvent peak.
-
Integration: The area under the selected NMR signals is integrated. For qNMR, the purity or concentration of the analyte is calculated relative to the known concentration of the internal standard.
Chemometric Workflow: From Spectra to Predictive Model
The processed NMR spectra form the basis for building a predictive model. This typically involves the following steps:
References
A Comparative Guide to the Efficacy of Pesticides Derived from Pyridine Intermediates
Introduction: The Central Role of the Pyridine Ring in Modern Crop Protection
The pyridine scaffold, a simple six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in the development of a vast array of modern pesticides. Its unique electronic properties and versatile chemistry have allowed for the synthesis of highly effective insecticides, fungicides, and herbicides. This guide provides a comparative analysis of the efficacy of major pesticide classes derived from different pyridine intermediates, offering researchers, scientists, and drug development professionals a detailed examination of their performance, supported by experimental data and standardized protocols. We will delve into the distinct modes of action, target spectra, and relative potencies of these critical agricultural tools, providing a framework for informed selection and future development.
I. Pyridine-Derived Insecticides: Targeting the Insect Nervous System
A significant portion of pyridine-derived pesticides are neurotoxic insecticides that primarily target the nicotinic acetylcholine receptor (nAChR) in insects.[1][2] Their selective toxicity stems from a higher binding affinity to insect nAChRs compared to their mammalian counterparts.[3][4]
A. Neonicotinoids: The First Generation of nAChR Agonists
Introduced in the late 1980s, neonicotinoids quickly became the most widely used class of insecticides globally.[3] They are systemic, meaning they are absorbed by the plant and transported throughout its tissues, providing protection against a wide range of sucking and some chewing insects.[3][5]
-
Mechanism of Action: Neonicotinoids act as agonists at the postsynaptic nAChRs in the insect central nervous system.[1][5] By binding to these receptors, they mimic the action of the neurotransmitter acetylcholine (ACh), leading to overstimulation of nerve cells, paralysis, and eventual death of the insect.[3] The binding of neonicotinoids is essentially irreversible.
Diagram: Mode of Action of Neonicotinoid Insecticides
Caption: Neonicotinoids bind to and activate insect nAChRs, leading to paralysis.
B. Sulfoximines: A Distinct Subclass of nAChR Agonists
Sulfoximines, with sulfoxaflor as the primary example, represent a newer class of insecticides that also target the insect nAChR.[6][7] While their mode of action is similar to neonicotinoids, their distinct chemical structure results in different binding characteristics and a lack of cross-resistance with many neonicotinoid-resistant insect populations.[6][8]
-
Mechanism of Action: Sulfoxaflor is an agonist at insect nAChRs, functioning in a manner distinct from other insecticides acting at these receptors.[7][9] This distinction is attributed to its unique sulfoximine chemical moiety.[8]
C. Butenolides: The Newest Class of nAChR Agonists
Flupyradifurone is the first representative of the butenolide class of insecticides.[10] It demonstrates excellent efficacy against a broad spectrum of sucking pests, including some neonicotinoid-resistant strains.[11]
-
Mechanism of Action: Flupyradifurone acts as a partial agonist on insect nAChRs.[11][12] Its chemical structure is significantly different from neonicotinoids, placing it in a separate IRAC subgroup (4D).[10] This structural difference is key to its effectiveness against certain resistant pest populations.
Comparative Efficacy of Pyridine-Derived Insecticides
The following table summarizes the efficacy of representative insecticides from each class against common sap-feeding pests. LC50 (lethal concentration for 50% of the population) values are presented in mg/L.
| Insecticide Class | Active Ingredient | Target Pest | LC50 (mg/L) | Source(s) |
| Neonicotinoid | Acetamiprid | Aphis craccivora (Cowpea aphid) | 0.267 | [13] |
| Neonicotinoid | Imidacloprid | Bemisia tabaci (Whitefly) | Varies significantly with resistance | [14] |
| Sulfoximine | Sulfoxaflor | Aphis gossypii (Cotton aphid) | Generally lower than some neonicotinoids in resistant strains | [15] |
| Butenolide | Flupyradifurone | Bemisia tabaci (Whitefly) | Lower than imidacloprid in some studies | [16] |
Note: Efficacy can vary significantly based on the specific insect population, resistance levels, and environmental conditions.
II. Pyridine Carboxamides: Targeting Fungal Respiration
Pyridine carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[17][18] These fungicides are crucial for controlling a wide range of plant pathogenic fungi.
-
Mechanism of Action: SDHI fungicides disrupt the fungal mitochondrial respiratory chain at complex II (succinate dehydrogenase).[12][19] By inhibiting this enzyme, they block the conversion of succinate to fumarate in the tricarboxylic acid (TCA) cycle, leading to a cessation of cellular respiration and energy production, ultimately causing fungal death.[18]
Diagram: Mode of Action of SDHI Fungicides
Caption: SDHI fungicides block the electron transport chain in fungi.
Efficacy of Pyridine Carboxamide Fungicides
The efficacy of these fungicides is typically measured by their ability to inhibit fungal growth (EC50 - effective concentration for 50% inhibition) or their performance in in vivo studies.
| Active Ingredient | Target Pathogen | Efficacy Measurement | Result | Source(s) |
| Boscalid | Sclerotinia sclerotiorum | EC50 (mg/L) | 8.03 | [20] |
| Thifluzamide | Botrytis cinerea | In vivo preventative efficacy at 200 mg/L | 55.2% | [17] |
| Novel Pyridine Carboxamide (3f) | Botrytis cinerea | In vivo preventative efficacy at 200 mg/L | 53.9% | [17] |
III. Picolinamides and Other Pyridine-Derived Herbicides: Disrupting Plant Growth
Herbicides derived from pyridine intermediates, such as picolinamides, are vital for weed management in various crops. They often mimic the action of natural plant hormones, leading to uncontrolled and disorganized growth.
-
Mechanism of Action: Many pyridine-based herbicides, including picolinic acids, act as synthetic auxins or growth regulators.[21] They disrupt normal plant hormonal balance, leading to symptoms like twisting and epinasty, ultimately causing plant death.[21]
Comparative Efficacy of Pyridine-Derived Herbicides
The efficacy of herbicides is assessed through field trials that measure weed control and impact on crop yield.
| Herbicide Class | Active Ingredient | Target Weed | Efficacy Observation | Source(s) |
| Picolinamide | Fenpicoxamid | Cercospora beticola in sugar beet | Superior or comparable to standard fungicides | [11] |
| Picolinamide | Picolinafen | Broadleaf weeds | Effective control | [18] |
IV. Experimental Protocols for Efficacy Evaluation
The objective comparison of pesticide efficacy relies on standardized and reproducible experimental protocols. Below are outlines for key methodologies.
A. Insecticide Efficacy Testing: Leaf-Dip Bioassay (IRAC Method No. 001)
This method is widely used to determine the susceptibility of sucking insects like aphids and whiteflies to insecticides.
-
Preparation of Insecticide Solutions: Prepare a series of dilutions of the test insecticide in a suitable solvent (e.g., acetone with a surfactant).
-
Leaf Disc Treatment: Dip leaf discs of a host plant into each insecticide dilution for a set time (e.g., 10-20 seconds).
-
Drying: Allow the treated leaf discs to air dry completely.
-
Insect Infestation: Place the dried leaf discs in petri dishes containing agar to maintain turgidity and introduce a known number of test insects.
-
Incubation: Incubate the petri dishes under controlled conditions (temperature, humidity, and light).
-
Mortality Assessment: Assess insect mortality at specified time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate LC50 values using probit analysis.
Diagram: Insecticide Leaf-Dip Bioassay Workflow
Caption: A standardized workflow for assessing insecticide efficacy.
B. Fungicide Efficacy Testing: In Vitro Mycelial Growth Inhibition
This assay determines the direct effect of a fungicide on fungal growth.
-
Preparation of Fungicide-Amended Media: Incorporate various concentrations of the test fungicide into a suitable growth medium (e.g., Potato Dextrose Agar) before it solidifies.
-
Inoculation: Place a mycelial plug from a pure, actively growing culture of the target fungus onto the center of each fungicide-amended and control plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus.
-
Measurement: Measure the radial growth of the fungal colony at regular intervals until the control plate is fully covered.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration and determine the EC50 value.
C. Herbicide Efficacy Testing: Whole-Plant Pot Assay
This method evaluates the post-emergence efficacy of herbicides in a controlled greenhouse environment.[10][22]
-
Plant Propagation: Grow target weed species in pots to a specific growth stage (e.g., 2-4 true leaves).
-
Herbicide Application: Apply the herbicide at various doses using a precision bench sprayer to ensure uniform coverage.[22]
-
Incubation: Maintain the treated plants in a greenhouse under optimal growing conditions.
-
Efficacy Assessment: Visually assess plant injury (e.g., chlorosis, necrosis, stunting) and determine the percentage of biomass reduction compared to untreated controls at set time points (e.g., 7, 14, and 21 days after treatment).[10]
-
Data Analysis: Determine the GR50 (the dose required to cause a 50% reduction in plant growth).
V. Conclusion and Future Perspectives
Pesticides derived from pyridine intermediates are indispensable tools in modern agriculture. The evolution from broad-spectrum neonicotinoids to more targeted chemistries like sulfoximines and butenolides highlights the ongoing efforts to enhance efficacy while addressing challenges such as insecticide resistance. Similarly, the development of novel pyridine carboxamide fungicides and picolinamide herbicides demonstrates the versatility of the pyridine scaffold. A thorough understanding of their comparative efficacy, underpinned by standardized testing protocols, is paramount for sustainable pest management strategies and the rational design of next-generation crop protection agents. Future research should continue to focus on developing novel pyridine derivatives with improved target specificity, reduced non-target effects, and novel modes of action to combat the ever-present challenge of pest and pathogen resistance.
VI. References
-
Neonicotinoid | Definition, Pesticide, Insecticides, Bees, & Bans. (n.d.). In Britannica. Retrieved from --INVALID-LINK--
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Discovery and Characterization of Sulfoxaflor, a Novel Insecticide Targeting Sap-Feeding Pests. (2011). Journal of Agricultural and Food Chemistry. --INVALID-LINK--
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A holistic study of neonicotinoids neuroactive insecticides—properties, applications, occurrence, and analysis. (2019). Environmental Science and Pollution Research. --INVALID-LINK--
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Sulfoxaflor and the sulfoximine insecticides: chemistry, mode of action and basis for efficacy on resistant insects. (2013). Pesticide Biochemistry and Physiology. --INVALID-LINK--
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Molecular Mechanism of Action of Neonicotinoid Insecticides. (2020). International Journal of Molecular Sciences. --INVALID-LINK--
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Sulfoxaflor and the sulfoximine insecticides. (2013). CORE. --INVALID-LINK--
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A review of sulfoxaflor, a derivative of biological acting substances as a class of insecticides with a broad range of action against many insect pests. (2018). Journal of Entomological and Acarological Research. --INVALID-LINK--
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Flupyradifurone: a brief profile of a new butenolide insecticide. (2015). Pest Management Science. --INVALID-LINK--
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Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments. --INVALID-LINK--
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Schematic Representations of a Nicotinic Acetylcholine Receptor (A,... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
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Neonicotinoid. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--
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Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2022). Journal of Pesticide Science. --INVALID-LINK--
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Structural modification area in succinate dehydrogenase inhibitor (SDHI) fungicides. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
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Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola Sacc. in Sugar Beet. (2024). Plants. --INVALID-LINK--
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Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens. (2016). Microbial pathogens and strategies for combating them: science, technology and education. --INVALID-LINK--
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Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicid. (2010). Pesticide Biochemistry and Physiology. --INVALID-LINK--
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Herbicide Mode of Action. (n.d.). Purdue University. Retrieved from --INVALID-LINK--
-
Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. (2023). ACS Omega. --INVALID-LINK--
-
Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. (2025). Journal of Agricultural and Food Chemistry. --INVALID-LINK--
-
European Guidelines to conduct herbicide resistance tests. (2017). European Weed Research Society. --INVALID-LINK--
-
Development of novel pyridine-based agrochemicals: A review. (2024). Advanced Agrochem. --INVALID-LINK--
-
Succinate dehydrogenase inhibitor fungicides and the modifications on... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea. (2016). Journal of Soils and Crops. --INVALID-LINK--
-
Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. (n.d.). Request PDF. Retrieved from --INVALID-LINK--
-
Development of novel pyridine-based agrochemicals: A review. (2025). OUCI. --INVALID-LINK--
-
Flupyradifurone. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--
-
Neonicotinoids: insecticides acting on insect nicotinic acetylcholine receptors. (2001). Pest Management Science. --INVALID-LINK--
-
LC 50 values for different insecticides (a) imidacloprid; (b) thiamethoxam. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Insecticidal activity of selective pyridine derivatives synthesized... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
GUIDELINES FOR TESTING THE EFFICACY OF INSECTICIDE PRODUCTS USED IN AIRCRAFT. (n.d.). World Health Organization. Retrieved from --INVALID-LINK--
-
IRAC Susceptibility Test Methods. (n.d.). IRAC. Retrieved from --INVALID-LINK--
-
Graphviz tutorial. (2021). YouTube. --INVALID-LINK--
-
Insect nicotinic acetylcholine receptors: neonicotinoid binding site specificity is usually but not always conserved with varied substituents and species. (2006). Journal of Agricultural and Food Chemistry. --INVALID-LINK--
-
The Eight Modes of Action. (n.d.). Plant and Soil Sciences eLibrary. Retrieved from --INVALID-LINK--
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Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved from --INVALID-LINK--
-
Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. (2023). ACS Omega. --INVALID-LINK--
-
Guidance Document on Laboratory Product Performance Testing Methods for Bed Bug Biocide Products. (2022). OECD. --INVALID-LINK--
-
Evaluation of Field Trials Data on the Efficacy and Selectivity of Insecticides on Locusts and Grasshoppers. (n.d.). FAO Knowledge Repository. Retrieved from --INVALID-LINK--
-
User Guide — graphviz 0.21 documentation. (n.d.). Graphviz. Retrieved from --INVALID-LINK--
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The IRAC (Insecticide Resistance Action Committee) method of laboratory pesticide test. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Create Complex Graphs with GraphViz. (2020). YouTube. --INVALID-LINK--
-
How To Use Graphviz for SEM Models and Path Diagrams. (n.d.). Stas Kolenikov. Retrieved from --INVALID-LINK--
-
Efficacy of Selected Insecticides as Replacement for Neonicotinoids in Managing Sweetpotato Whitefly on Poinsettia in. (2020). HortTechnology. --INVALID-LINK--
-
Sulfoxaflor and flupyradifurone: Neonicotinoids or not ?. (2016). Pesticide Action Network Europe. --INVALID-LINK--
-
Efficacy Comparison of Some New Natural-Product Herbicides for Weed Control at Two Growth Stages. (2009). Weed Technology. --INVALID-LINK--
-
New Insecticides Escalate Indiscriminate Harm to All Organisms. (2020). Beyond Pesticides Daily News Blog. --INVALID-LINK--
-
assessing the herbicidal efficacy of different imidazolinones. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
2010: BIOASSAYS AND MANAGEMENT OF COTTON APHIDS WITH NEONICOTINOIDS AND SULFOXAFLOR. (2010). Beltwide Cotton Conferences. --INVALID-LINK--
-
(PDF) COMPARATIVE EFFICACY OF HERBICIDES IN WEED CONTROL AND ENHANCEMENT OF PRODUCTIVITY AND PROFITABILITY OF RICE. (2017). ResearchGate. Retrieved from --INVALID-LINK--
-
The differential binding and biological efficacy of auxin herbicides. (2019). Pest Management Science. --INVALID-LINK--
References
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- 3. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 4. Neonicotinoids: insecticides acting on insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Field Study of the Comparative Efficacy of Three Pyrethroid/Neonicotinoid Mixture Products for the Control of the Common Bed Bug, Cimex lectularius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Comparative Efficacy of Common Active Ingredients in Organic Insecticides Against Difficult to Control Insect Pests - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
Navigating the Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyridine: A Comparative Guide to Manufacturing Routes
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 2,4-Dichloro-5-(trifluoromethyl)pyridine, a crucial building block in the pharmaceutical and agrochemical industries, presents a synthetic challenge with multiple potential pathways to the final product. This guide provides an in-depth cost-benefit analysis of the most viable synthetic routes, offering detailed experimental insights and comparative data to inform strategic manufacturing decisions.
The strategic importance of this compound lies in the unique combination of its substituents: the trifluoromethyl group, which can enhance metabolic stability and binding affinity of target molecules, and the two chlorine atoms, which provide reactive handles for further chemical modifications. The quest for an optimal synthesis is a balance between reagent cost, process efficiency, safety, and environmental impact. This analysis focuses on two primary approaches: a multi-step synthesis originating from the readily available 3-picoline, and a route commencing with a dihydroxypyridine precursor.
Route A: The Picoline Pathway - A Stepwise Approach from a Common Feedstock
A logical and widely explored approach to substituted pyridines begins with inexpensive and abundant starting materials. In this context, 3-picoline (3-methylpyridine) serves as an economical entry point. This route involves a series of transformations, including chlorination of the methyl group, fluorination to introduce the trifluoromethyl moiety, and subsequent chlorination of the pyridine ring.
A key intermediate in this pathway is 2-chloro-5-(trifluoromethyl)pyridine. The synthesis of this intermediate from 3-picoline is a well-established industrial process. The subsequent and critical step is the introduction of a second chlorine atom at the 4-position of the pyridine ring. While the chlorination of similar pyridine derivatives often leads to the 2,3-dichloro isomer, specific conditions can be tailored to favor the formation of the desired 2,4-dichloro product.
Experimental Protocol: Synthesis of this compound from 2-Chloro-5-(trifluoromethyl)pyridine
Step 1: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine
This reaction involves the radical chlorination of the methyl group of a 2-chloro-5-methylpyridine precursor, which itself can be derived from 3-picoline.
-
Procedure: 2-Chloro-5-methylpyridine is dissolved in a suitable solvent such as carbon tetrachloride. A radical initiator, for example, azobisisobutyronitrile (AIBN), is added. Chlorine gas is then bubbled through the reaction mixture at a controlled rate while irradiating with UV light. The reaction progress is monitored by Gas Chromatography (GC) until the desired conversion to 2-chloro-5-(trichloromethyl)pyridine is achieved. The solvent is then removed under reduced pressure.
Step 2: Fluorination to 2-Chloro-5-(trifluoromethyl)pyridine
The trichloromethyl group is converted to the trifluoromethyl group via a halogen exchange (Halex) reaction.
-
Procedure: The crude 2-chloro-5-(trichloromethyl)pyridine is treated with a fluorinating agent such as anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF₃)[1]. The reaction is typically carried out in an autoclave at elevated temperatures and pressures. The choice of catalyst, such as a Lewis acid, can influence the reaction rate and yield. Upon completion, the reaction mixture is carefully quenched and the product is isolated and purified.
Step 3: Chlorination to this compound
This is the crucial step where the second chlorine atom is introduced onto the pyridine ring.
Diagram of the Picoline Pathway (Route A)
Caption: Synthetic pathway from 3-picoline to the target molecule.
Route B: The Dihydroxypyridine Pathway - A Convergent Approach
An alternative strategy involves the construction of the trifluoromethylated pyridine ring first, followed by the introduction of the chloro substituents. This route commences with 5-(trifluoromethyl)pyridine-2,4-diol, a precursor that already contains the desired carbon skeleton and the trifluoromethyl group. The key transformation is the simultaneous conversion of both hydroxyl groups to chloro groups.
Experimental Protocol: Synthesis of this compound from 5-(Trifluoromethyl)pyridine-2,4-diol
Step 1: Synthesis of 5-(Trifluoromethyl)pyridine-2,4-diol
The synthesis of this diol is a specialized procedure and the starting material is not as readily available as 3-picoline. One potential approach involves the cyclization of smaller, trifluoromethyl-containing building blocks. Due to the limited availability of detailed public information, the cost of this starting material is a significant variable in the overall cost analysis.
Step 2: Dichlorination of 5-(Trifluoromethyl)pyridine-2,4-diol
This step involves the conversion of the dihydroxy compound to the dichloro derivative.
-
Procedure: 5-(Trifluoromethyl)pyridine-2,4-diol is treated with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The reaction is typically carried out at elevated temperatures, often with a catalytic amount of a tertiary amine or dimethylformamide (DMF). The reaction mixture is then carefully quenched with ice water and the product is extracted with an organic solvent. Purification is achieved through distillation or recrystallization. This type of reaction is a standard method for converting hydroxypyridines to chloropyridines and generally proceeds with good yields.
Diagram of the Dihydroxypyridine Pathway (Route B)
Caption: A convergent synthesis from a dihydroxy precursor.
Cost-Benefit Analysis: A Head-to-Head Comparison
To provide a clear comparison, the following table summarizes the key factors for each synthetic route. The cost estimates are based on commercially available prices for starting materials and reagents and are subject to fluctuation.
| Feature | Route A: Picoline Pathway | Route B: Dihydroxypyridine Pathway |
| Starting Material Cost | Low (3-picoline is a commodity chemical) | High (5-(trifluoromethyl)pyridine-2,4-diol is a specialty chemical with limited commercial availability and likely high synthesis cost) |
| Number of Steps | High (multi-step synthesis) | Low (potentially a two-step process from the diol) |
| Process Complexity | High (involves handling of toxic gases like Cl₂ and HF, high pressures, and potentially challenging purification of isomers) | Moderate (dichlorination is a standard procedure, but the synthesis of the starting diol may be complex) |
| Reagent Cost | Moderate (reagents like chlorine, HF, and catalysts are industrial chemicals) | Moderate to High (strong chlorinating agents like POCl₃ and PCl₅ are used) |
| Overall Yield | Variable and dependent on the efficiency of each step, particularly the final chlorination. | Potentially high for the final dichlorination step, but the overall yield depends on the synthesis of the diol. |
| Safety & Environmental | Concerns associated with the use of toxic and corrosive gases (Cl₂, HF). Potential for chlorinated byproducts. | Use of corrosive and hazardous chlorinating agents (POCl₃, PCl₅). The synthesis of the diol precursor would also have its own safety and environmental considerations. |
| Scalability | Proven for large-scale industrial production of related compounds. | Potentially scalable, but the availability of the starting material is a major bottleneck. |
Expert Insights and Recommendations
From an industrial perspective, Route A, the picoline pathway , is generally the more established and economically viable approach for large-scale production of trifluoromethylpyridines[1]. The low cost of the initial starting material, 3-picoline, provides a significant economic advantage. However, the multi-step nature of this route and the challenges associated with controlling the regioselectivity of the final chlorination step are notable drawbacks. The formation of undesired isomers can lead to costly and difficult purification processes, ultimately impacting the overall yield and cost-effectiveness. Significant process development and optimization would be required to ensure a high yield of the desired 2,4-dichloro isomer.
Route B, the dihydroxypyridine pathway , offers a more convergent and potentially higher-yielding final step. If the starting material, 5-(trifluoromethyl)pyridine-2,4-diol, were readily and economically available, this route could be highly competitive. The dichlorination of dihydroxypyridines is a well-understood and generally efficient transformation. However, the current lack of a clear and cost-effective synthesis for the diol precursor is a major impediment to its industrial application. For smaller-scale laboratory synthesis or for the production of high-value pharmaceuticals where the cost of the final product can justify a more expensive synthetic route, Route B could be a viable option, provided a reliable source for the starting material can be established.
Conclusion
The choice between these two synthetic routes for this compound is a classic example of the trade-offs in chemical manufacturing. Route A is a more traditional, feedstock-driven approach that leverages an inexpensive starting material but requires a longer and potentially less selective synthesis. Route B is a more modern, convergent approach that could be more efficient in its final stages but is hampered by the availability and cost of its key starting material.
For large-scale industrial production, the focus will likely remain on optimizing the picoline-based route to improve the selectivity of the final chlorination step. For specialized, smaller-scale applications, the development of an efficient synthesis for 5-(trifluoromethyl)pyridine-2,4-diol could unlock the potential of the more convergent dihydroxypyridine pathway. Ultimately, the decision will rest on a careful evaluation of the specific economic and logistical constraints of the manufacturing project.
References
A Senior Application Scientist's Guide to 2,4-Dichloro-5-(trifluoromethyl)pyridine: A Comparative Analysis for Advanced Synthesis
This guide provides an in-depth technical analysis of 2,4-dichloro-5-(trifluoromethyl)pyridine, a pivotal fluorinated building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple catalog of applications. It delves into the fundamental principles governing the molecule's reactivity, offers detailed experimental frameworks, and presents objective comparisons with relevant synthetic alternatives. Every claim is substantiated with experimental evidence and authoritative references to ensure scientific integrity.
Core Concepts: Physicochemical Profile and Reactivity
This compound is a substituted pyridine ring with the molecular formula C₆H₂Cl₂F₃N.[1] Its synthetic utility is derived from a unique confluence of electronic and steric factors.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂F₃N | [1] |
| Molecular Weight | 215.99 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Key Reactive Sites | C2-Cl, C4-Cl |
The molecule's reactivity is dominated by the two chlorine atoms, which serve as leaving groups in Nucleophilic Aromatic Substitution (SNAr) reactions. The key to its enhanced reactivity compared to non-fluorinated analogues lies in the potent electron-withdrawing nature of the trifluoromethyl (-CF₃) group.
Causality of Reactivity:
-
Inductive Effect: The -CF₃ group exerts a strong negative inductive effect (-I), withdrawing electron density from the pyridine ring. This makes the ring electron-deficient and highly susceptible to attack by nucleophiles.
-
Stabilization of Intermediates: The SNAr reaction proceeds through a negatively charged Meisenheimer intermediate. The -CF₃ group helps to stabilize this intermediate by delocalizing the negative charge, thereby lowering the activation energy of the reaction.[2]
-
Regioselectivity: The two chlorine atoms are not electronically equivalent. The C4 position is generally more activated towards nucleophilic attack than the C2 position. This is because attack at C4 allows the negative charge of the Meisenheimer intermediate to be delocalized directly onto the ring nitrogen, which is a more stable arrangement.[3]
Core Application: Synthesis of Agrochemicals
The trifluoromethylpyridine motif is a cornerstone of modern agrochemicals, imparting properties like enhanced biological efficacy and metabolic stability.[4][5] This is exemplified in the synthesis of aryloxyphenoxypropionate herbicides, which function as acetyl-CoA carboxylase (ACCase) inhibitors.[4]
Case Study: Synthesis of Haloxyfop Intermediate
While our primary molecule is the 2,4-dichloro isomer, a well-documented and industrially significant process uses the closely related isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine , to produce the herbicide Haloxyfop.[6] The reaction principles are directly transferable and provide an excellent, verifiable protocol. The first key step is a regioselective SNAr reaction.
Detailed Experimental Protocol (Adapted from Patent CN100467452C)[6]
Objective: To synthesize 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine.
Materials:
-
2,3-Dichloro-5-(trifluoromethyl)pyridine (0.1 mol, 21.6 g)
-
Hydroquinone (0.21 mol, 23.1 g)
-
Anhydrous Potassium Carbonate (K₂CO₃) (0.21 mol, 29.0 g)
-
N,N-Dimethylformamide (DMF) (281 mL)
-
5% Hydrochloric Acid (HCl) aqueous solution
-
Toluene
Procedure:
-
Reaction Setup: To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add hydroquinone, 2,3-dichloro-5-(trifluoromethyl)pyridine, DMF, and potassium carbonate.
-
Causality (Choice of Reagents):
-
Hydroquinone: Acts as the nucleophile. An excess is used to ensure complete consumption of the dichloropyridine.
-
K₂CO₃: A mild inorganic base is crucial. It deprotonates the hydroquinone to form the more nucleophilic phenoxide in situ. Stronger bases like NaH are often unnecessary and can lead to side reactions.
-
DMF: A polar aprotic solvent is ideal for SNAr reactions as it solvates the cation (K⁺) but not the phenoxide anion, maximizing the nucleophile's reactivity.
-
-
Reaction Execution: Stir the mixture and heat to 105-110 °C under a nitrogen atmosphere for 4 hours. The nitrogen atmosphere prevents oxidation of the hydroquinone at high temperatures.
-
Workup: a. Cool the reaction mixture to room temperature and filter to remove inorganic salts. b. Recover the DMF from the filtrate via distillation under reduced pressure. c. Dissolve the resulting viscous residue in 200 mL of water. d. While stirring, acidify the aqueous solution with 5% HCl to a pH of 1-2. This protonates the unreacted phenoxide, making it soluble in the aqueous layer. e. Extract the aqueous layer three times with 100 mL portions of toluene. The desired product is organic-soluble.
-
Isolation: The combined toluene extracts contain the product, which can be isolated after solvent removal and further purification if necessary.
Comparative Analysis with Alternatives
| Feature | 2,4-Dichloro-5-(CF₃)pyridine | 2,4-Dichloropyridine (Non-fluorinated) | 2,3-Dichloro-5-(CF₃)pyridine |
| Reactivity in SNAr | High. The -CF₃ group at C5 strongly activates both the C2 and C4 positions towards nucleophilic attack. | Moderate. The ring is activated only by the pyridine nitrogen. Higher temperatures or stronger conditions are often required for comparable reaction rates. | High. The -CF₃ group strongly activates the C2 position. The C3 chlorine is significantly less reactive in SNAr.[6] |
| Regioselectivity | Good to Excellent. C4 is the kinetically favored site for classical SNAr due to superior Meisenheimer intermediate stabilization.[3] | Good. C4 is also the preferred site of attack over C2 for the same electronic reasons.[3] | Excellent. Attack occurs almost exclusively at the C2 position, as the C3 position is not activated by the ring nitrogen. This provides a single, predictable major product. |
| Final Product Efficacy | High. The -CF₃ pyridine moiety is a well-established pharmacophore in potent herbicides like Fluazifop.[4] | Lower. The corresponding non-fluorinated herbicide analogues generally exhibit significantly lower biological activity.[4] | High. This isomer is the key building block for other highly effective herbicides like Haloxyfop.[5] |
| Synthetic Utility | Ideal for creating C4-substituted pyridines, leading to products like Fluazifop. | A less expensive but also less reactive alternative. Useful when the final product does not require the specific properties imparted by the -CF₃ group. | The preferred choice when selective C2 substitution is required, leading to a different class of products like Haloxyfop. |
Emerging Application: Pharmaceutical Intermediates
The trifluoromethyl-pyridyl scaffold is increasingly utilized in drug discovery due to its ability to improve metabolic stability, binding affinity, and cell permeability. One prominent area is the development of inhibitors for 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) , an enzyme implicated in hormone-dependent cancers.[1]
Case Study: Synthesis of Pyridyl-Pyrazole 17β-HSD1 Inhibitors
While a specific synthesis starting from this compound is not explicitly detailed in the literature, its role as a building block is clear. Potent 17β-HSD1 inhibitors often feature a pyridyl moiety attached to a core scaffold, such as a pyrazole.[1] The pyridyl group is known to form beneficial interactions within the enzyme's active site.[1] We can therefore propose a valid and logical synthetic workflow.
References
- 1. Novel, potent inhibitors of 17beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel and potent 17beta-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 2,4-Dichloro-5-(trifluoromethyl)pyridine
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling 2,4-Dichloro-5-(trifluoromethyl)pyridine, grounding our protocols in the established principles of laboratory safety and chemical hygiene.
Hazard Identification: A Synthesis of Precaution
Given the absence of specific toxicological data for this compound, we must infer its potential hazards from its close structural analogs. The following table summarizes the GHS classifications for these related compounds, providing a conservative basis for our handling protocols.[1][2][3][4][5]
| Hazard Class | Classification | Rationale and Implication |
| Acute Toxicity (Oral) | Category 2 - 4 | Harmful to fatal if swallowed. This necessitates stringent measures to prevent ingestion, including prohibiting eating, drinking, and smoking in the laboratory.[1][3][4][5] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled. All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of respiratory exposure.[1][3][4][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Prolonged or repeated contact should be avoided through the use of appropriate chemical-resistant gloves and protective clothing.[1] |
| Serious Eye Damage/Irritation | Category 1 - 2A | Causes serious eye damage or irritation. The use of chemical safety goggles and, in some cases, a face shield is mandatory to prevent irreversible eye injury.[1][3][4][5] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction. Individuals with known chemical sensitivities should exercise extreme caution. Any instance of skin contact should be addressed immediately.[1][3][4][5] |
| Aquatic Hazard (Chronic) | Category 2 | Toxic to aquatic life with long-lasting effects. This underscores the importance of proper disposal procedures to prevent environmental contamination.[1][3][5] |
| Flammability | Combustible Liquid | While not highly flammable, it is a combustible liquid and should be kept away from heat, sparks, and open flames.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of simple compliance but a critical component of a comprehensive safety system. The following table outlines the minimum PPE requirements for handling this compound, based on a conservative assessment of the risks.
| Protection Type | Specification | Justification |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US). A face shield should be worn when there is a risk of splashing. | Protects against splashes and vapors that can cause serious eye damage.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) with adequate thickness and breakthrough time. A flame-retardant lab coat and, if necessary, an impervious apron. | Prevents skin irritation, sensitization, and potential absorption.[1][2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., ABEK) should be used if ventilation is inadequate or if exposure limits are exceeded. | Protects against the inhalation of harmful vapors.[1][2] |
Operational Handling Protocol: A Step-by-Step Guide
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring the integrity of your research.
Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[6]
-
Spill Kit: A spill kit containing absorbent materials (e.g., vermiculite, sand), appropriate PPE, and waste disposal bags should be readily available.[1]
-
Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leaks.
Handling:
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Ventilation: Work within the sash of the chemical fume hood, ensuring it is operating correctly.
-
Dispensing: When transferring or dispensing the liquid, do so slowly and carefully to avoid splashing. Use appropriate tools (e.g., pipette, syringe).
-
Avoid Inhalation: Avoid breathing in any vapors or mists that may be generated.[1]
-
No Direct Contact: Avoid all direct contact with the skin and eyes.[1][6]
-
Container Sealing: Keep the container tightly sealed when not in use.[1][6]
-
Post-handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[1] Remove and properly store or dispose of PPE.
Spill and Emergency Procedures: A Plan for the Unexpected
In the event of a spill or exposure, a swift and informed response is critical.
Spill Management:
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate: Increase ventilation in the area, if it is safe to do so.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]
-
Collect: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to your institution's environmental health and safety department.
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash develops, seek medical attention.[1][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][6]
Disposal Plan: Ensuring Environmental Responsibility
The disposal of this compound and any contaminated materials must be handled with the utmost care to prevent environmental harm.
-
Waste Collection: All waste containing this chemical, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company, in accordance with all local, state, and federal regulations.[1][5] Do not dispose of this chemical down the drain or in the regular trash.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps in the safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

